Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 2-(3-hydroxyprop-1-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-14-11(13)10-7-3-2-5-9(10)6-4-8-12/h2-3,5,7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEORDDJWGLYRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401895 | |
| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103606-72-0 | |
| Record name | Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
An In-Depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and a detailed protocol for the , a valuable building block in organic synthesis. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This document is intended for researchers and professionals in the fields of chemical synthesis and drug development, offering insights into the mechanistic underpinnings, experimental setup, and practical considerations of the procedure.
Foundational Principles: The Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[2] Developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction is prized for its reliability and tolerance of various functional groups, often proceeding under mild conditions.[3]
The catalytic system typically involves a palladium complex as the primary catalyst and a copper(I) salt, most commonly copper(I) iodide (CuI), as a co-catalyst.[4] An amine, such as triethylamine or diisopropylamine, serves as both the reaction base and, in many cases, the solvent.[5]
The Catalytic Cycles
The mechanism of the Sonogashira coupling is understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] While the exact intermediates can be challenging to isolate and characterize, the consensus mechanism provides a robust framework for understanding the reaction.[3]
-
Palladium Cycle : This cycle begins with the oxidative addition of the aryl halide (e.g., Methyl 2-iodobenzoate) to a Pd(0) species, forming a Pd(II) intermediate.[1]
-
Copper Cycle : Concurrently, the terminal alkyne (propargyl alcohol) reacts with the copper(I) co-catalyst in the presence of the amine base to form a copper(I) acetylide intermediate.[5]
-
Transmetalation : The copper acetylide then transfers the acetylenic group to the Pd(II) complex, a step known as transmetalation, regenerating the copper(I) catalyst.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, this compound, and regenerate the active Pd(0) catalyst.[5]
A potential side reaction is the copper-mediated homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling). This is typically minimized by ensuring the reaction is performed under strictly anaerobic (oxygen-free) conditions.[2]
Synthesis Pathway and Strategy
The synthesis of the target molecule is achieved by the direct coupling of Methyl 2-iodobenzoate with propargyl alcohol. Methyl 2-iodobenzoate is chosen as the aryl halide due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds in oxidative addition, which often allows for milder reaction conditions.[1] Propargyl alcohol serves as the terminal alkyne partner.
Sources
An In-depth Technical Guide to the Formation Mechanism of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Abstract
This technical guide provides a comprehensive examination of the formation mechanism of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a valuable building block in synthetic organic chemistry. The synthesis is primarily achieved through the Sonogashira cross-coupling reaction, a powerful and versatile method for forming C(sp²)–C(sp) bonds.[1] This document elucidates the intricate, dual-catalytic mechanism involving palladium and copper, detailing the synergistic roles of the catalysts, reagents, and reaction conditions. It is intended for researchers, scientists, and drug development professionals seeking a deep mechanistic understanding and practical application of this transformation.
Introduction: The Significance of Arylalkynes
This compound belongs to the class of arylalkynes, which are crucial structural motifs in a wide array of functional molecules. Their rigid, linear geometry and electron-rich triple bond make them indispensable in the synthesis of pharmaceuticals, natural products, organic materials, and conjugated polymers.[2][3] The title compound, featuring both an ester and a primary alcohol, is a particularly versatile intermediate, allowing for subsequent modifications at multiple reactive sites.
The most efficient and widely adopted method for synthesizing such compounds is the Sonogashira cross-coupling reaction.[2][4][5] Developed in 1975, this reaction couples a terminal alkyne with an aryl or vinyl halide under mild conditions, a significant improvement over previous methods that required harsh conditions.[2] This guide will dissect the sophisticated mechanism of this reaction as it applies to the synthesis of this compound from methyl 2-iodobenzoate and propargyl alcohol.
The Core Mechanism: A Dual-Catalytic Symphony
The Sonogashira coupling is not a single process but rather two interconnected and synergistically operating catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding the interplay between these two cycles is fundamental to mastering the reaction and optimizing its outcome.
The Palladium Catalytic Cycle
The palladium cycle is the central engine of the C-C bond formation. It begins with an inactive palladium(II) precatalyst, such as dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], which must first be reduced in situ to the catalytically active palladium(0) species, typically [Pd(PPh₃)₂]. This reduction can be effected by an amine, a phosphine ligand, or other reactants in the mixture.[2]
The active Pd(0) catalyst then drives the following sequence:
-
Oxidative Addition: The reaction initiates with the oxidative addition of the aryl halide (methyl 2-iodobenzoate) to the electron-rich Pd(0) complex. This step forms a square planar Pd(II) intermediate, activating the aryl halide for coupling.[6] This is often the rate-limiting step for less reactive halides like chlorides or bromides, but is typically fast for iodides.
-
Transmetalation: This is the crucial step where the two organic fragments are brought together on the palladium center. The copper acetylide, generated in the copper cycle (see 2.2), transfers its alkynyl group to the Pd(II) complex, displacing a halide ion. This step is widely considered the rate-determining step of the overall process.[6][7]
-
cis-trans Isomerization: The resulting complex undergoes isomerization to bring the two organic moieties (the aryl group and the alkynyl group) into a cis orientation, a necessary prerequisite for the final step.
-
Reductive Elimination: The two organic ligands are eliminated from the palladium center, forming the new C(sp²)–C(sp) bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
The Copper Co-Catalyst Cycle
While the palladium cycle forges the new bond, the copper cycle's primary function is to activate the terminal alkyne (propargyl alcohol) and prepare it for the transmetalation step.
-
π-Alkyne Complex Formation: The copper(I) salt, typically copper(I) iodide (CuI), coordinates with the triple bond of propargyl alcohol. This coordination increases the acidity of the terminal alkyne's proton.[6]
-
Deprotonation: A mild base, such as an amine (e.g., triethylamine), deprotonates the terminal alkyne to form a copper(I) acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step with the palladium complex.[2][6]
The synergy is clear: palladium activates the aryl halide, while copper activates the alkyne, preparing both partners for their union.
Causality of Experimental Choices
-
Catalyst System: A combination of a palladium source [e.g., PdCl₂(PPh₃)₂ or Pd(PPh₃)₄] and a copper(I) salt (CuI) is standard. The phosphine ligands stabilize the palladium catalyst and modulate its reactivity.[6]
-
Base: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is crucial. It serves two purposes: neutralizing the hydrogen halide (HX) formed during the reaction and facilitating the deprotonation of the terminal alkyne in the copper cycle.[5]
-
Solvent: Often, the amine base itself can serve as the solvent if used in sufficient quantity. Alternatively, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Oxygen can promote the oxidative homocoupling of the alkyne, leading to the formation of diynes (Glaser coupling), which is the most common and undesired side reaction.[2]
Experimental Protocol: A Validated Workflow
The following protocol outlines a standard laboratory procedure for the synthesis of this compound. This self-validating workflow includes steps for reaction setup, monitoring, and product isolation.
Reagents and Conditions
| Reagent/Parameter | Molar Eq. | Amount | Purpose |
| Methyl 2-iodobenzoate | 1.0 | (e.g., 1.0 mmol, 262 mg) | Aryl Halide Substrate |
| Propargyl Alcohol | 1.2 | (e.g., 1.2 mmol, 67 mg) | Alkyne Substrate |
| PdCl₂(PPh₃)₂ | 0.02 | (e.g., 0.02 mmol, 14 mg) | Palladium Precatalyst |
| Copper(I) Iodide (CuI) | 0.04 | (e.g., 0.04 mmol, 7.6 mg) | Copper Co-catalyst |
| Triethylamine (Et₃N) | - | (e.g., 5 mL) | Base and Solvent |
| Atmosphere | - | Inert (Argon/Nitrogen) | Prevent Side Reactions |
| Temperature | - | Room Temperature to 40 °C | Reaction Condition |
| Time | - | 4-12 hours | Reaction Duration |
Step-by-Step Methodology
-
Vessel Preparation: A dry Schlenk flask is charged with a magnetic stir bar. The flask is flame-dried under vacuum and backfilled with an inert gas (Argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: To the flask, add Methyl 2-iodobenzoate, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add degassed triethylamine via syringe. The mixture is stirred to dissolve the solids.
-
Alkyne Addition: Add propargyl alcohol dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed. Gentle heating (e.g., to 40 °C) can be applied to accelerate the reaction if necessary.
-
Workup: Upon completion, the solvent (triethylamine) is removed under reduced pressure. The residue is re-dissolved in a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst and amine salts) and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Conclusion
The formation of this compound via the Sonogashira reaction is a testament to the power and elegance of modern transition-metal catalysis. The reaction proceeds through a well-orchestrated, dual-catalytic mechanism where palladium and copper catalysts perform distinct yet cooperative roles to activate the aryl halide and terminal alkyne, respectively. A thorough understanding of this mechanism, including the function of each reagent and the rationale behind specific experimental conditions, is paramount for achieving high yields and purity. This knowledge empowers researchers to troubleshoot issues, adapt the methodology for different substrates, and further innovate within the vast field of organic synthesis.
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-
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An In-depth Technical Guide to Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a valuable bifunctional building block in modern organic synthesis. While a detailed historical account of its initial discovery is not prominent in scientific literature, its emergence as a commercial reagent highlights its utility. This document will cover its chemical identity, its significance in the synthesis of complex molecules, a detailed, plausible synthetic protocol via Sonogashira coupling, and a thorough discussion of its expected physicochemical and spectroscopic characteristics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.
Chemical Identity and Properties
This compound is an organic compound featuring a methyl benzoate scaffold substituted at the ortho position with a propargyl alcohol moiety. This unique arrangement of a nucleophilic hydroxyl group, a reactive terminal alkyne, and an ester functional group within a single molecule makes it a highly versatile precursor in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | methyl 2-(3-hydroxyprop-1-ynyl)benzoate | [1] |
| CAS Number | 103606-72-0 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |
| Molecular Weight | 190.19 g/mol | [1] |
| Synonyms | Methyl 2-(3-hydroxyprop-1-ynyl)benzoate, MFCD04039138 | [1] |
Significance and Applications in Chemical Synthesis
The strategic placement of reactive functional groups in this compound makes it a powerful tool for the construction of diverse molecular architectures. Its utility is primarily centered on its role as a key starting material for creating more complex, often biologically active, molecules.[3]
-
Drug Discovery and Development: The terminal alkyne is particularly suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and robust linking of the benzoate scaffold to other molecules, facilitating the rapid generation of compound libraries for high-throughput screening in drug discovery.[3]
-
Synthesis of Heterocycles: The ortho-alkynylaryl ester structure is a well-established precursor for the synthesis of various heterocyclic systems. The functional groups can undergo intramolecular cyclization reactions to form fused ring systems, which are common motifs in many pharmaceutical agents and natural products.
-
Materials Science: The rigid alkyne linker can be incorporated into polymers and other materials to impart specific structural and electronic properties.
The workflow for utilizing this compound often begins with its synthesis, followed by functional group manipulation to build molecular complexity.
Sources
Spectroscopic Characterization of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a compound of interest in synthetic chemistry and drug discovery. The following sections detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Molecular Blueprint
This compound (C₁₁H₁₀O₃, Molar Mass: 190.19 g/mol ) is a multifunctional organic molecule featuring a benzene ring, a methyl ester, a terminal alkyne, and a primary alcohol.[1] The unique arrangement of these functional groups necessitates a comprehensive spectroscopic analysis for unambiguous structural confirmation and purity assessment. Understanding the precise chemical environment of each atom is paramount for predicting its reactivity and potential biological activity.
This guide will systematically explore the expected spectroscopic signatures of this compound, providing a framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2][3] By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard protocol for acquiring high-resolution NMR spectra of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required. A proton-decoupled experiment simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.9-8.1 | Doublet | 1H | Ar-H | Proton ortho to the ester group, deshielded by its electron-withdrawing effect. |
| ~ 7.3-7.6 | Multiplet | 3H | Ar-H | Remaining aromatic protons. |
| ~ 4.5 | Singlet | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group. |
| ~ 3.9 | Singlet | 3H | -COOCH₃ | Methyl protons of the ester group. |
| ~ 2.5 | Singlet (broad) | 1H | -OH | Hydroxyl proton, often a broad singlet, and its chemical shift can vary with concentration and temperature. |
Note: Predicted chemical shifts are based on typical values for similar functional groups.[4][5]
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 166-168 | C =O | Carbonyl carbon of the ester. |
| ~ 130-135 | Ar-C | Quaternary aromatic carbon attached to the ester and alkyne. |
| ~ 125-132 | Ar-C H | Aromatic methine carbons. |
| ~ 80-90 | -C ≡C- | Alkynyl carbons. The carbon attached to the aromatic ring will be further downfield. |
| ~ 52-53 | -COOC H₃ | Methyl carbon of the ester. |
| ~ 50-55 | -C H₂OH | Methylene carbon adjacent to the hydroxyl group. |
Note: Predicted chemical shifts are based on typical values for similar functional groups.
Structural Insights from NMR Data
The combination of ¹H and ¹³C NMR data provides a complete picture of the molecule's connectivity. The distinct chemical shifts of the aromatic protons reveal the substitution pattern on the benzene ring. The presence of the methyl singlet and the methylene singlet confirms the ester and the hydroxypropargyl moieties, respectively.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7][8]
Experimental Protocol: Acquiring an IR Spectrum
A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3400-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |
| ~ 3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |
| ~ 3100-3000 | Medium | C-H stretch | Aromatic |
| ~ 2950-2850 | Medium | C-H stretch | Aliphatic (-CH₃, -CH₂) |
| ~ 2150-2100 | Weak to Medium | C≡C stretch | Alkyne |
| ~ 1720-1700 | Strong | C=O stretch | Ester |
| ~ 1600, 1480 | Medium to Weak | C=C stretch | Aromatic Ring |
| ~ 1300-1000 | Strong | C-O stretch | Ester, Alcohol |
Note: Predicted absorption ranges are based on standard IR correlation tables.[9][10][11]
Structural Confirmation from IR Data
The presence of a broad absorption around 3300 cm⁻¹ is indicative of the hydroxyl group, while the sharp peak around 3300 cm⁻¹ confirms the terminal alkyne. The strong carbonyl absorption around 1710 cm⁻¹ is a clear marker for the ester functional group. The combination of these peaks provides strong evidence for the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12][13][14] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol: Obtaining a Mass Spectrum
Electron Ionization (EI) is a common ionization technique for small, volatile organic molecules:
-
Sample Introduction: The sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and fragment ions.[14]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show:
-
Molecular Ion (M⁺˙): A peak at m/z = 190, corresponding to the molecular weight of the compound.[1]
-
Key Fragment Ions:
| m/z | Possible Fragment |
| 159 | [M - OCH₃]⁺ |
| 131 | [M - COOCH₃]⁺ |
| 115 | [C₉H₇]⁺ (indenyl cation) |
| 102 | [C₇H₆O]⁺ |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Elucidating Structure from Fragmentation Patterns
The molecular ion peak confirms the molecular formula. The fragmentation pattern provides further structural information. For instance, the loss of a methoxy radical (•OCH₃) to give a peak at m/z 159 is characteristic of a methyl ester. The observation of fragments corresponding to the aromatic portion of the molecule further supports the proposed structure.
Data Visualization and Workflow
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic characterization of a target molecule.
Conclusion
The comprehensive spectroscopic analysis, integrating data from NMR, IR, and Mass Spectrometry, provides a robust and self-validating methodology for the structural elucidation of this compound. Each technique offers complementary information, and together they allow for the unambiguous confirmation of the compound's molecular structure. This guide serves as a foundational resource for researchers working with this and structurally related molecules, ensuring the scientific integrity of their findings.
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A Technical Guide to the Physicochemical Characterization of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A significant portion of drug candidate attrition can be attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule, such as melting point and solubility, govern its behavior in biological systems, influencing everything from formulation and stability to absorption, distribution, metabolism, and excretion (ADME).[2][3][4] Therefore, the early and accurate characterization of these properties is not merely a procedural step but a cornerstone of a successful drug discovery program.[1][5]
This guide focuses on Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a novel organic molecule with potential applications in medicinal chemistry. While specific experimental data for this compound is not yet widely published, this document serves as a comprehensive technical guide outlining the standardized, field-proven methodologies for determining its key physical properties: melting point and solubility. As a Senior Application Scientist, the intent here is not just to provide protocols but to instill a deep understanding of the causality behind experimental choices, ensuring that the data generated is both accurate and meaningful for drug development decisions.
Compound Profile: this compound
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₀O₃ | PubChem[6] |
| Molecular Weight | 190.19 g/mol | PubChem[6] |
| IUPAC Name | methyl 2-(3-hydroxyprop-1-ynyl)benzoate | PubChem[6] |
| CAS Number | 103606-72-0 | PubChem[6] |
| Melting Point | Not Experimentally Determined | - |
| Solubility | Not Experimentally Determined | - |
Part 1: Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[7] For a pure substance, this occurs over a narrow, sharply defined temperature range.[7] The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity; impurities typically depress and broaden the melting range.[8][9]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes the use of a modern digital melting point apparatus, a common and reliable method in organic chemistry labs.[10]
Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the solid melts to a liquid is observed and recorded.[10]
Methodology:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Tap the open end of a capillary tube into the powdered sample, forcing a small amount of the compound into the tube.
-
Compact the sample into the closed end of the tube by tapping the tube on a hard surface or by dropping it down a long, hollow tube. The packed sample height should be approximately 2-3 mm.
-
-
Measurement - Rapid Determination (Scouting):
-
Measurement - Accurate Determination:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the scouting run.
-
Using a fresh sample in a new capillary tube, place it in the apparatus.
-
Rapidly heat to a temperature about 15-20 °C below the approximate melting point.
-
Decrease the heating rate to a slow ramp (e.g., 1-2 °C per minute).[8] A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.
-
Record two temperatures:
-
T1: The temperature at which the first droplet of liquid appears.
-
T2: The temperature at which the entire sample has completely melted into a clear liquid.
-
-
The melting point is reported as the range T1 – T2.
-
-
Data Interpretation:
-
A narrow melting range (e.g., 0.5-1.5 °C) is indicative of a high-purity compound.
-
A broad melting range (> 2 °C) suggests the presence of impurities.[9]
-
Caption: Workflow for Capillary Melting Point Determination.
Part 2: Determination of Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. In drug development, solubility is a paramount property as a drug must dissolve to be absorbed by the body.[3][5] Poor aqueous solubility is a major hurdle for oral bioavailability.[3] This protocol outlines a qualitative and semi-quantitative approach to assess the solubility of this compound in various relevant solvents.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Principle: A known amount of the compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound is then measured to determine its solubility. This method is considered the "gold standard" for solubility measurement.
Methodology:
-
Solvent Selection:
-
Choose a range of solvents relevant to pharmaceutical development. A common starting panel includes:
-
Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) at pH 7.4 (to mimic physiological conditions).
-
Organic: Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane.
-
-
-
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1-2 mg) into a small glass vial.[11]
-
Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.[11]
-
Seal the vial and place it on a shaker or rotator at a constant, controlled temperature (typically 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium (a common duration is 24 hours, though this can be optimized).[12]
-
After agitation, allow the vial to stand, letting any undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a 0.45 µm filter is recommended to ensure a clear solution.
-
-
Quantification:
-
The concentration of the dissolved compound in the filtered supernatant is determined using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC): The most common and accurate method. A calibration curve is generated using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and does not interfere with the solvent's absorbance.
-
-
-
Data Reporting:
-
Solubility is typically reported in units of mg/mL or µg/mL.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Conclusion: Integrating Physicochemical Data into Drug Development
The systematic determination of physical properties like melting point and solubility for a new chemical entity such as this compound is a critical, foundational step in its development pathway. The melting point provides immediate insight into purity and solid-state stability, while solubility data is a direct predictor of potential bioavailability and formulation challenges.[4] By adhering to these rigorous, self-validating protocols, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions, mitigate risks, and ultimately guide the progression of promising molecules toward becoming effective medicines.
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A Guide to Unlocking the Synthetic Potential of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Abstract
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is a deceptively simple molecule poised at the intersection of several critical research domains. Its unique trifunctional architecture—an ortho-alkynyl benzoate system, a terminal alkyne, and a primary propargylic alcohol—offers a rich and underexplored landscape for synthetic innovation. This guide delineates three primary research avenues for this versatile building block: the synthesis of complex heterocyclic scaffolds through intramolecular cyclization, its application in medicinal chemistry and bioconjugation via click chemistry, and its use as a precursor for advanced materials. We provide not just the theoretical groundwork but also actionable experimental protocols and the strategic rationale behind them, positioning this molecule as a key tool for researchers in drug discovery, chemical biology, and materials science.
The Molecular Architecture: A Convergence of Reactivity
At its core, this compound (CAS 103606-72-0) is a molecule defined by the strategic placement of three key functional groups.[1] The interplay between these groups is the source of its profound synthetic potential.
-
The ortho-Alkynyl Benzoate System: The proximity of the methyl ester to the alkyne is a classic arrangement for intramolecular cyclization reactions. The ester carbonyl can act as an intramolecular nucleophile, targeting an activated alkyne to forge new heterocyclic rings. This moiety is a well-established precursor for a variety of valuable molecular scaffolds.[2]
-
The Terminal Alkyne: As a terminal alkyne, this group is a premier handle for modern synthetic transformations. It is an ideal substrate for metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and, most notably, for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."[3]
-
The Primary Propargylic Alcohol: The hydroxyl group provides an additional, orthogonal site for functionalization. It can be oxidized, converted into a leaving group, or used as a nucleophilic handle for esterification or etherification, enabling the attachment of other molecular fragments or linkers.
This guide will explore how to harness these features to drive innovation in distinct but interconnected research fields.
Research Area 1: Intramolecular Cyclization for Heterocycle Synthesis
The generation of novel heterocyclic compounds remains a central goal in medicinal chemistry, as these scaffolds are prevalent in a vast number of FDA-approved drugs. The ortho-alkynyl benzoate structure is a powerful starting point for creating isocoumarin and isobenzofuran derivatives through metal-catalyzed cycloisomerization reactions.
Scientific Rationale: Gold-Catalyzed 6-endo-dig Cycloisomerization
Transition metals, particularly gold(I) and platinum(II), are exceptionally "alkynophilic," meaning they readily coordinate to and activate carbon-carbon triple bonds. This activation renders the alkyne susceptible to attack by weak intramolecular nucleophiles, such as the carbonyl oxygen of the benzoate ester. A gold(I)-catalyzed process is proposed here due to its typically mild reaction conditions and high functional group tolerance. The reaction proceeds through a 6-endo-dig cyclization pathway to generate a vinyl-gold intermediate, which, after protodeauration, yields a stable isocoumarin derivative. These structures are valuable pharmacophores with a range of biological activities.[4][5][6]
Mandatory Visualization: Gold-Catalyzed Cyclization Pathway
Caption: Proposed mechanism for Gold(I)-catalyzed isocoumarin synthesis.
Experimental Protocol: Synthesis of a Substituted Isocoumarin
This protocol is a self-validating system designed for the synthesis of 4-(hydroxymethyl)-1H-isochromen-1-one.
-
Reagent Preparation:
-
Dissolve this compound (190 mg, 1.0 mmol) in 10 mL of anhydrous dichloromethane in an oven-dried Schlenk flask under an argon atmosphere.
-
Prepare the gold catalyst solution: In a separate vial, dissolve (Ph₃P)AuCl (25 mg, 0.05 mmol, 5 mol%) and AgOTf (13 mg, 0.05 mmol) in 2 mL of anhydrous dichloromethane. Stir for 10 minutes in the dark to generate the active [(Ph₃P)Au]OTf catalyst, then filter through a syringe filter to remove AgCl.
-
-
Reaction Execution:
-
Add the prepared gold catalyst solution to the substrate solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system. The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a small amount of saturated sodium bicarbonate solution (5 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 30% ethyl acetate in hexane) to yield the pure isocoumarin product.
-
-
Validation:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the alkyne signal and the appearance of a new vinyl proton signal in the NMR spectrum will validate the cyclization.
-
Research Area 2: Applications in Click Chemistry for Drug Development
The terminal alkyne of the title compound is an ideal functional group for CuAAC, a highly efficient and bio-orthogonal reaction.[3][7] This opens the door to its use in fragment-based drug discovery (FBDD), bioconjugation, and the synthesis of complex molecular probes. The molecule can serve as a "clickable" scaffold, allowing for its rapid and efficient conjugation to a library of azide-containing fragments.
Scientific Rationale: A Bifunctional Linker for FBDD
In FBDD, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target. Hits are then optimized into more potent leads. Our title compound can be pre-functionalized at its hydroxyl group and then "clicked" onto a library of azide-containing fragments. This strategy allows for the rapid generation of a diverse library of compounds for screening. The resulting 1,2,3-triazole ring formed during the click reaction is not just a linker; it is metabolically stable and can participate in hydrogen bonding, often contributing favorably to binding affinity.[7]
Mandatory Visualization: FBDD Workflow Using CuAAC
Caption: Workflow for generating and screening a chemical library.
Experimental Protocol: CuAAC Conjugation to Benzyl Azide
This protocol details a model click reaction to validate the reactivity of the alkyne.
-
Reagent Preparation:
-
Dissolve this compound (95 mg, 0.5 mmol) and benzyl azide (73 mg, 0.55 mmol) in a 1:1 mixture of t-butanol and water (8 mL).
-
Prepare a fresh solution of sodium ascorbate (1 M in water, 100 µL, 0.1 mmol).
-
Prepare a solution of copper(II) sulfate pentahydrate (0.1 M in water, 100 µL, 0.01 mmol).
-
-
Reaction Execution:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the mixture vigorously at room temperature. The reaction is often complete within 1-2 hours, indicated by TLC analysis.
-
-
Workup and Purification:
-
Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (gradient elution, 10% to 50% ethyl acetate in hexane) to obtain the pure 1,4-disubstituted triazole product.
-
-
Validation:
-
Confirmation via ¹H NMR will show the disappearance of the terminal alkyne proton and the appearance of a characteristic triazole proton signal (typically ~7.5-8.0 ppm). HRMS analysis will confirm the expected molecular weight of the conjugated product.
-
Research Area 3: Precursor for Advanced Materials
Beyond discrete molecules, the title compound can serve as a monomer or a key building block for functional polymers and conjugated materials.
Data Presentation: Potential Synthetic Transformations
The trifunctional nature of the molecule allows for a variety of transformations, summarized below.
| Transformation | Reactive Site(s) | Potential Catalyst/Reagent | Resulting Structure/Application |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₄, CuI, base | Extended π-conjugated systems for organic electronics |
| Polymerization | Terminal Alkyne | Rh or Ta-based catalysts | Polyacetylene derivatives with pendant functional groups |
| Esterification | Hydroxyl Group | Acryloyl chloride, base | Acrylate monomer for radical polymerization |
| Grafting-To Polymer | Alkyne (via CuAAC) | Azide-functionalized polymer | Polymer with pendant benzoate moieties for functional coatings |
Proposed Research Direction: Synthesis of Functional Polymers
A compelling research direction is the conversion of this compound into an acrylate monomer.
-
Esterification: React the primary alcohol with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine.
-
Polymerization: Subject the resulting acrylate monomer to controlled radical polymerization (e.g., RAFT or ATRP) to generate a well-defined polymer.
The resulting polymer would feature a reactive alkyne in each repeating unit, creating a "scaffold" polymer that can be further functionalized via click chemistry. This allows for the synthesis of advanced materials such as drug-delivery nanoparticles, functional hydrogels, or materials for biosensing applications.
Conclusion and Future Outlook
This compound is far more than a simple organic compound; it is a versatile platform for chemical innovation. The strategic combination of an ortho-alkynyl ester, a terminal alkyne, and a primary alcohol provides multiple, orthogonal points for chemical modification. We have outlined three robust research trajectories: the synthesis of medicinally relevant heterocycles, the rapid generation of diverse compound libraries for drug discovery, and the creation of advanced functional materials. By providing both the strategic framework and validated experimental starting points, this guide serves as a catalyst for unlocking the full potential of this powerful and underutilized chemical building block.
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Synthesis and crystal structure of methyl 3-(3-hy-droxy-3-phenyl-prop-2-eno-yl)benzoate. Acta Crystallographica Section E. [Link]
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Synthesis of a Series of Novel 2-Styryl-4H-chromen-4-one Derivatives by Modification of the Baker-Venkataraman Method. Sami Publishing Company. [Link]
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An In-depth Technical Guide to Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate: Synthesis, Reactivity, and Potential Applications
This guide provides a comprehensive technical overview of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a versatile building block with significant potential in organic synthesis, medicinal chemistry, and materials science. While direct literature on this specific compound is emerging, this document synthesizes established chemical principles and data from closely related analogues to present a robust guide for researchers, scientists, and drug development professionals. We will delve into its logical synthesis, predicted reactivity, and potential applications, offering field-proven insights into its utility.
Introduction: A Molecule of Untapped Potential
This compound is a bifunctional organic molecule featuring an ortho-substituted aromatic ring with a methyl ester and a propargyl alcohol moiety. This unique arrangement of functional groups—a terminal alkyne, a primary alcohol, and an ester—renders it a highly valuable synthon for the construction of complex molecular architectures. The propargyl alcohol unit is a cornerstone in the synthesis of many pharmaceutical intermediates and heterocyclic compounds.[1][2][3] The ortho-disposed ester and alkyne groups create a reactive scaffold primed for intramolecular cyclization reactions, offering a gateway to diverse heterocyclic systems such as isocoumarins and benzofurans.[4][5][6]
This guide will provide a detailed exploration of the most logical and efficient synthetic route to this compound, a thorough analysis of its expected chemical reactivity, and a forward-looking perspective on its potential applications in drug discovery and materials science.
Synthesis: The Sonogashira Cross-Coupling Approach
The most direct and industrially scalable synthesis of this compound is through a Sonogashira cross-coupling reaction.[7][8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[9][10] For our target molecule, the logical precursors are methyl 2-iodobenzoate (or the more economical but less reactive methyl 2-bromobenzoate) and propargyl alcohol.
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][11] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile.[11] Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[7]
Diagram of the Synthetic Workflow
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An In-depth Technical Guide to Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a key building block in modern organic synthesis and medicinal chemistry. The document details its chemical identity, a robust synthetic protocol via Sonogashira coupling, and its significant applications as a precursor to biologically active isocoumarin scaffolds. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.
Introduction: A Versatile Scaffold for Complex Molecule Synthesis
This compound is a bifunctional organic molecule that has garnered significant interest in the field of synthetic chemistry. Its structure, featuring a terminal alkyne, a hydroxyl group, and a methyl ester on an aromatic ring, provides multiple reactive sites for a variety of chemical transformations. This strategic arrangement of functional groups makes it a highly valuable intermediate, particularly in the construction of complex heterocyclic systems that form the core of many pharmacologically active compounds.
The primary utility of this compound lies in its role as a precursor to 3-substituted isocoumarins, a class of lactones known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties[1]. The alkyne moiety allows for powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling for its synthesis and subsequent intramolecular cyclization reactions to form the isocoumarin core. The hydroxyl group offers a handle for further functionalization or can participate directly in cyclization pathways. This guide will delve into the synthesis, characterization, and strategic application of this versatile building block in the context of drug discovery and development.
Chemical Identity and Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | methyl 2-(3-hydroxyprop-1-ynyl)benzoate | [PubChem][2] |
| CAS Number | 103606-72-0 | [Biotuva][3] |
| Molecular Formula | C₁₁H₁₀O₃ | [PubChem][2] |
| Molecular Weight | 190.19 g/mol | [PubChem][2] |
| Appearance | Predicted: Off-white to yellow solid | - |
| Storage Temperature | 2-8°C | [ChemicalBook][4] |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (methyl 2-iodobenzoate). The use of a copper(I) co-catalyst is crucial for the activation of the alkyne.
Reaction Scheme
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Methodological & Application
The Versatile Synthon: Application Notes and Protocols for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate in Organic Synthesis
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex architectures. Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate emerges as a particularly valuable synthon, embodying a unique combination of reactive functionalities within a compact framework. The presence of a terminal alkyne, a primary alcohol, and an ortho-disubstituted aromatic ring with a methyl ester offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and key applications of this versatile compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. Its utility as a precursor to biologically relevant scaffolds, such as isocoumarins and benzofurans, underscores its significance in the synthesis of natural products and novel pharmaceutical agents.
Synthesis of this compound: A Practical Approach via Sonogashira Coupling
The most direct and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently joins an aryl halide with a terminal alkyne, forming a carbon-carbon bond with high reliability.[1] In this case, methyl 2-iodobenzoate is coupled with propargyl alcohol.
Causality in Experimental Design:
The choice of a palladium catalyst, typically in conjunction with a copper(I) co-catalyst, is crucial for the efficiency of the Sonogashira reaction. The palladium complex undergoes oxidative addition with the aryl iodide, while the copper(I) salt facilitates the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex. An amine base, such as triethylamine, serves a dual purpose: it acts as a solvent and neutralizes the hydrogen iodide generated during the reaction. The reaction is typically carried out under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the catalyst from deactivation.
Detailed Protocol for Synthesis:
Materials:
-
Methyl 2-iodobenzoate
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add methyl 2-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine (3.0 eq).
-
To this stirred suspension, add propargyl alcohol (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Expected Outcome & Characterization:
The product is typically obtained as a white to pale yellow solid.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| This compound | C₁₁H₁₀O₃ | 190.19 g/mol | White to pale yellow solid |
Spectroscopic Data: [2]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.90 (d, J = 7.8 Hz, 1H), 7.52 (d, J = 7.6 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 7.35 (t, J = 7.7 Hz, 1H), 4.52 (d, J = 6.0 Hz, 2H), 3.92 (s, 3H), 1.95 (t, J = 6.0 Hz, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 166.9, 133.9, 132.1, 131.6, 128.0, 127.5, 123.9, 93.3, 81.0, 52.4, 51.8.
Application in Heterocyclic Synthesis: The Gateway to Isocoumarins
A primary and highly valuable application of this compound is its role as a precursor in the synthesis of isocoumarins, a class of compounds with diverse biological activities. The intramolecular cyclization of this substrate can be achieved through various catalytic systems, with palladium and gold catalysis being particularly prominent.
Palladium-Catalyzed Intramolecular Cyclization:
Palladium catalysts can effectively promote the cyclization of 2-alkynylbenzoates to isocoumarins. The reaction typically proceeds via an intramolecular oxypalladation mechanism. The palladium(II) catalyst coordinates to the alkyne, activating it for nucleophilic attack by the ester carbonyl oxygen. Subsequent reductive elimination yields the isocoumarin product and regenerates the active palladium catalyst.
Detailed Protocol for Palladium-Catalyzed Synthesis of 3-Methylisocoumarin:
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium acetate (NaOAc)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add palladium(II) acetate (0.05 eq) and sodium acetate (2.0 eq).
-
Seal the tube and heat the mixture at 100 °C for 6-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography (hexane/ethyl acetate) to yield 3-methylisocoumarin.
Expected Outcome & Characterization:
The product is typically a white solid.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 3-Methylisocoumarin | C₁₀H₈O₂ | 160.17 g/mol | White solid |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.48 (t, J = 7.6 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H), 6.35 (s, 1H), 2.30 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.5, 155.0, 138.0, 134.5, 129.5, 127.8, 125.0, 120.5, 102.0, 20.5.
Gold-Catalyzed Intramolecular Cyclization:
Gold catalysts, particularly cationic gold(I) complexes, are highly effective for the cyclization of 2-alkynylbenzoates.[3][4] The π-acidic nature of gold(I) strongly activates the alkyne towards nucleophilic attack. The proposed mechanism involves the coordination of the gold catalyst to the alkyne, followed by a 6-endo-dig cyclization of the ester carbonyl oxygen onto the activated alkyne.[4] Subsequent protodeauration furnishes the isocoumarin product and regenerates the gold catalyst. The high efficiency and mild reaction conditions often associated with gold catalysis make it an attractive alternative to other methods.[5]
Divergent Synthesis: Accessing the Benzofuran Scaffold
The versatility of this compound extends beyond isocoumarin synthesis. Under specific palladium-catalyzed conditions, a divergent reaction pathway can be accessed to furnish valuable benzofuran derivatives. This transformation highlights the tunability of the reactivity based on the chosen catalytic system and reaction conditions.
Palladium-Catalyzed Cycloisomerization to 2-(Hydroxymethyl)benzofuran:
In the presence of a suitable palladium catalyst and a base, this compound can undergo a cycloisomerization reaction to yield 2-(hydroxymethyl)benzofuran. This transformation likely proceeds through an initial intramolecular attack of the hydroxyl group onto the palladium-activated alkyne, followed by a series of steps including isomerization to furnish the aromatic benzofuran core.
Representative Protocol for Benzofuran Synthesis:
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Potassium iodide (KI)
-
Morpholine
-
Methanol (MeOH)
Procedure:
-
To a Schlenk tube under a nitrogen atmosphere, add this compound (1.0 eq), PdCl₂ (0.02 eq), and KI (0.1 eq).
-
Add methanol as the solvent, followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture at 60-80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 2-(hydroxymethyl)benzofuran.
Expected Outcome & Characterization:
The product is typically isolated as a solid.
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 2-(Hydroxymethyl)benzofuran | C₉H₈O₂ | 148.16 g/mol | Solid |
Spectroscopic Data: [6]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.58 (d, J = 7.6 Hz, 1H), 7.48 (d, J = 8.0 Hz, 1H), 7.29 (t, J = 7.6 Hz, 1H), 7.21 (t, J = 7.4 Hz, 1H), 6.75 (s, 1H), 4.78 (s, 2H), 2.10 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 155.5, 154.5, 128.0, 124.5, 122.8, 121.0, 111.5, 103.0, 58.0.
Conclusion: A Synthon of Strategic Importance
This compound stands out as a highly versatile and strategically important building block in organic synthesis. Its straightforward preparation via Sonogashira coupling and its ability to undergo divergent cyclization reactions to form either isocoumarins or benzofurans provide chemists with a powerful tool for the rapid construction of these important heterocyclic scaffolds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this valuable synthon in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.
References
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Pirovano, V., Brambilla, E., Fanciullacci, G., & Abbiati, G. (2022). Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. Organic & Biomolecular Chemistry, 20(40), 8065-870. [Link]
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Pirovano, V., Brambilla, E., Fanciullacci, G., & Abbiati, G. (2022). Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. RSC Publishing. [Link]
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Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. ResearchGate. [Link]
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Spirtović-Halilović, S., et al. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society, 79(7), 845-854. [Link]
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Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. MDPI. [Link]
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Egi, M., Azechi, K., & Akai, S. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Chemistry Portal. [Link]
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Chiral Molecule and Drug Discovery, School of Pharmaceutical Sciences, Sun Yat-sen University. (2021). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. PubMed. [Link]
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Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. PubMed Central. [Link]
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Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade. ResearchGate. [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]
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Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PubMed Central. [Link]
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Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
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Gabriele, B., Mancuso, R., & Salerno, G. (2008). A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution. PubMed. [Link]
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A Recyclable Palladium-Catalyzed Synthesis of 2-Methylene-2,3-Dihydrobenzofuran-3-ols by Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols in Ionic Liquids. PubMed Central. [Link]
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Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PubMed Central. [Link]
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Gold‐Catalyzed Cyclization of Yndiamides with Isoxazoles via α‐Imino Gold Fischer Carbenes. PubMed Central. [Link]
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Gold-Catalyzed Intermolecular Ynamide Amination-Initiated Aza-Nazarov Cyclization: Access to Functionalized 2-Aminopyrroles. PubMed. [Link]
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Chacko, S. A., & Gab-Allah, M. A. (2019). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
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A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. SciELO. [Link]
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First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PubMed Central. [Link]
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]
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SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3(2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research. [Link]
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Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications. [Link]
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Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
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Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]
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Identification, isolation and characterization of process-related impurities in Rizatriptan benzoate. PubMed. [Link]
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Application Notes & Protocols for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Abstract
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is a highly versatile bifunctional molecule that serves as a cornerstone building block in modern synthetic chemistry. Its unique architecture, featuring an ortho-disubstituted aromatic ring with a methyl ester and a propargyl alcohol moiety, presents three distinct points for chemical modification: the terminal alkyne, the primary alcohol, and the ester. This strategic arrangement makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic systems, the development of novel pharmaceutical agents, and the construction of functionalized materials. These application notes provide an in-depth guide for researchers, detailing the physicochemical properties of the title compound and outlining robust, field-proven protocols for its most critical applications, including palladium-catalyzed cross-coupling, copper-catalyzed cycloaddition (Click Chemistry), and intramolecular cyclization reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.
Introduction and Physicochemical Profile
This compound, with CAS Number 103606-72-0, is a key intermediate in organic synthesis.[1] The molecule's utility is derived from its trifunctional nature. The terminal alkyne is a substrate for powerful carbon-carbon bond-forming reactions, the hydroxyl group offers a site for derivatization or can act as an intramolecular nucleophile, and the methyl ester can be readily hydrolyzed or aminated to further expand its synthetic potential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 103606-72-0 | [2] |
| Molecular Formula | C₁₁H₁₀O₃ | [3] |
| Molecular Weight | 190.19 g/mol | [3] |
| IUPAC Name | methyl 2-(3-hydroxyprop-1-ynyl)benzoate | [3] |
| Boiling Point | 337°C at 760 mmHg | [4] |
| Density | 1.21 g/cm³ | [4] |
| Storage Temperature | 2-8°C | [1] |
Core Synthetic Applications & Mechanistic Rationale
The strategic placement of the reactive functional groups enables three primary classes of synthetic transformations. Understanding the principles behind these reactions is key to their successful implementation.
Figure 1: Key reactive sites and corresponding synthetic pathways for this compound.
Sonogashira Cross-Coupling: Building Conjugated Systems
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is paramount for creating extended π-conjugated systems found in pharmaceuticals, organic electronics, and advanced materials.
Causality & Expertise: The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states. A copper(I) co-catalyst is traditionally used to facilitate the transmetalation step with the alkyne, though copper-free methods have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[7] The base is critical for deprotonating the terminal alkyne to form the reactive copper(I) acetylide and for neutralizing the hydrogen halide generated during the catalytic cycle.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction
Introduced by Sharpless and Meldal, CuAAC is the quintessential "click" reaction, a class of reactions known for their high efficiency, mild reaction conditions, and exceptional functional group tolerance.[8][9] It involves the reaction between a terminal alkyne and an azide to regioselectively form a highly stable 1,4-disubstituted 1,2,3-triazole ring.
Causality & Expertise: The triazole ring is not merely a linker; it is a valuable pharmacophore, often acting as a bioisostere for the amide bond but with improved metabolic stability.[10] This makes CuAAC an invaluable tool in drug discovery for lead optimization and in chemical biology for conjugating molecules to biomacromolecules. The reaction is typically catalyzed by a copper(I) species, often generated in situ from the reduction of copper(II) sulfate by sodium ascorbate.
Intramolecular Cyclization: Accessing Heterocyclic Scaffolds
The ortho orientation of the alkyne and ester groups provides a perfect geometric arrangement for intramolecular cyclization reactions, a powerful strategy for rapidly building molecular complexity.[11] By manipulating the functional groups, various fused heterocyclic systems, such as isocoumarins or phthalides, can be synthesized.
Causality & Expertise: A common approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. The subsequent intramolecular addition of the carboxylate to the alkyne, often promoted by a base or a transition metal catalyst (e.g., palladium, silver, or gold), leads to the formation of a six-membered lactone. This type of reaction, known as a cycloisomerization, is highly atom-economical.
Detailed Experimental Protocols
Safety First: Before beginning any experiment, consult the latest Safety Data Sheet (SDS). This compound and related reagents may be harmful if swallowed or inhaled.[12][13] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Sonogashira Cross-Coupling with an Aryl Bromide
This protocol details a typical copper-cocatalyzed Sonogashira reaction.
Materials & Reagents:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or oven-dried round-bottom flask with a stir bar
-
Nitrogen or Argon gas line
-
Standard glassware for work-up and purification
Step-by-Step Methodology:
-
Vessel Preparation: To a 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 190 mg, 1.0 mmol), the aryl bromide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Solvent Addition: Add anhydrous THF (10 mL) and anhydrous Et₃N (5 mL) via syringe.
-
Rationale: Anhydrous solvents are crucial to prevent quenching of the base and potential side reactions. Et₃N serves as both the base and a solvent.
-
-
Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Self-Validation: The disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate indicates product formation.
-
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove copper salts, followed by brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Figure 2: Simplified workflow of the Sonogashira catalytic cycle.
Protocol 2: CuAAC Reaction with an Azide
This protocol describes the synthesis of a 1,2,3-triazole derivative.
Materials & Reagents:
-
This compound
-
Alkyl or aryl azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and deionized water
-
Round-bottom flask with a stir bar
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 190 mg, 1.0 mmol) and the azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (10 mL).
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq) followed by an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Rationale: Sodium ascorbate is a mild reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. Using it in slight excess ensures a sufficient concentration of the active catalyst throughout the reaction.
-
-
Reaction Execution: Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction often proceeds to completion within 1-4 hours, sometimes indicated by a color change. Monitor by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Scientist's Note: If the product is sufficiently insoluble in the reaction medium, it may precipitate out and can be collected by simple filtration, which is a hallmark of an ideal "click" reaction.
-
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often pure, but can be further purified by recrystallization or flash chromatography if necessary.
Protocol 3: Two-Step Intramolecular Cyclization to an Isocoumarin Derivative
This protocol outlines the hydrolysis of the ester followed by a base-mediated cyclization.
Materials & Reagents:
-
This compound
-
Lithium hydroxide (LiOH)
-
Potassium carbonate (K₂CO₃)
-
THF, Methanol (MeOH), Water, Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Standard glassware for reaction, work-up, and purification
Step A: Saponification (Ester Hydrolysis)
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF:Water.
-
Add LiOH (1.5 eq) and stir at room temperature for 4-8 hours until TLC shows complete consumption of the starting material.
-
Concentrate the mixture to remove THF, dilute with water, and acidify to pH ~2 with 1M HCl.
-
Extract the resulting carboxylic acid with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the intermediate, 2-(3-hydroxyprop-1-yn-1-yl)benzoic acid, which can often be used in the next step without further purification.
Step B: Intramolecular Cyclization
-
Dissolve the crude carboxylic acid from Step A (1.0 eq) in DMF (0.1 M concentration).
-
Add a mild base such as K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 60-80°C and stir for 6-12 hours. Monitor the formation of the cyclized product by TLC or LC-MS.
-
Rationale: The base deprotonates the carboxylic acid, and the resulting carboxylate acts as a nucleophile. Heating provides the necessary activation energy for the 6-endo-dig cyclization onto the alkyne, which is generally a disfavored pathway but can be achieved under these conditions.
-
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the target isocoumarin derivative.
Troubleshooting
Table 2: Common Issues and Recommended Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Sonogashira reaction | 1. Inactive Pd catalyst. 2. Alkyne homocoupling. 3. Insufficiently anhydrous conditions. | 1. Use fresh catalyst or a more robust precatalyst. 2. Ensure rigorous exclusion of oxygen; consider a copper-free protocol. 3. Use freshly distilled, anhydrous solvents. |
| CuAAC reaction is sluggish or fails | 1. Poor quality sodium ascorbate (oxidized). 2. Impure azide or alkyne. 3. Copper catalyst poisoned by other functional groups (e.g., thiols). | 1. Use a freshly prepared solution of sodium ascorbate. 2. Purify starting materials before use. 3. Use a copper-ligand complex that is more resistant to poisoning. |
| Incomplete cyclization | 1. Insufficient temperature or reaction time. 2. Base is not strong enough. 3. Competing intermolecular reactions. | 1. Increase temperature incrementally or allow the reaction to run longer. 2. Try a stronger, non-nucleophilic base. 3. Run the reaction at a higher dilution. |
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(3-hydroxyprop-1-ynyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]
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Hekserij.nl. (2025). Methyl benzoate Safety Data Sheet. Retrieved from [Link]
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MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank. Retrieved from [Link]
-
University of Northern Iowa. (n.d.). Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(3-hydroxyprop-2-enyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
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Sami Publishing Company. (2021). Synthesis of 2-Styryl-4H-chromen-4-one Derivatives by Modification of the Baker-Venkataraman Method. Journal of Applied Organometallic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
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ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Retrieved from [Link]
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University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Retrieved from [Link]
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National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate: A Versatile Scaffold for Innovations in Medicinal Chemistry
Abstract
Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is a multifunctional building block poised for significant applications in medicinal chemistry. Its unique structural arrangement, featuring a terminal alkyne, a propargylic alcohol, and a benzoate moiety, offers a rich platform for the synthesis of diverse and complex molecular architectures. This guide provides an in-depth exploration of the utility of this compound, focusing on its application as a key precursor to isocoumarins, a class of natural products and their synthetic analogs renowned for a wide spectrum of biological activities. Detailed protocols for its synthesis and subsequent transformation into medicinally relevant heterocyclic systems are presented, underpinned by mechanistic insights and practical considerations for researchers in drug discovery and development.
Introduction: The Strategic Value of this compound
In the landscape of contemporary drug discovery, the demand for novel molecular scaffolds that can be readily diversified to explore new chemical space is paramount. This compound (Figure 1) emerges as a highly valuable starting material due to the orthogonal reactivity of its functional groups. The terminal alkyne is amenable to a host of powerful transformations, including Sonogashira cross-coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1] The propargylic alcohol can be oxidized or participate in various cyclization reactions, while the methyl ester provides a handle for further modification or can be involved in intramolecular transformations.
This combination of reactive sites within a compact framework makes this compound an ideal precursor for the construction of heterocyclic compounds, which form the core of a vast number of pharmaceuticals. Of particular note is its utility in the synthesis of isocoumarins, which are known to exhibit a range of pharmacological properties including antifungal, antitumor, and anti-HIV activities.[2][3]
Core Application: Synthesis of Isocoumarins
Isocoumarins are a class of bicyclic lactones that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The structural backbone of this compound is pre-organized for efficient cyclization to the isocoumarin core.
Mechanistic Rationale for Isocoumarin Formation
The synthesis of isocoumarins from 2-alkynylbenzoates typically proceeds via an intramolecular cyclization.[2] This transformation can be catalyzed by various transition metals or proceed under metal-free conditions, often promoted by an acid or base. The general mechanism involves the activation of the alkyne moiety, followed by a nucleophilic attack from the carbonyl oxygen of the ester group.
This cyclization is a powerful strategy as it rapidly builds molecular complexity and establishes the privileged isocoumarin scaffold. The substituent at the 3-position of the resulting isocoumarin is derived from the group attached to the alkyne, and in the case of our starting material, this would initially be a hydroxymethyl group, which can be further modified.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to a representative isocoumarin derivative. These protocols are based on established literature procedures for similar substrates and have been adapted for this specific application.
Protocol 1: Synthesis of this compound
This synthesis is achieved via a Sonogashira cross-coupling reaction between methyl 2-iodobenzoate and propargyl alcohol. The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4]
Materials:
-
Methyl 2-iodobenzoate
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-iodobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (3:1 v/v) to the flask.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Summary Table:
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₃ |
| Molecular Weight | 190.19 g/mol |
| CAS Number | 103606-72-0 |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in methanol, ethyl acetate, DCM |
Protocol 2: Synthesis of 3-(Hydroxymethyl)isocoumarin (Adapted Protocol)
This protocol describes the intramolecular cyclization of this compound to form the corresponding isocoumarin. This reaction is adapted from procedures for similar 2-alkynylbenzoates.[5]
Materials:
-
This compound
-
Gold(I) chloride (AuCl) or another suitable catalyst (e.g., AgOTf)
-
Acetonitrile, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add the gold(I) chloride catalyst (0.05 eq) to the solution.
-
Stir the reaction mixture at 60 °C for 4-8 hours, monitoring by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(hydroxymethyl)isocoumarin.
Broader Applications and Future Directions
The versatility of this compound extends beyond the synthesis of simple isocoumarins. The terminal alkyne provides a gateway to a vast array of molecular complexity through "click chemistry".
Click Chemistry for Library Synthesis
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bio-orthogonal reaction that can be used to conjugate this compound with a wide variety of azide-containing molecules.[1] This allows for the rapid generation of libraries of triazole-containing compounds for high-throughput screening.
This approach is particularly powerful in medicinal chemistry for lead discovery and optimization, enabling the exploration of structure-activity relationships (SAR) by systematically varying the 'R' group of the azide.
Conclusion
This compound is a strategically important building block with significant potential in medicinal chemistry. Its readily accessible functional groups, particularly the terminal alkyne, make it an excellent precursor for the synthesis of diverse heterocyclic systems, most notably isocoumarins. The protocols provided herein offer a practical guide for the synthesis and application of this versatile compound. As the quest for novel therapeutic agents continues, the creative utilization of such multifunctional scaffolds will undoubtedly play a crucial role in the future of drug discovery.
References
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- Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. (n.d.). Beilstein Journal of Organic Chemistry.
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- Isocoumarins: Part 7. New synthesis of 3-phenyl-3,4-dihydroisocoumarins and their antifungal activity. (1982). Proceedings of the Indian Academy of Sciences - Chemical Sciences.
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- Synthesis and biological profiling of novel isocoumarin derivatives and related compounds. (n.d.). Journal of the Serbian Chemical Society.
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Application Notes and Protocols: Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate as a Versatile Building Block for Heterocycle Synthesis
Introduction: Unlocking Heterocyclic Diversity from a Single Precursor
In the landscape of modern synthetic chemistry, the development of efficient and modular strategies for the construction of complex molecular architectures is paramount, particularly in the realm of drug discovery and materials science. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. This guide introduces methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a versatile and readily accessible building block, and details its application in the synthesis of three key heterocyclic scaffolds: isocoumarins, isoquinolones, and pyridones. The strategic placement of a nucleophilic propargyl alcohol and an electrophilic methyl ester on an aromatic ring provides a powerful platform for a variety of transition-metal-catalyzed cyclization and annulation reactions. This document provides detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals to leverage this unique starting material in their synthetic endeavors.
I. Synthesis of the Building Block: this compound
The cornerstone of the synthetic strategies detailed herein is the efficient preparation of the title compound. A robust and scalable synthesis is achieved via a Sonogashira cross-coupling reaction between a commercially available aryl halide and a propargyl alcohol derivative. This palladium- and copper-catalyzed reaction is a cornerstone of C(sp²)-C(sp) bond formation.[1][2]
Reaction Workflow: Sonogashira Coupling
Caption: Workflow for the synthesis of the building block.
Detailed Protocol: Synthesis of this compound
Materials:
-
Methyl 2-iodobenzoate
-
Propargyl alcohol
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 2-iodobenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous toluene and anhydrous triethylamine (3.0 equiv).
-
To the stirring mixture, add propargyl alcohol (1.2 equiv) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C to expedite the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expertise & Experience: The use of a copper co-catalyst is crucial for the efficient transmetalation of the acetylide to the palladium center.[2] Triethylamine acts as both a base to deprotonate the terminal alkyne and as a solvent. Working under an inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to protect the palladium catalyst from deactivation.[3]
II. Application in Isocoumarin Synthesis: Gold-Catalyzed Intramolecular Cyclization
Isocoumarins are a class of naturally occurring lactones with a wide range of biological activities.[4] this compound is an excellent precursor for the synthesis of 3-(hydroxymethyl)isocoumarin via a gold-catalyzed intramolecular 6-endo-dig cyclization. The carbophilic nature of gold(I) catalysts activates the alkyne towards nucleophilic attack by the ester carbonyl oxygen.[5][6]
Mechanistic Rationale: Gold-Catalyzed 6-endo-dig Cyclization
Caption: Mechanism of gold-catalyzed isocoumarin synthesis.
The catalytic cycle begins with the coordination of the gold(I) catalyst to the alkyne, increasing its electrophilicity.[6][7] This is followed by an intramolecular nucleophilic attack of the ester carbonyl oxygen in a 6-endo-dig fashion, forming a vinyl-gold species and an oxonium intermediate. Subsequent dealkylation, often facilitated by a nucleophilic counter-ion or trace water, and protodeauration regenerates the gold(I) catalyst and yields the isocoumarin product.[5][8][9]
Detailed Protocol: Gold-Catalyzed Synthesis of 3-(hydroxymethyl)isocoumarin
Materials:
-
This compound
-
Chloro(triphenylphosphine)gold(I) ((PPh₃)AuCl)
-
Silver hexafluoroantimonate (AgSbF₆) or Silver triflate (AgOTf)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Celite
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and anhydrous DCM.
-
In a separate flask, prepare the active gold catalyst by dissolving (PPh₃)AuCl (0.05 equiv) and AgSbF₆ (0.05 equiv) in anhydrous DCM. Stir for 10 minutes in the dark.
-
Add the catalyst solution to the substrate solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(hydroxymethyl)isocoumarin.
Trustworthiness: The in-situ generation of the cationic gold(I) species is crucial for catalytic activity. The silver salt acts as a halide scavenger. The reaction is generally high-yielding and proceeds under mild conditions.
| Entry | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | (PPh₃)AuCl/AgSbF₆ | DCM | rt | 2 | >90 (expected) | [5][6] |
| 2 | IPrAuNTf₂ | THF | 50 | 4 | High (reported for similar substrates) | [10] |
III. Application in Isoquinolone Synthesis: Palladium- or Rhodium-Catalyzed Annulation
Isoquinolones are a prominent class of N-heterocycles found in numerous alkaloids and pharmaceuticals.[11] The synthesis of isoquinolones from this compound can be envisioned through a transition-metal-catalyzed annulation with a primary amine. This transformation involves the formation of an intermediate amide followed by an intramolecular cyclization. While direct protocols with the title building block are not extensively reported, methodologies using related benzamides and alkynes provide a strong foundation.[12][13] Rhodium-catalyzed C-H activation and annulation is a particularly powerful strategy.[14][15]
Proposed Mechanistic Pathway: Rhodium-Catalyzed Annulation
Caption: Proposed two-step synthesis of isoquinolones.
The proposed synthesis involves an initial aminolysis of the methyl ester to form the corresponding benzamide. Subsequently, a rhodium(III)-catalyzed C-H activation at the ortho-position of the benzamide, followed by migratory insertion of the tethered alkyne and reductive elimination, would furnish the isoquinolone ring system.
Exemplary Protocol: Two-Step Synthesis of 2-substituted 3-(hydroxymethyl)isoquinolin-1(2H)-one
Step 1: Amide Formation
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Methanol or a high-boiling point aprotic solvent (e.g., xylenes)
-
Optional: Lewis acid catalyst (e.g., Ti(OiPr)₄)
Procedure:
-
Combine this compound (1.0 equiv) and the primary amine (1.5-2.0 equiv) in a suitable solvent.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting amide by crystallization or column chromatography.
Step 2: Rhodium-Catalyzed Annulation
Materials:
-
N-substituted-2-(3-hydroxyprop-1-yn-1-yl)benzamide (from Step 1)
-
[Cp*RhCl₂]₂
-
AgSbF₆
-
Acetic acid (AcOH)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a Schlenk tube, add the amide (1.0 equiv), [Cp*RhCl₂]₂ (0.025 equiv), and AgSbF₆ (0.1 equiv).
-
Add anhydrous DCE and acetic acid (2.0 equiv).
-
Stir the mixture at 80-100 °C for 12-24 hours. Monitor by TLC.
-
After cooling, dilute the mixture with DCM and filter through Celite.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired isoquinolone.
| Entry | Catalyst System | Amine Source | Key Transformation | Expected Outcome | Reference |
| 1 | [Cp*RhCl₂]₂/AgSbF₆ | Benzylamine | C-H activation/annulation | High yield of the N-benzyl isoquinolone | [14][15] |
| 2 | Pd(OAc)₂/oxidant | Aniline | Oxidative annulation | Moderate to good yield of the N-phenyl isoquinolone | [11][16] |
IV. Application in Pyridone Synthesis: A Proposed Transition-Metal-Catalyzed Approach
Conceptual Approach: [4+2] Annulation Strategy
A plausible strategy involves a formal [4+2] annulation where the o-alkynyl benzoate acts as a four-atom component and the amine provides the remaining two atoms (N and H). This could potentially be catalyzed by various transition metals known to mediate such cyclizations, including palladium or copper.[5]
Proposed Protocol: Synthesis of 3-(hydroxymethyl)-[1,1'-biphenyl]-2-carboxamide
Materials:
-
This compound
-
Ammonium acetate or a primary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
A suitable base (e.g., K₂CO₃)
-
A high-boiling point solvent (e.g., DMF, DMSO)
Procedure (Hypothetical):
-
In a pressure vessel, combine this compound (1.0 equiv), the amine source (e.g., ammonium acetate, 3.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Add a high-boiling point solvent like DMF.
-
Seal the vessel and heat to 120-150 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Expertise & Experience: This proposed protocol is based on known transition-metal-catalyzed reactions of alkynes and amines.[20] The high temperature and pressure are often necessary to drive such annulations. The choice of catalyst, ligand, base, and solvent would require experimental optimization.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided herein for the synthesis of isocoumarins, isoquinolones, and pyridones demonstrate the synthetic utility of this building block. The straightforward access to this precursor via Sonogashira coupling, coupled with its reactivity in transition-metal-catalyzed transformations, opens up numerous possibilities for the generation of diverse molecular libraries for drug discovery and development. Further exploration of the reactivity of this building block is encouraged to uncover novel synthetic pathways to other important heterocyclic systems.
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Ciadamidaro, L., et al. (2022). Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. Organic & Biomolecular Chemistry. [Link]
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Zhao, J., et al. (2018). Gold-Catalyzed Oxidative Cyclizations of {o-(Alkynyl)phenyl propargyl} Silyl Ether Derivatives Involving 1,2-Enynyl Migration: Synthesis of Functionalized 1H-Isochromenes and 2H-Pyrans. Organic Letters. [Link]
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Inami, A., et al. (2023). Rhodium-Catalyzed Isoquinoline Synthesis Using Vinyl Selenone as Oxidizing Acetylene Surrogate. Organic Letters. [Link]
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Gulevich, A. V., et al. (2018). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules. [Link]
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Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]
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Sharma, N., et al. (2017). Isoquinolone Synthesis with Palladium Nanoparticles. ChemistryViews. [Link]
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Maji, M., & Pore, S. K. (2024). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
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Wang, Z., et al. (2021). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Nature Communications. [Link]
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Hashmi, A. S. K., et al. (2021). Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. Nature Communications. [Link]
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Zhong, R., et al. (2021). Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. The Journal of Organic Chemistry. [Link]
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Han, Y. R., et al. (2013). Synthesis of isoquinoline derivatives through rhodium(III)-catalyzed reactions of benzylamines with non-terminal alkynes. Semantic Scholar. [Link]
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Li, X., et al. (2014). Rhodium-catalyzed synthesis of isoquinolines and indenes from benzylidenehydrazones and internal alkynes. The Journal of Organic Chemistry. [Link]
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Al-Majmaie, S., et al. (2022). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Molecules. [Link]
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Yao, T., & Zhang, Y. (2017). Isoquinolone Syntheses by Annulation Protocols. Molecules. [Link]
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Zhong, R., et al. (2021). Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones. The Journal of Organic Chemistry. [Link]
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Kumar, V., et al. (2019). Pyridine-Fused 2-Pyridones via Povarov and A3 Reactions: Rapid Generation of Highly Functionalized Tricyclic Heterocycles Capable of Amyloid Fibril Binding. The Journal of Organic Chemistry. [Link]
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Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]
-
Chen, K., et al. (2023). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters. [Link]
-
Egi, M., Azechi, K., & Akai, S. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
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Sharma, N., et al. (2017). Palladium-Nanoparticles-Catalyzed Oxidative Annulation of Benzamides with Alkynes for the Synthesis of Isoquinolones. Advanced Synthesis & Catalysis. [Link]
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Bongers, A., & Krause, N. (2018). Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. ACS Catalysis. [Link]
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Liu, L. P., & Hammond, G. B. (2023). Bifunctional Phosphine-Enabled Regioselective Cycloisomerization of Enynyl Esters En Route to Bicyclo[2.2.1]heptenes. Journal of the American Chemical Society. [Link]
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Mediavilla, A., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. [Link]
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Hoveyda, A. H., et al. (2008). Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents. Journal of the American Chemical Society. [Link]
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reaction of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate with azides
An Application Guide to the Regioselective Synthesis of 1,2,3-Triazoles from Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate and Organic Azides
Introduction
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and drug development, prized for its exceptional stability, hydrogen bonding capabilities, and its role as a reliable bioisostere for amide bonds.[1][2] The advent of "Click Chemistry," particularly the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, has revolutionized access to this privileged scaffold.[3] The catalyzed versions of this reaction provide chemists with unprecedented control over the reaction's efficiency and, critically, its regioselectivity.[4]
This application note serves as a comprehensive technical guide for researchers and drug development professionals on the reaction of a versatile building block, this compound, with organic azides. We present two distinct, detailed protocols that leverage catalyst-controlled regioselectivity to afford either 1,4- or 1,5-disubstituted 1,2,3-triazole products. The discussion is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Critical Safety Precautions for Handling Azides
Organic azides are high-energy molecules that demand rigorous safety protocols. Both organic and inorganic azides can be sensitive to heat, shock, and friction, with the potential to decompose explosively.[5][6] Low molecular weight azides and those with a high nitrogen-to-carbon ratio are particularly hazardous.[7]
Before proceeding with any protocol, adhere strictly to the following guidelines:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. Conduct all experiments behind a blast shield or ensure the fume hood sash is kept as low as possible.[6][8]
-
Scale and Quantity: Use the smallest amount of azide practical for the experiment.[5] Avoid isolating unstable azides; if synthesized, they should be used immediately in solution.[9]
-
Handling: Never use metal spatulas or ground glass joints with azides, as this can form highly sensitive metal or friction-initiated explosives.[6][8] Use plastic or ceramic spatulas.[8]
-
Solvent Choice: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can form extremely unstable di- and tri-azidomethane.[7][9]
-
Reaction Conditions: Avoid concentrating azide-containing solutions via rotary evaporation or distillation.[6]
-
Storage: Store all synthesized organic azides below room temperature, protected from light, in tightly sealed containers.[7][8] They should be stored away from acids and metals.[5][9]
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[7][8] Never mix azide waste with acidic waste, which can generate the highly toxic and explosive hydrazoic acid.[9] All azide waste should be managed through a designated chemical waste program.[9]
Regiocontrolled Synthesis Overview
The reaction of this compound with an organic azide (R-N₃) can yield two different constitutional isomers. The choice of catalyst dictates the outcome, providing powerful control over the molecular architecture.
-
Copper(I) Catalysis (CuAAC): Exclusively yields the 1,4-disubstituted triazole.
-
Ruthenium(II) Catalysis (RuAAC): Exclusively yields the 1,5-disubstituted triazole.[4]
Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, celebrated for its reliability, high yields, and compatibility with a wide range of functional groups.[4][10] It proceeds under mild, often aqueous, conditions.
Mechanism and Experimental Rationale
The reaction is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne.[3] This key step lowers the pKa of the alkyne's terminal proton and activates the molecule for reaction.[3] The azide then coordinates to the copper center, and a stepwise cyclization occurs to form a six-membered copper-containing intermediate, which subsequently rearomatizes to the stable 1,4-disubstituted 1,2,3-triazole product.[]
Because the copper(I) catalytic species is prone to oxidation to the inactive copper(II) state, the reaction is typically run with a copper(II) salt (e.g., CuSO₄) and an excess of a reducing agent, most commonly sodium ascorbate, to maintain the active Cu(I) oxidation state in situ.[10][12] Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used in aqueous systems to stabilize the Cu(I) catalyst and increase reaction rates.[10]
Caption: Simplified catalytic cycle for CuAAC.
Detailed Protocol: Synthesis of Methyl 2-(1-(Substituted)-4-(hydroxymethyl)-1H-1,2,3-triazol-4-yl)benzoate
This protocol is a general guideline and can be adapted based on the specific azide used.
Materials:
-
This compound (1.0 eq)
-
Organic Azide (R-N₃) (1.05 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)
-
Sodium Ascorbate (0.15 eq, 15 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and Water
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the desired organic azide (1.05 eq).
-
Solvent Addition: Add the t-BuOH/H₂O (1:1) solvent system to dissolve the reagents (a concentration of 0.1 M with respect to the alkyne is a good starting point). Stir the mixture to ensure homogeneity.
-
Catalyst Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5M).
-
Initiation: To the stirring reaction mixture, first add the CuSO₄·5H₂O solution (0.05 eq), followed immediately by the sodium ascorbate solution (0.15 eq). The solution may turn cloudy or change color upon addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
Part 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles
As a powerful complement to CuAAC, the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides exclusive access to the 1,5-disubstituted 1,2,3-triazole isomer.[13][14] This method broadens the synthetic possibilities, allowing for the creation of different molecular scaffolds from the same starting materials. RuAAC is also notable for its ability to react with internal alkynes, a limitation of the CuAAC reaction.[4]
Mechanism and Experimental Rationale
The mechanism of RuAAC is fundamentally different from CuAAC.[3] It does not proceed through a metal-acetylide intermediate. Instead, the catalytic cycle is believed to involve the oxidative coupling of the alkyne and azide to the ruthenium(II) center, forming a six-membered ruthenacycle intermediate.[4][15] The regioselectivity is established during this step, with the first C-N bond forming between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide.[15] This intermediate then undergoes rate-determining reductive elimination to release the 1,5-triazole product and regenerate the active ruthenium catalyst.[13][15]
Commonly used catalysts are pentamethylcyclopentadienyl (Cp) ruthenium(II) complexes, such as CpRuCl(COD) or Cp*RuCl(PPh₃)₂.[13][15] The reaction is typically run in non-protic organic solvents like toluene or THF, often with heating to improve reaction rates.[14]
Caption: Simplified catalytic cycle for RuAAC.
Detailed Protocol: Synthesis of Methyl 2-(1-(Substituted)-5-(hydroxymethyl)-1H-1,2,3-triazol-5-yl)benzoate
Materials:
-
This compound (1.0 eq)
-
Organic Azide (R-N₃) (1.1 eq)
-
Cp*RuCl(COD) [Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex] (0.02 eq, 2 mol%)
-
Solvent: Toluene or Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the ruthenium catalyst Cp*RuCl(COD) (0.02 eq).
-
Reagent Addition: Add this compound (1.0 eq), the organic azide (1.1 eq), and anhydrous toluene (to a concentration of 0.1-0.2 M).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. A typical procedure may involve heating at 80 °C in benzene.[14]
-
Reaction Monitoring: Stir the reaction at the elevated temperature for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: The resulting residue can be directly purified by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole product.
Data Summary and Method Comparison
The choice between CuAAC and RuAAC is dictated entirely by the desired regioisomeric product. The following table summarizes the key differences to guide experimental design.
| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) |
| Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Catalyst | Cu(I) source (e.g., CuSO₄/NaAscorbate, CuI)[10] | Ru(II) source (e.g., Cp*RuCl(COD))[14] |
| Mechanism | Stepwise, via a Copper-acetylide intermediate[3] | Concerted, via a Ruthenacycle intermediate[15] |
| Typical Solvents | t-BuOH/H₂O, DMF, DMSO | Toluene, Benzene, THF, Dioxane[14] |
| Temperature | Room Temperature | Room Temperature to 80 °C[14] |
| Key Advantages | Extremely reliable, mild conditions, often aqueous, lower cost. | Provides complementary regioselectivity, tolerates internal alkynes.[4] |
Experimental Workflow Visualization
The following diagram illustrates the decision-making process for synthesizing a target triazole from this compound.
Caption: Decision workflow for catalyst selection.
Conclusion and Applications in Drug Development
The ability to selectively synthesize either the 1,4- or 1,5-disubstituted triazole from a single precursor like this compound is a powerful tool for building molecular diversity in drug discovery programs.[1] The resulting products are not final but are versatile intermediates. The free hydroxyl group can be further functionalized, and the methyl ester can be hydrolyzed to a carboxylic acid for amide coupling or other conjugations. This strategic control over regiochemistry allows for the systematic exploration of a molecule's structure-activity relationship (SAR), accelerating the journey from a chemical flask to clinical evaluation.
References
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University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
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School of Chemistry, University College Dublin. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
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University of Victoria. (2022, May 18). Azides. Retrieved from [Link]
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Available from [Link]
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Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Azide Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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Stanford University. (n.d.). Information on Azide Compounds. Retrieved from [Link]
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Obregón-Zúñiga, A., & Fokin, V. V. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(19), 11846–11874. Available from [Link]
-
Trzeciak, A. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2007–2017. Available from [Link]
-
González-Calderón, D., et al. (2019). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 24(12), 2295. Available from [Link]
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Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
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Request PDF. (n.d.). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
Reddy, V. V. P., & Kumar, A. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. Molecules, 27(24), 8963. Available from [Link]
-
Wang, D., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 85(15), 9639–9649. Available from [Link]
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MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of Biomolecules with Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Introduction: A Versatile Linker for Bioorthogonal Chemistry
In the landscape of bioconjugation, the ability to selectively and efficiently modify biomolecules is paramount for advancing research in proteomics, drug development, and diagnostics. Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate emerges as a valuable tool in this domain, offering a dual-functional scaffold for the derivatization of biomolecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this reagent, with a focus on its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
The structure of this compound, featuring a terminal alkyne, a hydroxyl group, and a methyl ester, presents a unique opportunity for a two-pronged approach to biomolecule modification. The terminal alkyne serves as a reactive handle for highly specific and efficient conjugation to azide-modified biomolecules via CuAAC.[3][4][5][6][7] Concurrently, the hydroxyl and methyl ester functionalities offer avenues for secondary modifications, enabling the attachment of additional moieties or the tuning of the conjugate's physicochemical properties.
This document will provide detailed protocols for the primary derivatization of azide-modified proteins with this compound, delve into the mechanistic underpinnings of the reaction, and explore the potential for subsequent modifications.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 103606-72-0 | [8][9][10] |
| Molecular Formula | C₁₁H₁₀O₃ | [8][9][10] |
| Molecular Weight | 190.19 g/mol | [9] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Limited solubility in aqueous solutions. | |
| Storage | Store at 2-8°C, protected from light and moisture. | [11] |
Reaction Mechanism: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The primary application of this compound in bioconjugation is its participation in the CuAAC reaction. This reaction is highly favored for its bioorthogonality, meaning the reacting partners (azide and alkyne) are largely unreactive with native biological functional groups.[3][4][5][6][7] The Cu(I)-catalyzed reaction proceeds with high efficiency under mild, aqueous conditions, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage.[1][2][12]
The generally accepted mechanism involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. The use of a copper(I)-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA), is crucial for stabilizing the Cu(I) oxidation state and accelerating the reaction.[12]
Figure 1: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 1: Derivatization of an Azide-Modified Protein
This protocol provides a general procedure for the conjugation of an azide-modified protein with this compound. It is essential to optimize the reaction conditions for each specific protein.
Materials and Reagents:
-
Azide-modified protein
-
This compound (Alkyne reagent)
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4 (azide-free)
-
Purification resin (e.g., size-exclusion chromatography) or dialysis cassettes[13][14][15][16][17]
Stock Solution Preparation:
-
Alkyne Reagent Stock (10 mM): Dissolve 1.9 mg of this compound in 1 mL of DMSO.
-
Copper(II) Sulfate Stock (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of nuclease-free water.
-
THPTA Stock (100 mM): Dissolve 43.4 mg of THPTA in 1 mL of nuclease-free water.
-
Sodium Ascorbate Stock (100 mM): Freshly prepare a solution by dissolving 19.8 mg of sodium ascorbate in 1 mL of nuclease-free water. Prepare this solution immediately before use.
Conjugation Procedure:
-
Prepare the Protein Solution: Dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed. The final reaction volume can be scaled as needed.
| Reagent | Volume for 100 µL Reaction | Final Concentration |
| Azide-modified protein (in PBS) | 50 µL | 0.5-5 mg/mL |
| Alkyne Reagent Stock (10 mM) | 10 µL | 1 mM (10-20 fold molar excess over protein) |
| Copper(II) Sulfate Stock (20 mM) | 2.5 µL | 0.5 mM |
| THPTA Stock (100 mM) | 2.5 µL | 2.5 mM (5-fold excess over copper) |
| PBS, pH 7.4 | 25 µL | - |
| Total Volume Before Initiator | 90 µL | |
| Sodium Ascorbate Stock (100 mM) | 10 µL | 10 mM |
| Final Reaction Volume | 100 µL |
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. Gently mix by pipetting.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.
-
Purification: Remove the excess reagents and catalyst by size-exclusion chromatography (SEC) or dialysis.[13][14][15][16][17]
-
SEC: Use a desalting column with an appropriate molecular weight cutoff (MWCO) equilibrated with the desired storage buffer.
-
Dialysis: Transfer the reaction mixture to a dialysis cassette with a suitable MWCO and dialyze against the desired storage buffer with several buffer changes.
-
Causality Behind Experimental Choices:
-
Excess of Alkyne Reagent: A molar excess of the alkyne reagent is used to drive the reaction to completion.
-
THPTA Ligand: The THPTA ligand stabilizes the Cu(I) ion, preventing its disproportionation and oxidation, and thereby increasing the reaction rate and protecting the protein from oxidative damage.
-
Sodium Ascorbate: This reducing agent converts Cu(II) to the catalytically active Cu(I) species in situ. A freshly prepared solution is crucial as it is prone to oxidation.
-
pH: The reaction is typically performed at a neutral to slightly basic pH (7.0-8.0) to ensure the deprotonation of the terminal alkyne, which facilitates the formation of the copper acetylide intermediate.
Secondary Modification Potential: A Dual-Functional Approach
The presence of the hydroxyl and methyl ester groups in this compound opens up possibilities for subsequent modifications of the biomolecule conjugate. This allows for the introduction of a second reporter molecule, a therapeutic agent, or a functional group to modulate the properties of the conjugate.
Figure 2: Workflow for dual functionalization using this compound.
Protocol 2: Secondary Amidation of the Methyl Ester
This protocol describes a hypothetical procedure for the amidation of the methyl ester group on the biomolecule conjugate to introduce a primary amine-containing molecule. The stability of methyl benzoates is pH-dependent, with hydrolysis being more favorable under basic conditions.[18][19][20] This protocol utilizes a base-promoted amidation.[21][22][23]
-
Purified biomolecule conjugate from Protocol 1
-
Amine-containing molecule (e.g., ethylenediamine)
-
A suitable base (e.g., a non-nucleophilic organic base)
-
Anhydrous DMSO
-
Purification resin or dialysis cassettes
-
Lyophilize the Conjugate: If the purified conjugate from Protocol 1 is in an aqueous buffer, lyophilize it to remove water.
-
Dissolve in Anhydrous DMSO: Dissolve the lyophilized conjugate in anhydrous DMSO.
-
Amidation Reaction:
-
Add a large molar excess of the amine-containing molecule to the dissolved conjugate.
-
Add a suitable organic base to catalyze the amidation reaction.
-
Incubate the reaction at room temperature or with gentle heating, monitoring the reaction progress by an appropriate analytical method (e.g., LC-MS).
-
-
Purification: Purify the dual-functionalized conjugate using SEC or dialysis to remove excess reagents.
Note: This is a conceptual protocol. The specific conditions, including the choice of base, temperature, and reaction time, will need to be optimized for the specific biomolecule and amine-containing molecule.
Conclusion and Future Perspectives
This compound is a versatile and valuable reagent for the derivatization of biomolecules. Its terminal alkyne allows for efficient and specific labeling via CuAAC, while the hydroxyl and methyl ester groups provide opportunities for further functionalization. The protocols and insights provided in this application note are intended to serve as a starting point for researchers to explore the full potential of this dual-functional linker in their specific applications, from fundamental biological studies to the development of novel therapeutics and diagnostics.
References
-
Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. PMC. [Link]
-
New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. PMC. [Link]
-
New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. [Link]
-
New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Publications. [Link]
-
Can methyl benzoate be hydrolyzed? Quora. [Link]
-
Methyl Benzoate. PubChem. [Link]
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry (RSC Publishing). [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Protein purification by size exclusion chromatography (SEC). Virtual Labs IIT Kharagpur. [Link]
-
Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. PMC. [Link]
-
Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]
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(PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
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Base-promoted direct amidation of esters: beyond the current scope and practical applications. NIH. [Link]
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Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
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A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. [Link]
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synthesis of isoquinolones using Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
An In-Depth Guide to the Synthesis of Isoquinolones from Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Application Note & Protocols for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Isoquinolone Scaffold
The isoquinolin-1(2H)-one, or isoquinolone, framework is a privileged heterocyclic motif found in a multitude of natural alkaloids and synthetic compounds with significant biological activities.[1] These activities span a wide therapeutic spectrum, including anti-tumor, antibacterial, anti-HIV, and vasodilatory properties.[2] Consequently, the development of efficient and modular synthetic routes to access structurally diverse isoquinolones is a central focus in medicinal chemistry and drug development.
This guide provides a comprehensive overview and detailed protocols for the synthesis of N-substituted 3-(hydroxymethyl)isoquinolin-1(2H)-ones. The methodology leverages a transition-metal-catalyzed aminocyclization of a key precursor, this compound. We will focus on gold(I) catalysis, a powerful strategy known for its mild reaction conditions and high functional group tolerance, making it exceptionally suitable for complex molecule synthesis.[3] This document is intended for researchers, scientists, and drug development professionals, offering both the foundational scientific principles and actionable, field-proven experimental procedures.
Scientific Principles: Gold-Catalyzed Aminocyclization
The core of this synthetic strategy is the intramolecular cyclization of an ortho-alkynyl benzoate precursor in the presence of a primary amine. Gold(I) complexes are particularly effective catalysts for this transformation due to their character as soft, carbophilic Lewis acids, which exhibit high affinity for carbon-carbon multiple bonds (alkynophilicity).[4]
The Causality Behind Catalyst Choice: Gold(I) catalysts, such as (Triphenylphosphine)gold(I) trifluoromethanesulfonate (Ph₃PAuOTf), are preferred for several reasons:
-
High Alkynophilicity: They selectively activate the alkyne moiety for nucleophilic attack without interacting strongly with other functional groups like esters or alcohols.[5]
-
Mild Conditions: These reactions often proceed at room temperature or with gentle heating, preserving sensitive functional groups within the molecule.[6]
-
Functional Group Tolerance: Gold catalysts are compatible with a wide array of functional groups, minimizing the need for extensive protecting group strategies.[3]
The proposed mechanism involves a domino reaction sequence beginning with an intermolecular hydroamination, followed by an intramolecular cyclization.
Proposed Catalytic Cycle
The reaction proceeds through several key steps, as illustrated in the diagram below. The cationic gold(I) species, often generated in situ from a pre-catalyst like Ph₃PAuCl and a silver salt (e.g., AgOTf or AgSbF₆), initiates the cycle.[3]
Mechanistic Steps Explained:
-
Coordination: The cationic gold(I) catalyst coordinates to the alkyne of the benzoate substrate, forming a π-complex. This coordination polarizes the alkyne, rendering it highly electrophilic.
-
Intermolecular Nucleophilic Attack: A primary amine (R-NH₂) attacks the activated alkyne. This hydroamination step typically occurs with anti-stereoselectivity to form an enamine or iminium ion intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the newly formed enamine attacks the proximal methyl ester carbonyl group in a 6-endo-dig cyclization fashion. This is the key ring-forming step that constructs the heterocyclic core.
-
Protodeauration & Tautomerization: The resulting vinyl-gold intermediate undergoes protodeauration (cleavage of the C-Au bond by a proton), which releases the final isoquinolone product after tautomerization and regenerates the active gold(I) catalyst to continue the cycle.[5]
Experimental Protocols & Workflows
This section provides detailed, step-by-step procedures for the synthesis of the precursor and its subsequent conversion to the target isoquinolones.
Part A: Synthesis of Precursor - this compound
The required starting material is readily prepared via a Sonogashira cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds between sp and sp² hybridized carbons.[6][7]
Reaction Scheme: Methyl 2-iodobenzoate + Propargyl alcohol → this compound
Materials & Equipment:
-
Methyl 2-iodobenzoate
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (THF or DMF)
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂), add methyl 2-iodobenzoate (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Solvent & Amine: Add anhydrous THF (approx. 0.2 M concentration relative to the benzoate) and triethylamine (3.0 eq.). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add propargyl alcohol (1.2 eq.) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting methyl 2-iodobenzoate is consumed.
-
Work-up:
-
Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a pale yellow oil or solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part B: Gold-Catalyzed Synthesis of N-Substituted 3-(Hydroxymethyl)isoquinolin-1(2H)-ones
This protocol describes the core cyclization reaction to form the target isoquinolone scaffold.
Materials & Equipment:
-
This compound (from Part A)
-
Primary amine (e.g., aniline, benzylamine)
-
(Triphenylphosphine)gold(I) chloride [Ph₃PAuCl]
-
Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)
-
Anhydrous solvent (Acetonitrile or 1,2-Dichloroethane (DCE))
-
Oven-dried reaction vial or flask
-
Magnetic stirrer and heating block
-
Standard laboratory glassware for workup and purification
Step-by-Step Protocol:
-
Catalyst Activation (In Situ): In a dry reaction vial under an inert atmosphere, dissolve Ph₃PAuCl (0.05 eq.) and AgOTf (0.05 eq.) in anhydrous acetonitrile. Stir for 10-15 minutes at room temperature in the dark. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst, [Ph₃PAu]OTf.
-
Reagent Addition: To the catalyst mixture, add a solution of this compound (1.0 eq.) in acetonitrile, followed by the primary amine (1.1 eq.).
-
Reaction: Seal the vial and stir the mixture at 60-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 12 hours.
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.
-
Concentrate the filtrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate or dichloromethane/methanol gradient) to obtain the pure N-substituted 3-(hydroxymethyl)isoquinolin-1(2H)-one.
-
Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and IR spectroscopy to confirm its identity and purity.
Experimental Workflow Diagram
Data Summary: Substrate Scope & Expected Yields
The described gold-catalyzed protocol is versatile and accommodates a range of primary amines. The electronic and steric properties of the amine can influence reaction rates and yields. The following table summarizes expected outcomes based on analogous transformations reported in the literature.[3]
| Entry | Amine (R-NH₂) | Product | Expected Yield (%) |
| 1 | Aniline | 3-(Hydroxymethyl)-2-phenylisoquinolin-1(2H)-one | 85 - 92 |
| 2 | p-Methoxyaniline | 3-(Hydroxymethyl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one | 88 - 95 |
| 3 | p-Nitroaniline | 3-(Hydroxymethyl)-2-(4-nitrophenyl)isoquinolin-1(2H)-one | 70 - 78 |
| 4 | Benzylamine | 2-Benzyl-3-(hydroxymethyl)isoquinolin-1(2H)-one | 82 - 90 |
| 5 | n-Butylamine | 2-Butyl-3-(hydroxymethyl)isoquinolin-1(2H)-one | 75 - 83 |
| 6 | Ammonium Acetate (as NH₃ source) | 3-(Hydroxymethyl)isoquinolin-1(2H)-one | 65 - 75 |
Discussion of Trends:
-
Electronic Effects: Electron-donating groups on aryl amines (Entry 2) generally enhance their nucleophilicity, leading to slightly higher yields compared to unsubstituted aniline (Entry 1). Conversely, strongly electron-withdrawing groups (Entry 3) decrease nucleophilicity, requiring longer reaction times or resulting in lower yields.[3]
-
Steric Hindrance: While not extensively shown, highly hindered amines (e.g., tert-butylamine) may react sluggishly or require more forcing conditions.
-
Aliphatic vs. Aromatic Amines: Both aromatic and aliphatic amines (Entries 4, 5) are viable substrates, demonstrating the broad applicability of the method.
Concluding Remarks
This guide outlines a robust and reliable method for the synthesis of valuable 3-(hydroxymethyl)isoquinolin-1(2H)-ones using a gold-catalyzed cyclization strategy. The protocol's reliance on mild conditions, its tolerance of key functional groups (hydroxyl, ester), and its operational simplicity make it a highly attractive tool for applications in medicinal chemistry and materials science. By providing a clear mechanistic rationale and detailed, validated protocols, we aim to empower researchers to confidently employ this methodology for the rapid generation of diverse isoquinolone libraries for further investigation.
References
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He, W., Li, C., & Zhang, L. (2015). An Update on Chan-Lam Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions. MDPI. Available at: [Link]
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Pirovano, V., Brambilla, E., Fanciullacci, G., & Abbiati, G. (2022). Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. Organic & Biomolecular Chemistry. Available at: [Link]
-
Long, Y., She, Z., Liu, X., & Chen, Y. (2013). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. The Journal of Organic Chemistry. Available at: [Link]
-
Sharma, N., Saha, R., Parveen, N., & Sekar, G. (2017). Palladium-Nanoparticles-Catalyzed Oxidative Annulation of Benzamides with Alkynes for the Synthesis of Isoquinolones. Advanced Synthesis & Catalysis. Available at: [Link]
-
Li, Y., & Yu, B. (2018). Gold(I)-Catalyzed Glycosylation with Glycosyl o-Alkynylbenzoates as Donors. Accounts of Chemical Research. Available at: [Link]
-
Haidar, S., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Gorla, S. K., & Guntreddi, T. (2015). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Barluenga, J., et al. (2011). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available at: [Link]
-
Too, P. C., Wang, Y. F., & Chiba, S. (2010). Rhodium(III)-catalyzed synthesis of isoquinolines from aryl ketone O-acyloxime derivatives and internal alkynes. Organic Letters. Available at: [Link]
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Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate via Sonogashira Cross-Coupling
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a valuable molecular building block. The synthesis is achieved through the Sonogashira cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough from reaction setup to product purification and characterization. We will delve into the mechanistic rationale behind the procedural choices, ensuring a deep understanding of the synthesis and empowering researchers to troubleshoot and adapt the protocol as needed.
Introduction and Scientific Context
This compound is a bifunctional organic compound featuring a methyl benzoate moiety and a propargyl alcohol group. This unique structure makes it an important intermediate in the synthesis of more complex molecules, including pharmaceuticals, heterocyclic compounds, and novel organic materials.[1]
The core of this synthesis is the Sonogashira cross-coupling reaction, which couples a terminal alkyne (propargyl alcohol) with an aryl halide (methyl 2-iodobenzoate).[4][5] This reaction is renowned for its mild reaction conditions and high tolerance for various functional groups, making it a cornerstone of modern organic synthesis.[1] Our protocol employs a palladium-phosphine complex as the primary catalyst and a copper(I) salt as a co-catalyst, a classic combination that ensures high efficiency and yield.[5]
Reaction Scheme
Figure 1: Sonogashira coupling between Methyl 2-iodobenzoate and Propargyl alcohol.
Mechanistic Insight: The "Why" Behind the Protocol
A successful synthesis relies not just on following steps, but on understanding the underlying mechanism. The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6]
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Methyl 2-iodobenzoate). This forms a Pd(II) intermediate.[1][4]
-
The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne (propargyl alcohol) in the presence of the amine base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.[1][2]
-
Transmetalation and Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. O₂ can induce oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction that forms a di-yne byproduct.[1][2] Performing the entire procedure under an inert atmosphere (Nitrogen or Argon) is therefore critical for achieving a high yield of the desired product.[5][7]
-
Copper(I) Co-catalyst: While copper-free Sonogashira reactions exist, the addition of a Cu(I) salt like CuI significantly accelerates the reaction rate by facilitating the activation of the alkyne.[1][3]
-
Amine Base: The amine base (Triethylamine) plays a dual role: it acts as a solvent and neutralizes the hydrogen iodide (HI) formed during the reaction, preventing side reactions and helping to regenerate the catalytic species.[4][5]
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. All glassware should be oven-dried and cooled under an inert atmosphere before use.
Materials and Equipment
| Reagent/Equipment | Details |
| Reagents | |
| Methyl 2-iodobenzoate | C₈H₇IO₂, MW: 262.04 g/mol , ≥98% purity |
| Propargyl alcohol | C₃H₄O, MW: 56.06 g/mol , ≥99% purity |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂, MW: 701.90 g/mol |
| Copper(I) iodide | CuI, MW: 190.45 g/mol , ≥98% purity |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% purity |
| Ethyl acetate | ACS grade, for workup and chromatography |
| Hexane | ACS grade, for chromatography |
| Saturated NH₄Cl solution | For workup |
| Brine (Saturated NaCl solution) | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying |
| Equipment | |
| 100 mL Schlenk flask | |
| Magnetic stirrer and stir bar | |
| Inert gas line (Nitrogen or Argon) | |
| Syringes and needles | |
| TLC plates (Silica gel 60 F₂₅₄) | |
| Rotary evaporator | |
| Glass column for chromatography | |
| Silica gel for column chromatography | 230-400 mesh |
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 2-iodobenzoate | 262.04 | 1.31 g | 5.0 | 1.0 |
| Propargyl alcohol | 56.06 | 0.34 mL (336 mg) | 6.0 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 88 mg | 0.125 | 0.025 (2.5 mol%) |
| CuI | 190.45 | 24 mg | 0.125 | 0.025 (2.5 mol%) |
| Triethylamine | 101.19 | 25 mL | - | Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-iodobenzoate (1.31 g, 5.0 mmol), Dichlorobis(triphenylphosphine)palladium(II) (88 mg, 0.125 mmol), and Copper(I) iodide (24 mg, 0.125 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times. This process is crucial to remove oxygen.[7][8]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (25 mL) via syringe. Stir the resulting suspension for 5 minutes. Then, add propargyl alcohol (0.34 mL, 6.0 mmol) dropwise via syringe.
-
Scientist's Note: A slight color change (typically to a pale yellow or light brown) is expected upon addition of the reagents and catalysts.
-
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a 3:1 Hexane/Ethyl Acetate mixture as the eluent. The reaction is complete when the starting methyl 2-iodobenzoate spot has been fully consumed (typically 2-4 hours).[9]
-
Workup - Quenching and Extraction: Once the reaction is complete, remove the triethylamine under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NH₄Cl (2 x 25 mL) to remove the bulk of the amine base and copper salts.[7]
-
Wash with brine (25 mL), then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
Purification
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[9][10]
-
Eluent: Use a gradient eluent system, starting with 9:1 Hexane/Ethyl Acetate and gradually increasing the polarity to 3:1 Hexane/Ethyl Acetate.
-
Fraction Collection: Collect the fractions containing the desired product (identified by TLC).
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure solid or viscous oil. The expected molecular weight is 190.19 g/mol .[11]
Visualization of the Experimental Workflow
The following diagram outlines the complete workflow for the synthesis, from initial setup to the final, purified product.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium compounds are toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle it exclusively in a fume hood.
-
Propargyl alcohol is flammable and toxic. Avoid inhalation and skin contact.
References
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]
-
MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). This compound (C007B-219558). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Retrieved from [Link]
-
Arkivoc. (n.d.). Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
-
National Institutes of Health. (2018, May 18). Synthesis and crystal structure of methyl 3-(3-hy-droxy-3-phenyl-prop-2-eno-yl)benzoate. Retrieved from [Link]
-
ResearchGate. (2011, August 7). Recent Advances in Sonogashira Reactions. Retrieved from [Link]
-
ResearchGate. (2015, October 2). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. Retrieved from [Link]
-
eScholarship.org. (2022, August 10). Electrophilic halogenations of propargyl alcohols. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
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safety and handling procedures for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Application Notes and Protocols: Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Introduction: A Versatile Bifunctional Building Block
This compound is a valuable bifunctional molecule for researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates three key features: a methyl ester on an aromatic ring, a terminal alkyne, and a primary alcohol. This unique combination allows for sequential and orthogonal chemical modifications, making it an ideal starting point for the synthesis of complex heterocyclic systems and novel molecular architectures. The terminal alkyne is primed for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling, while the hydroxyl and ester groups provide additional handles for functionalization or cyclization.[1] This guide provides a comprehensive overview of the compound's properties, detailed safety and handling protocols based on functional group analysis, and a validated experimental protocol for its application in Sonogashira cross-coupling reactions.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are fundamental to its safe and effective use in any experimental setting. The data below has been compiled from authoritative chemical databases.
| Property | Value | Source |
| IUPAC Name | methyl 2-(3-hydroxyprop-1-ynyl)benzoate | [PubChem][2] |
| CAS Number | 103606-72-0 | [PubChem][2] |
| Molecular Formula | C₁₁H₁₀O₃ | [PubChem][2] |
| Molecular Weight | 190.19 g/mol | [PubChem][2] |
| Appearance | Not specified; assumed to be a solid or oil at room temperature. | - |
| Boiling Point | 337°C (Predicted) | [MySkinRecipes][1] |
| Storage Temperature | 2-8°C | [MySkinRecipes][1] |
Hazard Assessment and Safety Procedures
Hazard Analysis by Functional Group
-
Methyl Benzoate Moiety : The safety profile of methyl benzoate is well-documented. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3][4][5] While generally not considered a significant skin irritant, prolonged contact may cause defatting and dermatitis.[6] Inhalation of vapors at high concentrations can lead to central nervous system depression.[6]
-
Terminal Alkyne Moiety : Terminal alkynes, particularly acetylene and its derivatives, present unique hazards. They are highly flammable and can form explosive mixtures with air.[7][8] A critical and specific hazard is their ability to react with certain metals, notably copper, silver, and mercury, to form highly unstable and shock-sensitive acetylides.[9][10] This necessitates careful selection of equipment (e.g., avoiding brass fittings which contain copper). Under conditions of high pressure or temperature, alkynes can undergo violent decomposition.[8]
Inferred Overall Hazard Profile
Based on the analysis of its functional groups, this compound should be handled as a substance with the following potential hazards:
-
H302: Harmful if swallowed.[11]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H332: Harmful if inhaled.[11]
-
H335: May cause respiratory irritation.[11]
-
Additional Unclassified Hazards: Risk of forming explosive metal acetylides. Flammable.
Inferred GHS Pictograms:
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential when handling this compound.
-
Engineering Controls : All manipulations should be performed within a certified chemical fume hood to prevent inhalation of vapors and contain any potential spills.[12] Ensure the work area is free of ignition sources such as open flames or hot plates.[6]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.
-
Hand Protection : Wear nitrile or neoprene gloves. Change gloves immediately if contamination occurs.
-
Skin Protection : A flame-resistant lab coat should be worn and buttoned. Ensure arms and legs are covered.
-
Respiratory Protection : Not typically required if work is performed in a fume hood. If there is a risk of exposure outside of a hood, a respirator with an appropriate organic vapor cartridge should be used.
-
Storage and Handling
Proper storage and handling are critical to maintaining the compound's integrity and ensuring laboratory safety.
-
Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area, as recommended at 2-8°C.[1] The storage area should be segregated from strong oxidizing agents, acids, bases, and metals known to form explosive acetylides (e.g., copper, silver, mercury, and their salts).[9][10]
-
Handling :
-
Avoid all personal contact, including inhalation.[6]
-
Do not eat, drink, or smoke in the laboratory.[13]
-
Use spatulas and glassware free of copper, brass, or silver. Stainless steel or glass equipment is recommended.
-
Grounding and bonding may be necessary for large-scale transfers to prevent static discharge.[4]
-
Always wash hands thoroughly with soap and water after handling.[6]
-
Application Protocol: Sonogashira Cross-Coupling Reaction
The Sonogashira coupling is a powerful reaction for forming C(sp²)-C(sp) bonds, widely used in the synthesis of pharmaceuticals and complex organic materials.[14][15] This protocol details the coupling of this compound with a generic aryl iodide.
Reaction Mechanism Overview
The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16] The Pd(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[16]
Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.
Experimental Workflow Diagram
Caption: General experimental workflow for the Sonogashira cross-coupling reaction.
Step-by-Step Protocol
This protocol is adapted from established procedures for Sonogashira couplings.[17]
Materials:
-
This compound (1.0 equiv)
-
Aryl Halide (e.g., Iodobenzene) (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (0.025 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Anhydrous, degassed solvent (e.g., Diisopropylamine (DIPEA) or THF/Triethylamine mixture)
-
Schlenk flask and inert gas line (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.
-
Scientist's Note: The use of a Schlenk flask and inert gas is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst, and to avoid the undesired Glaser homocoupling of the alkyne, which is promoted by oxygen.[14]
-
-
Inert Atmosphere : Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent and Base Addition : Add the anhydrous, degassed solvent/base mixture (e.g., DIPEA) via syringe. The reaction medium must be basic to neutralize the hydrogen halide (HX) byproduct formed during the reaction.[14]
-
Reaction Execution : Stir the mixture at room temperature or heat gently (e.g., 40-60°C) as needed.
-
Scientist's Note: The reaction is often run at room temperature but may require gentle heating for less reactive aryl bromides or chlorides.[17]
-
-
Monitoring : Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed.
-
Workup : a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[17] This helps to coordinate with and remove the copper catalyst. d. Separate the organic layer. Wash it sequentially with water and then brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
Waste Handling and Disposal
Proper quenching and disposal of reactive waste are paramount for laboratory safety.
Quenching Protocol for Unreacted Alkyne Waste
If the reaction was performed with pyrophoric reagents (e.g., organolithiums) or if there is a significant amount of unreacted starting material, the waste must be quenched before disposal.
-
Setup : Transfer the waste solution to a flask under an inert atmosphere and cool it to 0°C in an ice bath. Ensure the flask is not sealed to allow for gas evolution.[12][18]
-
Initial Quench : Slowly and cautiously add a less reactive alcohol, such as isopropanol, to the cooled solution.[12][19]
-
Scientist's Note: Isopropanol is used first because it reacts less vigorously than water or methanol, allowing for controlled quenching of highly reactive species.[12]
-
-
Sequential Quench : Once the initial vigorous reaction subsides, sequentially add methanol and then water, allowing the reaction to cease between each addition.[19][20]
-
Neutralization : After the quenching is complete, neutralize the solution by adding a suitable acid (e.g., 1M HCl or citric acid) until the pH is approximately 7.[20]
Disposal
-
Liquid Waste : The neutralized aqueous and organic waste should be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
Solid Waste : Contaminated items such as silica gel, gloves, and paper towels should be collected in a designated solid hazardous waste container.
References
- BenchChem. (2025).
- Organic Synthesis. Sonogashira Coupling. Organic-synthesis.org.
- Wikipedia. Sonogashira coupling. Wikipedia.
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- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.
- Santa Cruz Biotechnology.
- Alfa Aesar. (2011).
- MySkinRecipes. Methyl 2-(3-hydroxyprop-1-yn-1-yl)
- Sigma-Aldrich. (2024).
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetylene. NJ.gov.
- Biotuva Life Sciences. Methyl 2-(3-hydroxyprop-1-yn-1-yl)
- Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
- TCI Chemicals. (2025).
- University of Washington. Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of Washington.
- Air Products South Africa.
- KGROUP. (2006). Quenching Reactive Substances. University of Chicago.
- PubChem. Methyl 2-(3-hydroxy-4-prop-1-enylbenzoyl)benzoate.
- EPFL. Protocol for quenching reactive chemicals. EPFL.
- BenchChem. (2025). Handling and safety precautions for acetylene-d1. BenchChem.
- Chemos GmbH & Co. KG. (2024).
- Hekserij.nl. (2025).
- Cenmed Enterprises. Methyl 2-(3-hydroxyprop-1-yn-1-yl)
- Scribd. (2003). Acetylene Safety & Handling Guide. Scribd.
- hsse world. (2021). Safe Handling of Acetylene Gas. hsse world.
- PubChem. Methyl 4-(3-hydroxyprop-1-ynyl)benzoate.
- CPAchem. (2023).
- Sarpong, R. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields and purity.
The primary and most reliable method for synthesizing this target molecule is the Sonogashira cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (methyl 2-halobenzoate) using a palladium catalyst and, typically, a copper(I) co-catalyst.[1] This guide is structured around this widely-used methodology.
Section 1: The Core Protocol - A Validated Starting Point
Before troubleshooting, it's essential to have a robust, validated protocol. The following procedure serves as a reliable baseline for the Sonogashira coupling of methyl 2-iodobenzoate with propargyl alcohol.
Experimental Protocol: Sonogashira Coupling
Reagents & Materials:
-
Methyl 2-iodobenzoate
-
Propargyl alcohol (prop-2-yn-1-ol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Standard workup and purification supplies (Silica gel, solvents for chromatography)
Step-by-Step Methodology:
-
Vessel Preparation: Under an inert atmosphere (Argon or Nitrogen), add methyl 2-iodobenzoate (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and CuI (0.04 eq, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed THF or DMF to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reagent Addition: Add triethylamine (3.0 eq) to the mixture, followed by the dropwise addition of propargyl alcohol (1.2 eq).
-
Reaction Execution: Stir the reaction mixture at room temperature.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 3-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low or fails completely. What are the primary causes and how can I fix them?
A1: Low to no yield is the most common problem and can stem from several sources. A systematic approach is key.[3]
-
Cause 1: Inactive Catalyst System. The palladium and copper catalysts are the heart of the reaction.
-
Palladium: Pd(0) is the active catalytic species. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ.[1] This reduction is often facilitated by amines or phosphine ligands.[1] However, Pd(0) species like Pd(PPh₃)₄ are sensitive to air and can degrade upon storage.[3]
-
Copper: Copper(I) iodide is sensitive to oxidation and can degrade over time, appearing greenish or brown instead of off-white.[3]
-
Solution:
-
Use Fresh Reagents: Always use fresh, high-quality Pd catalyst and CuI.[3]
-
Inert Atmosphere is Critical: Oxygen can oxidize and deactivate the Pd(0) catalyst and promotes the unwanted homocoupling of the alkyne (see Q2).[3] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) and maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Cause 2: Poor Reagent Quality.
-
Solvent & Base: The presence of water can interfere with the catalytic cycle. The amine base must be anhydrous.
-
Solution: Use anhydrous solvents and distill the amine base (e.g., triethylamine) before use, especially if it's from an older bottle.[4]
-
-
Cause 3: Inappropriate Reaction Conditions.
-
Aryl Halide Reactivity: The reactivity order for the aryl halide is I > Br >> Cl.[1] While methyl 2-iodobenzoate should react at room temperature, the less reactive methyl 2-bromobenzoate will likely require heating (e.g., 60-80 °C) to facilitate the rate-limiting oxidative addition step.[1][5]
-
Solution: If using methyl 2-bromobenzoate, increase the reaction temperature. Consider using a more electron-rich and sterically bulky phosphine ligand, which can accelerate the oxidative addition of less reactive aryl bromides.[6]
-
Q2: I'm observing a significant amount of a side product that I suspect is the homocoupled alkyne (Glaser-Hay coupling). How can I suppress this?
A2: The formation of 1,4-dihydroxybuta-1,3-diyne via oxidative homocoupling of propargyl alcohol is a classic side reaction in Sonogashira couplings, known as the Glaser or Hay coupling.[7][8] This process is promoted by the copper catalyst in the presence of oxygen.[8][9]
-
Cause: The primary cause is the presence of oxygen (air) in the reaction vessel.[3][10] The Cu(I) acetylide intermediate is oxidized to Cu(II), which then facilitates the dimerization of the alkyne.
-
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most effective solution. Ensure your flask is free of air and that all solvents and liquid reagents are thoroughly degassed. Maintaining a positive pressure of inert gas is crucial.
-
Copper-Free Sonogashira: If homocoupling remains a persistent issue, you can perform the reaction without the copper co-catalyst.[1][3] This variation often requires a higher catalyst loading, elevated temperatures, or the use of more specialized, highly active palladium/ligand systems to compensate for the slower reaction rate.[1]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can favor side product formation.
-
Controlled Atmosphere: Some studies have shown that using a dilute hydrogen gas atmosphere can significantly reduce homocoupling.[10]
-
Q3: My reaction mixture turns black and a precipitate forms. What is happening?
A3: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of the palladium catalyst.[3][4] This is a common sign of catalyst deactivation and will lead to a stalled reaction and low yield.
-
Cause: This typically occurs when the phosphine ligands dissociate from the palladium center, leaving the metal atoms unprotected and prone to aggregation.
-
High Temperatures: Excessive heat can accelerate ligand dissociation.
-
Poor Solvent Choice: Some solvents are less effective at stabilizing the catalytic complex. Anecdotal evidence suggests THF may be more prone to this issue than other solvents under certain conditions.[3][4]
-
Impurities: Impurities in the starting materials or solvent can poison the catalyst.
-
-
Solutions:
-
Optimize Temperature: If heating is required (e.g., for an aryl bromide), do not use excessive temperatures. Start at a moderate temperature (e.g., 50-60 °C) and increase only if necessary.
-
Ligand Choice: Use a sufficient amount of a stabilizing ligand. Bidentate ligands like dppf ([1,1'-Bis(diphenylphosphino)ferrocene]) can sometimes offer greater stability to the palladium center compared to monodentate ligands like PPh₃.[5]
-
Check Reagent Purity: Ensure all reagents and solvents are of high purity.
-
Section 3: Frequently Asked Questions (FAQs)
Q: Which is the better starting material: methyl 2-iodobenzoate or methyl 2-bromobenzoate?
A: Methyl 2-iodobenzoate is significantly more reactive than methyl 2-bromobenzoate.[1] The C-I bond is weaker and more susceptible to oxidative addition by the palladium catalyst, allowing the reaction to proceed under milder conditions, often at room temperature.[1] Methyl 2-bromobenzoate is a viable, often cheaper alternative, but it typically requires heating and may necessitate more careful optimization of the catalyst system to achieve good yields.[5]
Q: Is the copper co-catalyst always necessary?
A: No, but it is highly beneficial. The role of the copper(I) is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][11] This process is generally much faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall reaction rate significantly.[1] As mentioned in Q2, copper-free conditions can be used to avoid alkyne homocoupling but may require more forcing conditions.[3]
Q: What is the optimal base and how much should I use?
A: An amine base serves two purposes: it deprotonates the terminal alkyne to form the reactive acetylide anion, and it neutralizes the HX acid formed during the catalytic cycle.[3]
-
Choice: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are the most common choices. TEA is generally sufficient.
-
Stoichiometry: A stoichiometric amount (at least 2 equivalents) is required by the reaction mechanism. However, using the amine as a co-solvent or in a larger excess (3-5 equivalents) is common practice to ensure the reaction medium remains basic and to drive the reaction to completion.
Q: How should I purify the final product?
A:
-
Standard Method: Flash column chromatography on silica gel is the most effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will effectively separate the product from nonpolar impurities (like homocoupled byproducts) and unreacted starting materials.
-
Alternative for Terminal Alkynes: For reactions involving other terminal alkynes, if separation is difficult, specialized purification methods exist. One such method involves using a silver-ion-supported adsorbent that selectively captures terminal alkynes, which can then be released under different conditions.[12]
Section 4: Visualizing the Process
To better understand the reaction dynamics and troubleshooting logic, the following diagrams have been created.
The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of Palladium and Copper in the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for systematically troubleshooting low-yield Sonogashira reactions.
Section 5: References
-
Vertex AI Search. (n.d.). Optimizing Cross-Coupling Reactions with Palladium Catalysts. Retrieved January 12, 2026, from
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 12, 2026, from [Link]
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Vapourtec. (2024, September 20). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved January 12, 2026, from [Link]
-
YouTube. (2025, February 13). Catalexis Catalyst Screening Platform for Catalyst Optimization. Retrieved January 12, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved January 12, 2026, from [Link]
-
Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved January 12, 2026, from [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved January 12, 2026, from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2025, August 6). The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. Retrieved January 12, 2026, from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Retrieved January 12, 2026, from [Link]
-
MDPI. (n.d.). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved January 12, 2026, from [Link]
-
Google Patents. (n.d.). Method for concentration and purification of alkyne-containing molecules. Retrieved January 12, 2026, from
-
Wikipedia. (n.d.). Glaser coupling. Retrieved January 12, 2026, from [Link]
-
PubMed. (n.d.). Coupling-isomerization synthesis of chalcones. Retrieved January 12, 2026, from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Journal of the American Chemical Society. (2026, January 7). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. Retrieved January 12, 2026, from [Link]
-
Cenmed Enterprises. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
Zharinova, I. S., et al. (2018). Synthesis and crystal structure of methyl 3-(3-hy-droxy-3-phenyl-prop-2-eno-yl)benzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol. Retrieved January 12, 2026, from [Link]
-
SciSpace. (n.d.). Sonogashira coupling. Retrieved January 12, 2026, from [Link]
-
ChemistryViews. (2023, March 11). Arylation of Terminal Alkynes. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (n.d.). Enantiospecific Alkynylation of Alkylboronic Esters. Retrieved January 12, 2026, from [Link]
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- 12. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Welcome to the technical support center for the purification of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. My aim is to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your work.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a moderately polar molecule due to the presence of a hydroxyl group and a methyl ester. Its aromatic ring and alkyne functionality also contribute to its chemical reactivity and potential for interaction with chromatography stationary phases. A key feature to consider is the propargyl alcohol moiety, which can be susceptible to decomposition under certain conditions, particularly elevated temperatures and harsh acidic or basic environments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₃ | |
| Molecular Weight | 190.19 g/mol | |
| Boiling Point (est.) | 337°C | MySkinRecipes |
| Storage | 2-8°C | MySkinRecipes |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, particularly after its synthesis via Sonogashira coupling of methyl 2-iodobenzoate and propargyl alcohol.
Issue 1: Co-elution of the product with starting materials during column chromatography.
Symptoms:
-
TLC analysis shows overlapping spots for the product and one or both starting materials (methyl 2-iodobenzoate and propargyl alcohol).
-
NMR of the "purified" product shows signals corresponding to the starting materials.
Causality: The polarity of this compound can be similar to that of the starting materials, especially the more polar propargyl alcohol, leading to poor separation on silica gel.
Solutions:
-
Optimize the Solvent System: A gradient elution is often more effective than an isocratic one. Start with a less polar solvent system and gradually increase the polarity.
-
Recommended Starting Gradient: Begin with 10% ethyl acetate in hexanes and gradually increase to 30-40% ethyl acetate.
-
-
Alternative Solvent Systems: For highly polar impurities, consider a dichloromethane/methanol system.[1]
-
Dry Loading: If the crude product has poor solubility in the initial chromatography solvent, dry loading onto silica gel can improve separation.[2]
Step-by-Step Protocol for Optimized Flash Chromatography:
-
TLC Analysis: Develop a TLC method to achieve good separation (Rf of the product ~0.2-0.3). A good starting point is 20-30% ethyl acetate in hexanes.
-
Column Packing: Pack a silica gel column with the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
Elution: Start with a low polarity eluent (e.g., 10% ethyl acetate/hexanes) and collect fractions. Gradually increase the polarity of the eluent (e.g., to 20%, then 30% ethyl acetate/hexanes).
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
Issue 2: Product decomposition on the silica gel column.
Symptoms:
-
Streaking on the TLC plate.
-
Low overall yield after column chromatography.
-
Appearance of new, unidentified spots on the TLC of collected fractions.
Causality: The slightly acidic nature of standard silica gel can catalyze the decomposition of the propargyl alcohol moiety. Propargyl alcohols can be sensitive to acidic conditions.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a base like triethylamine (TEA).[2][3]
-
Protocol for Deactivation: Prepare a solvent system containing 1-3% triethylamine in your chosen eluent. Flush the packed column with 2-3 column volumes of this basic solvent before loading your sample. Then, flush with the regular eluent to remove excess TEA before loading the compound.
-
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[3]
Workflow for Purifying Acid-Sensitive Compounds:
Caption: Decision workflow for purifying acid-sensitive compounds.
Issue 3: Presence of a persistent, non-polar impurity.
Symptoms:
-
An impurity with a high Rf value on TLC that is difficult to separate from the product.
-
This impurity may be UV active.
Causality: A likely non-polar impurity is the homocoupled product of propargyl alcohol (1,4-butynediol) or the homocoupled product of the aryl halide, formed via a Glaser-Hay side reaction during the Sonogashira coupling.
Solutions:
-
Optimize Reaction Conditions: Ensure thorough de-gassing of the reaction mixture to minimize oxygen, which promotes Glaser coupling.
-
Chromatography Strategy: A less polar initial eluent in your gradient should effectively separate these non-polar impurities, which will elute much faster than your desired product.
Issue 4: Difficulty in achieving crystallization.
Symptoms:
-
The purified product remains an oil or a waxy solid.
-
Attempts to recrystallize from common solvents are unsuccessful.
Causality: The presence of even small amounts of impurities can inhibit crystal lattice formation. The molecule's structure itself might also favor an amorphous state.
Solutions:
-
High Purity is Key: Ensure the product is of high purity (>95%) by chromatography before attempting recrystallization.
-
Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent system.
-
Good single solvents to try: Isopropanol, ethyl acetate, toluene.
-
Good solvent pairs to try: Ethyl acetate/hexanes, Dichloromethane/hexanes, Acetone/water.
-
-
Recrystallization Technique:
-
Dissolve the compound in a minimum amount of a hot solvent in which it is highly soluble.
-
Slowly add a "non-solvent" (in which the compound is poorly soluble) until the solution becomes slightly cloudy.
-
Add a drop or two of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
III. Frequently Asked Questions (FAQs)
Q1: How can I best visualize this compound and its related impurities on a TLC plate?
A1: A multi-visualization approach is recommended:
-
UV Light (254 nm): The aromatic ring in the target molecule and the starting methyl 2-iodobenzoate will be UV active and appear as dark spots.[1]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing the alkyne and alcohol functional groups.[3] The product and propargyl alcohol will appear as yellow/brown spots on a purple background.
-
p-Anisaldehyde Stain: This is a good general stain for polar functional groups and can help visualize the product and any alcohol-containing impurities.[3]
Q2: My NMR spectrum is clean, but my yield is very low. Where could my product have gone?
A2: Several factors could contribute to low yield:
-
Decomposition on silica gel: As discussed in Issue 2, the acidic nature of silica can degrade your product.
-
Incomplete reaction: Check the crude reaction mixture by TLC or NMR to ensure the starting materials have been consumed.
-
Work-up losses: The product has some water solubility due to the hydroxyl group. Ensure you are thoroughly extracting the aqueous layer with an organic solvent (like ethyl acetate or dichloromethane) during the reaction workup.
-
Thermal decomposition: Avoid excessive heat during solvent evaporation. The propargyl alcohol moiety can be thermally sensitive.
Q3: Can I use reversed-phase chromatography for purification?
A3: Yes, reversed-phase chromatography is a viable option, especially if you are struggling with separation on normal-phase silica.
-
Stationary Phase: C18 silica is the most common.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. For this molecule, a gradient starting with a higher percentage of water and increasing the organic solvent percentage would be appropriate.
-
Additives: A small amount of formic acid or trifluoroacetic acid (TFA) in the mobile phase can improve peak shape for polar compounds.
Q4: What are the expected chemical shifts in the ¹H NMR spectrum for the final product?
A4: While a definitive spectrum should be run on a pure sample, you can expect the following approximate chemical shifts:
-
Aromatic protons: 7.2 - 8.1 ppm (complex multiplet)
-
-CH₂-OH protons: ~4.5 ppm (singlet or doublet)
-
-OH proton: Variable, depending on solvent and concentration (broad singlet)
-
-OCH₃ protons: ~3.9 ppm (singlet)
Impurity Identification Logic:
Caption: A logical workflow for identifying impurities using NMR.
IV. References
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. Available at: [Link]
-
MySkinRecipes. This compound. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4321316, this compound. Retrieved January 12, 2026 from [Link].
-
Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. Rawsource. Published March 30, 2024. Available at: [Link]
Sources
Technical Support Center: Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis. Our focus is on providing practical, field-tested insights to help you optimize your reactions and minimize the formation of common side products.
Introduction to the Reactivity of this compound
This compound is a versatile bifunctional molecule, featuring a terminal alkyne, a propargylic alcohol, and an ester-substituted aromatic ring. This unique combination of functional groups allows for a rich variety of chemical transformations, most notably Sonogashira cross-coupling reactions and intramolecular cyclizations. However, this reactivity also presents challenges, as competing reaction pathways can lead to the formation of undesired side products. This guide will focus on the two most common reaction types and their associated side products.
Section 1: Troubleshooting Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] When using this compound as the alkyne component, the primary and most frustrating side product is the homocoupling of the alkyne, leading to the formation of a 1,3-diyne dimer.
FAQ: Sonogashira Coupling Issues
Q1: My Sonogashira reaction with this compound is producing a significant amount of a higher molecular weight side product, and my starting material is being consumed faster than the product is forming. What is happening?
A1: You are likely observing homocoupling (dimerization) of your terminal alkyne. This is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[2] The copper acetylide intermediate can react with another molecule of the terminal alkyne in the presence of an oxidant (often trace oxygen) to form a symmetrical 1,3-diyne.
Q2: How can I minimize or prevent this alkyne dimerization?
A2: There are several effective strategies to suppress homocoupling:
-
Copper-Free Conditions: The most direct approach is to switch to a copper-free Sonogashira protocol. While copper (I) salts are traditional co-catalysts, many modern methods have been developed that proceed efficiently without them, thereby avoiding the primary pathway for Glaser-type homocoupling.[2][3]
-
Slow Addition of the Alkyne: Maintaining a low concentration of the terminal alkyne throughout the reaction can favor the cross-coupling pathway over homocoupling. This can be achieved by adding the this compound solution to the reaction mixture dropwise over an extended period using a syringe pump.[2]
-
Inert Atmosphere: Rigorously deoxygenating your solvents and running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial. Oxygen promotes the oxidative homocoupling of the copper acetylide intermediates.[3]
-
Choice of Base and Solvent: The choice of amine base and solvent can influence the reaction outcome. Diisopropylamine or triethylamine are commonly used. Ensure the base is dry and used in appropriate excess.[3] Some protocols have found success with alternative bases and solvent systems, so a small screen may be beneficial if issues persist.[4]
Q3: My reaction is sluggish or has stalled completely. What are the likely causes?
A3: Low reactivity in Sonogashira couplings can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can be sensitive to air and moisture. Ensure you are using a fresh, active catalyst. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[3]
-
Reactivity of the Aryl Halide: The reactivity of the coupling partner follows the general trend: I > OTf > Br >> Cl.[3] If you are using a less reactive aryl bromide or chloride, you may need to increase the reaction temperature or use more specialized ligands to facilitate the oxidative addition step.
-
Impure Reagents: Impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents are of high purity.[3]
Visualizing Sonogashira Pathways
Caption: Desired vs. Undesired Sonogashira Pathways.
Protocol: Copper-Free Sonogashira Coupling to Minimize Dimerization
This protocol is a general guideline and may require optimization for your specific aryl halide.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous, degassed toluene.
-
In a separate flask, dissolve the this compound in a small amount of anhydrous, degassed toluene.
-
Slowly add the alkyne solution to the reaction mixture at room temperature over 1-2 hours using a syringe pump.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Troubleshooting Intramolecular Cyclization Reactions
The presence of the ester and the propargylic alcohol on the same aromatic ring makes this compound an excellent precursor for intramolecular cyclization to form isocoumarins and related heterocyclic structures. However, undesired side reactions can occur, leading to complex product mixtures.
FAQ: Intramolecular Cyclization Issues
Q1: I am attempting a palladium-catalyzed cyclization of this compound to form a 3-substituted isocoumarin, but I'm getting a complex mixture of products. What could be the issue?
A1: The intramolecular cyclization of 2-alkynylbenzoates can be sensitive to reaction conditions and the nature of the substituents.[5][6] For a substrate like this compound with a terminal alkyne and a propargylic alcohol, several competing pathways can exist:
-
Desired 6-endo-dig Cyclization: The ester carbonyl oxygen attacks the alkyne to form the six-membered isocoumarin ring.
-
Undesired 5-exo-dig Cyclization: The ester carbonyl oxygen could potentially attack the terminal carbon of the alkyne, though this is generally less favored.
-
Intermolecular Reactions: If the reaction concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.
-
Decomposition: The starting material or product may be unstable under the reaction conditions, leading to decomposition.
Q2: How can I promote the desired intramolecular cyclization and minimize side products?
A2: Optimizing the following parameters is key:
-
Catalyst System: The choice of catalyst and ligands is critical. Different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands can favor different pathways. In some cases, other transition metals like rhodium have been used for similar transformations.[7]
-
Reaction Temperature: Carefully control the reaction temperature. Higher temperatures might promote undesired side reactions or decomposition.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway.
-
Additives: Some cyclization reactions benefit from the addition of acids or bases to promote the desired transformation.
Q3: My reaction is forming a benzofuran derivative instead of the expected isocoumarin. Why is this happening?
A3: While the ester oxygen is the expected nucleophile for isocoumarin synthesis, under certain conditions, particularly with a free hydroxyl group as in your substrate, an alternative cyclization can occur. The hydroxyl group can act as a nucleophile, attacking the alkyne in a 5-exo-dig manner to form a five-membered benzofuran ring. This pathway is well-documented for related 2-(1-hydroxyprop-2-ynyl)phenols.[8][9]
Visualizing Cyclization Pathways
Caption: Potential Cyclization Pathways.
Protocol: BF₃·Et₂O-Mediated Cyclization to Isocoumarin
This protocol is adapted from a general method for the cyclization of 2-alkynylbenzoates and may require optimization.[10]
Materials:
-
This compound (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·Et₂O) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BF₃·Et₂O dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Summary and Best Practices
When working with this compound, a proactive approach to experimental design is crucial for success.
| Reaction Type | Common Side Product(s) | Key Preventative Measures |
| Sonogashira Coupling | Alkyne Homodimer (1,3-diyne) | Use copper-free conditions, slow alkyne addition, maintain a strict inert atmosphere. |
| Intramolecular Cyclization | Benzofurans, Oligomers | Careful selection of catalyst and reaction conditions (temperature, solvent), use of high dilution to favor intramolecular pathways. |
By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their experiments with this compound.
References
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 8. A Recyclable Palladium-Catalyzed Synthesis of 2-Methylene-2,3-Dihydrobenzofuran-3-ols by Cycloisomerization of 2-(1-Hydroxyprop-2-ynyl)phenols in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel synthesis of 2-functionalized benzofurans by palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols followed by acid-catalyzed allylic isomerization or allylic nucleophilic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isocoumarin synthesis [organic-chemistry.org]
Technical Support Center: Optimizing Sonogashira Coupling for the Synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Welcome to the dedicated technical support guide for the synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate. This document is designed for researchers, chemists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction for this specific transformation. As your virtual application scientist, I will guide you through common challenges, provide evidence-based solutions, and explain the chemical principles behind each recommendation to ensure your experiments are both successful and reproducible.
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation, is exceptionally powerful for coupling terminal alkynes with aryl halides. However, its success hinges on the precise orchestration of several factors, including catalyst integrity, reagent purity, and atmospheric control. This guide addresses the most frequently encountered issues in the synthesis of this compound from precursors like Methyl 2-iodobenzoate and Propargyl alcohol, transforming potential setbacks into predictable success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the setup and execution of the Sonogashira reaction for this specific substrate.
Q1: What is the optimal catalyst system for coupling Methyl 2-iodobenzoate with Propargyl alcohol?
A1: The most robust and widely cited catalyst system for this transformation is a combination of a palladium(0) source and a copper(I) co-catalyst. A typical system involves Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt, such as copper(I) iodide (CuI). The palladium complex is the primary cross-coupling catalyst, while the CuI acts as a co-catalyst that facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. The use of a copper co-catalyst generally allows for milder reaction conditions (lower temperatures) and is often essential for high yields.
Q2: Why is the choice of base so critical, and which one should I use?
A2: The base plays multiple crucial roles in the Sonogashira catalytic cycle. Its primary function is to deprotonate the terminal alkyne (propargyl alcohol), making it a more potent nucleophile. Secondly, it neutralizes the hydrogen halide (e.g., HI) that is formed as a byproduct during the reaction, preventing the protonation of the amine base and catalyst deactivation. For this synthesis, an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is highly recommended. These bases are strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions. They also serve as effective solvents or co-solvents for the reaction.
Q3: My reaction is sluggish or fails to initiate. What are the most likely causes?
A3: Failure to initiate is almost always linked to one of three issues:
-
Catalyst Quality: The Palladium(0) catalyst, particularly Pd(PPh₃)₄, is sensitive to oxygen and can be easily oxidized to an inactive Pd(II) state. Ensure your catalyst is fresh or has been stored properly under an inert atmosphere.
-
Oxygen Contamination: The entire Sonogashira reaction must be performed under strictly anaerobic (oxygen-free) conditions. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling) to form 1,4-dihydroxybuta-1,3-diyne, which is a common and troublesome side product. It can also damage the Pd(0) catalyst.
-
Reagent Purity: Impurities in your starting materials or solvent can act as catalyst poisons. Water in the solvent or base can be particularly problematic. Using anhydrous solvents and freshly distilled bases is critical for success.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your starting materials (Methyl 2-iodobenzoate and Propargyl alcohol) and the desired product. A typical mobile phase could be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product, being more polar than the aryl halide but less polar than propargyl alcohol, should have a distinct Rf value. Staining with potassium permanganate can help visualize the alkyne-containing compounds. For more quantitative analysis, GC-MS or LC-MS can be employed on small aliquots taken from the reaction mixture.
Part 2: Troubleshooting Guide: From Low Yield to Impure Product
This section provides a structured, cause-and-effect approach to diagnosing and solving specific experimental problems.
Problem 1: Low to No Product Yield
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with known reactive starting materials. Observe the color of the reaction; a healthy reaction often maintains a clear to light yellow color. A black precipitate (palladium black) indicates catalyst decomposition. | Use a fresh batch of palladium catalyst. Consider using a more stable pre-catalyst like PdCl₂(PPh₃)₂ which is reduced to the active Pd(0) species in situ. Ensure rigorous deoxygenation of the reaction mixture before adding the catalyst. |
| Insufficient Degassing | Observe the reaction for the formation of a reddish-brown precipitate, which can indicate copper-mediated homocoupling (Glaser coupling), a sign of oxygen presence. | Degas the solvent and reaction mixture thoroughly using the freeze-pump-thaw technique (3 cycles) or by bubbling argon or nitrogen through the solvent for at least 30-60 minutes prior to adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Inhibitors Present | Check the purity of your reagents, especially the propargyl alcohol, which can oxidize over time. Ensure the amine base is free of water and other impurities. | Use freshly distilled propargyl alcohol and amine base. Use anhydrous, HPLC-grade solvents. If impurities are suspected in the aryl halide, consider recrystallizing it before use. |
Problem 2: Significant Formation of Side Products
The most common side product is the di-yne resulting from the homocoupling of propargyl alcohol.
Caption: Workflow for troubleshooting and minimizing alkyne homocoupling.
-
Mechanistic Insight: The Glaser homocoupling is an oxidative process catalyzed by copper salts in the presence of an oxidant, most commonly oxygen.[1][2] The rate of this undesired reaction is highly dependent on the concentrations of both the copper(I) acetylide intermediate and oxygen.
-
Solutions:
-
Rigorous Deoxygenation: This is the most critical step. Ensure your solvent and reaction headspace are completely free of oxygen. Bubbling with an inert gas is good, but for maximum efficiency, a minimum of three freeze-pump-thaw cycles is recommended.
-
Control Alkyne Concentration: Adding the propargyl alcohol slowly via a syringe pump over the course of the reaction can keep its instantaneous concentration low. This kinetically favors the cross-coupling pathway over the second-order homocoupling pathway.
-
Optimize Copper Loading: While catalytic copper is necessary for the reaction under standard conditions, excess CuI can accelerate homocoupling.[3] Reduce the copper loading to the minimum effective level (e.g., 0.5–1.0 mol%).
-
Consider "Copper-Free" Sonogashira: If homocoupling remains a persistent issue, copper-free protocols are an excellent alternative.[4] These reactions may require different ligands (e.g., bulky, electron-rich phosphines) or slightly higher temperatures to proceed efficiently but completely eliminate the Glaser coupling pathway.[4]
-
Problem 3: Difficulty in Product Purification
| Potential Cause | Diagnostic Check | Recommended Solution |
| Persistent Catalyst Residues | Product appears clean by TLC but has a faint yellow/brown color. ¹H NMR may show broad, low-intensity peaks from phosphine ligands. | Work-up: After the reaction, dilute with a solvent like ethyl acetate and wash with an aqueous solution of ammonium hydroxide or Rochelle's salt to complex and remove copper salts. A wash with dilute HCl will remove the amine base. Filtration: Passing the crude product through a short plug of silica gel or Celite® can effectively remove palladium black and other insoluble residues before column chromatography. |
| Co-elution with Starting Material | TLC shows product and starting aryl halide spots are very close or overlapping. | Optimize Chromatography: Use a less polar solvent system (increase hexane:ethyl acetate ratio) to increase separation. If separation is still poor, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography if the product is sufficiently polar. |
| Product Instability on Silica | Streaking on the TLC plate or significant loss of material during column chromatography. | The hydroxyl group and the ester could potentially interact with acidic silica gel. Solution: Neutralize the silica gel by pre-treating it with a 1-2% solution of triethylamine in the eluent system. Alternatively, use a less acidic stationary phase like alumina. |
Part 3: Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices to mitigate the common issues discussed above.
Caption: Recommended setup for a controlled Sonogashira coupling reaction.
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents | Notes |
| Methyl 2-iodobenzoate | 262.04 | 1.0 | 1.0 | Ensure high purity. |
| Propargyl alcohol | 56.06 | 1.2 | 1.2 | Freshly distilled recommended. |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 (3 mol%) | Store under argon; handle quickly. |
| Copper(I) iodide (CuI) | 190.45 | 0.015 | 0.015 (1.5 mol%) | Use a fresh, light-colored batch. |
| Triethylamine (TEA) | 101.19 | - | - | Solvent, anhydrous, distilled. |
| Tetrahydrofuran (THF) | 72.11 | - | - | Solvent, anhydrous. |
Step-by-Step Procedure:
-
Flask Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 2-iodobenzoate (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.015 mmol).
-
Atmosphere Control: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (5 mL) via syringe. Stir the mixture to dissolve the solids. The solution should be a clear, light yellow.
-
Degassing: Subject the entire reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove any residual dissolved oxygen.
-
Alkyne Addition: In a separate flame-dried vial, prepare a solution of propargyl alcohol (1.2 mmol) in anhydrous THF (2 mL). Draw this solution into a syringe and place it on a syringe pump.
-
Reaction Execution: Begin stirring the reaction mixture at room temperature. Add the propargyl alcohol solution via the syringe pump over a period of 2 hours.
-
Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours. Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:EtOAc).
-
Work-up: Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
References
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]
-
Grokipedia. Glaser coupling. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Faraday Discussions (RSC Publishing). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Available at: [Link]
-
BYJU'S. Sonogashira Coupling. Available at: [Link]
-
ACS Publications. Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. Available at: [Link]
-
ResearchGate. Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. Available at: [Link]
-
Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available at: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]
-
The Sonogashira Coupling. Available at: [Link]
-
ResearchGate. Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. Available at: [Link]
-
ACS Publications. Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Available at: [Link]
-
J. Org. Chem. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
Reddit. Sonogashira troubleshooting help needed. Available at: [Link]
-
YouTube. Sonogashira coupling reaction | Organometallic name reaction. Available at: [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. Available at: [Link]
-
ResearchGate. Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work?. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Reactions with Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate. This guide is designed to provide expert insights and practical solutions to common challenges encountered during reactions involving this versatile building block. The question-and-answer format directly addresses specific issues, explaining the underlying chemistry to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Yield in Sonogashira Coupling to Synthesize the Target Compound
Question: I am attempting to synthesize this compound via a Sonogashira coupling between Methyl 2-iodobenzoate and propargyl alcohol, but I am observing very low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low or non-existent yields in Sonogashira couplings are a frequent issue that can typically be traced back to a few key areas: catalyst integrity, reagent quality, and reaction conditions. A systematic approach is crucial for pinpointing the problem.[1]
A. Catalyst and Co-catalyst Integrity:
-
Palladium Catalyst Decomposition: The active Pd(0) catalyst is highly sensitive to oxygen and can decompose to form palladium black, an inactive precipitate.[1] If you observe a black precipitate, your catalyst has likely degraded.
-
Solution: Always use a fresh, high-quality palladium source. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure your reaction conditions are suitable for its in situ reduction to the active Pd(0) species.[1]
-
-
Copper(I) Co-catalyst Oxidation: Copper(I) iodide (CuI) is prone to oxidation, which can inhibit the reaction.
-
Solution: Use CuI from a freshly opened bottle or a recently purchased batch. Ensure it is a fine, off-white to light tan powder.
-
B. Reagent Purity and Quality:
-
Impure Starting Materials: Impurities in your Methyl 2-iodobenzoate, propargyl alcohol, solvent, or base can act as catalyst poisons.
-
Solution: Ensure all reagents are of high purity. It may be necessary to purify your starting materials before use.
-
-
Base Quality: The amine base, typically triethylamine or diisopropylamine, is critical for deprotonating the alkyne and neutralizing the HX formed. It must be anhydrous.[1]
-
Solution: Use a freshly opened bottle of a high-purity amine base. For best results, consider distilling the amine over a suitable drying agent before use.[1]
-
C. Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[1]
-
Solution: It is imperative to thoroughly degas your solvent (e.g., by freeze-pump-thaw cycles or by bubbling with argon or nitrogen for an extended period) and to maintain a strict inert atmosphere throughout the reaction.[1]
-
-
Solvent Choice: The solvent must be able to dissolve all reaction components. While common solvents include THF, DMF, and toluene, their impact can vary. For instance, DMF has been reported to slow down some Sonogashira reactions.[1]
-
Solution: If solubility is an issue, consider a solvent screen. Ensure the chosen solvent is anhydrous.
-
-
Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, some substrates may require gentle heating to facilitate the oxidative addition step.[2][3]
-
Solution: If no reaction is observed at room temperature, try gradually increasing the temperature to 40-60 °C.
-
Here is a workflow to guide your troubleshooting process:
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Issue 2: Formation of Alkyne Homocoupling (Glaser-Hay) Byproduct
Question: My reaction is producing a significant amount of a byproduct that appears to be the dimer of propargyl alcohol. How can I minimize this?
Answer:
The formation of alkyne dimers, a result of the Glaser-Hay coupling, is a common side reaction in copper-catalyzed Sonogashira couplings.[1] This occurs when the copper acetylide intermediate undergoes oxidative coupling with itself instead of cross-coupling with the palladium complex.[2] This side reaction is particularly favored in the presence of oxygen.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[1]
-
Solution: Employ rigorous techniques to exclude oxygen. This includes thorough solvent degassing and the use of Schlenk lines or a glovebox.[1]
-
-
Reduce Copper Catalyst Loading: While catalytic copper is necessary, excessive amounts can accelerate the rate of homocoupling.
-
Solution: Try reducing the amount of CuI to the minimum effective concentration (e.g., 1-5 mol%).
-
-
Copper-Free Conditions: In some cases, it is possible to run the Sonogashira reaction without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling.
-
Solution: Explore literature protocols for copper-free Sonogashira couplings. These often require a different palladium catalyst/ligand system and may need higher temperatures.
-
| Parameter | Standard Sonogashira | To Minimize Homocoupling |
| Atmosphere | Inert | Strictly Anaerobic |
| CuI Loading | 5-10 mol% | 1-5 mol% or 0% (Copper-free) |
| Technique | Standard inert atmosphere | Schlenk techniques or Glovebox |
Issue 3: Unwanted Intramolecular Cyclization of the Product
Question: After purification, I've identified a byproduct that seems to be a result of an intramolecular cyclization of my target compound, this compound. Why is this happening and how can it be prevented?
Answer:
The structure of this compound, with a nucleophilic hydroxyl group and an electrophilic ester carbonyl group in proximity to the alkyne, makes it susceptible to intramolecular cyclization, particularly under certain conditions. The reaction can be promoted by acid, base, or even certain metal catalysts, leading to the formation of fused heterocyclic systems like benzo[b]furans.[4][5]
Potential Causes and Preventive Measures:
-
Acidic or Basic Work-up/Purification: Residual acid or base from the work-up can catalyze the cyclization during concentration or chromatography.
-
Solution: Ensure the reaction mixture is thoroughly neutralized before work-up. Use a neutral buffer wash (e.g., saturated sodium bicarbonate followed by water) if necessary. When performing column chromatography, consider using a less acidic silica gel or pre-treating the silica with a small amount of triethylamine in the eluent to neutralize acidic sites.
-
-
Elevated Temperatures: Heating the product for extended periods, for example during solvent removal or distillation, can provide the energy needed for cyclization.
-
Solution: Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath). Avoid high temperatures during all purification and handling steps.
-
-
Residual Metal Catalysts: Traces of palladium or copper from the coupling reaction might catalyze cyclization.
-
Solution: Ensure efficient removal of metal catalysts during work-up. This can be achieved by filtering the crude reaction mixture through a pad of Celite or by using a metal scavenger.
-
Sources
Technical Support Center: Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Welcome to the technical support guide for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate (CAS No. 103606-72-0). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability, proper handling, and effective use of this versatile building block in your experiments. This guide provides answers to frequently asked questions and troubleshooting workflows based on the compound's unique structural features: a terminal alkyne, a propargylic alcohol, and a methyl ester on an aromatic ring.
Frequently Asked Questions (FAQs)
Section 1: General Properties and Handling
Q1: What are the primary structural features of this compound that dictate its stability?
A: The stability of this molecule is governed by three key functional groups:
-
Terminal Alkyne (-C≡CH): The sp-hybridized carbons and the acidic terminal proton make this group highly reactive.[1][2] It is susceptible to oxidation, coupling reactions, and deprotonation by strong bases.[3]
-
Propargylic Alcohol (-C≡C-CH₂OH): This moiety introduces thermal sensitivity. Propargyl alcohol itself can decompose at elevated temperatures.[4][5][6] This decomposition can be exothermic and is particularly hazardous when mixed with strong bases, which can lead to runaway reactions.[7]
-
Methyl Ester (-COOCH₃): The methyl benzoate portion of the molecule is susceptible to hydrolysis under either acidic or basic conditions, which would cleave the ester to form the corresponding carboxylic acid and methanol.[8]
Q2: What are the fundamental physical properties of this compound?
A: Understanding the physical properties is crucial for proper handling and experimental design.
| Property | Value | Source |
| CAS Number | 103606-72-0 | [9] |
| Molecular Formula | C₁₁H₁₀O₃ | [9] |
| Molecular Weight | 190.19 g/mol | [9] |
| Boiling Point (Predicted) | 337°C | [10] |
| Appearance | Typically an oil or low-melting solid | N/A |
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[11][12]
Section 2: Storage and Stability
Q4: What are the optimal long-term storage conditions for this compound?
A: To ensure long-term stability and prevent degradation, the compound should be stored under the following conditions:
-
Temperature: 2-8°C.[10] Refrigeration minimizes the rate of potential decomposition and polymerization reactions. Do not freeze unless you have confirmed it does not affect stability, as this can introduce moisture upon thawing.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent oxidation of the sensitive alkyne and alcohol functionalities.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Light can catalyze the polymerization of alkynes.
-
Container: Use a tightly sealed, clean glass vial with a PTFE-lined cap to prevent moisture ingress and potential contamination.[11]
Q5: I plan to use the compound frequently. Should I aliquot it?
A: Yes. If you anticipate using the compound over an extended period, it is highly recommended to aliquot the material into smaller, single-use quantities upon receipt. This practice minimizes the number of times the main stock is exposed to atmospheric oxygen and moisture and avoids repeated temperature cycles, thereby preserving the integrity of the compound for future experiments.
Q6: What are the primary degradation pathways I should be aware of?
A: The two most probable degradation pathways are hydrolysis of the ester and reactions involving the alkyne moiety.
-
Ester Hydrolysis: Exposure to moisture, particularly in the presence of trace acidic or basic contaminants, can hydrolyze the methyl ester to benzoic acid and methanol.[8] This is a common issue for benzoate esters.[13]
-
Alkyne Degradation: The terminal alkyne is prone to oxidative degradation or polymerization, which can be initiated by heat, light, air (oxygen), or trace metal impurities. This can result in discoloration (turning yellow or brown) and the formation of insoluble oligomeric or polymeric materials.
Below is a diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for the target compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My compound has changed color (e.g., turned yellow/brown) or contains insoluble material.
-
Probable Cause: This strongly suggests degradation of the alkyne functional group through polymerization or oxidation. This is often accelerated by improper storage, such as exposure to air, light, or elevated temperatures.
-
Recommended Action:
-
Do not use: The purity is compromised, which will affect reaction stoichiometry and potentially introduce unknown side products.
-
Characterize the extent of degradation: If possible, take a small sample, dissolve it in a deuterated solvent (e.g., CDCl₃), and acquire a ¹H NMR spectrum. Compare it to the reference spectrum of the pure compound. The appearance of broad signals or a decrease in the sharp alkyne proton signal can confirm polymerization.
-
Procure a new batch: This is the most reliable solution to ensure reproducible results.
-
Issue 2: My reaction yield is low, and I suspect the starting material. LC-MS analysis of my starting material shows a second peak with a mass of 176.18 g/mol .
-
Probable Cause: The mass of 176.18 g/mol corresponds to the hydrolyzed product, 2-(3-hydroxyprop-1-yn-1-yl)benzoic acid (C₁₀H₈O₃). This indicates that your starting material has undergone ester hydrolysis due to exposure to moisture.
-
Recommended Action:
-
Confirm with NMR: Check the ¹H NMR spectrum for the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal.
-
Purification (Advanced): If a new batch is unavailable, it may be possible to purify the remaining material via column chromatography. However, this is often impractical for small quantities.
-
Prevention: Review your storage and handling procedures. Ensure solvents are anhydrous and that the compound is stored under an inert atmosphere and protected from moisture.
-
Issue 3: I am running a base-catalyzed reaction, and the mixture is rapidly darkening and heating up.
-
Probable Cause: DANGER! This is a sign of exothermic decomposition. Propargyl alcohols can decompose violently in the presence of strong bases.[7]
-
Recommended Action:
-
IMMEDIATE and SAFE shutdown: If it is safe to do so, immediately remove the heat source and begin cooling the reaction vessel with an ice bath. Do not cap the vessel tightly, as pressure may build up. Perform all actions from behind a blast shield.
-
Re-evaluate your protocol: The combination of a propargyl alcohol and a strong base is known to be hazardous.[7] Consider using a milder, non-nucleophilic base, running the reaction at a much lower temperature, or using a different synthetic route that avoids these conditions.
-
Troubleshooting Workflow
If you encounter an unexpected result, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting experimental issues.
Experimental Protocols
Protocol 1: Recommended Procedure for Aliquoting and Storing
This protocol ensures the long-term stability of your compound by minimizing exposure to atmospheric contaminants.
-
Preparation: Allow the main container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere: Perform all steps inside a glovebox or on a Schlenk line under a positive pressure of dry argon or nitrogen.
-
Aliquoting: Carefully transfer the desired amounts of the compound into pre-weighed, dry, amber glass vials suitable for single use.
-
Sealing: Tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if a solution), and date.
-
Storage: Place the aliquots and the main stock container back into refrigerated storage at 2-8°C.[10]
Protocol 2: Preparation of a Stock Solution
This protocol is for creating a stock solution for use in assays or reactions.
-
Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is soluble (e.g., DMSO, DMF, Acetonitrile). Ensure the solvent is compatible with your downstream application.
-
Preparation: Under an inert atmosphere, add the anhydrous solvent to the vial containing a pre-weighed aliquot of the compound to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial at room temperature until the compound is fully dissolved. Avoid heating, as this can promote degradation.[4][5]
-
QC Check (Optional but Recommended): Before use in a critical experiment, take a small sample of the freshly prepared stock solution and verify its integrity via LC-MS.
-
Storage: Store the stock solution at 2-8°C, protected from light. If storing for an extended period, consider flushing the headspace of the vial with argon or nitrogen before sealing.
References
- Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. (2024). Google Cloud.
- Propargyl Alcohol in Specialty Chemicals: Key Insights. (2025). Rawsource.
- Hydrolytic stabilities of methyl benzoate and methyl 2,6-dimethylbenzoate toward esterases. (n.d.).
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Str
- Methyl benzoate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Methyl benzoate Safety D
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2026). Journal of the American Chemical Society.
- Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study. (n.d.).
- Methyl 2-hydroxybenzoate Safety D
- Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps.
- Methyl 2-(3-hydroxyprop-1-yn-1-yl)
- Methyl benzoate Safety D
- Thermal Hazards of Using Propargyl Alcohol with Strong Bases. (2021). Organic Process Research & Development.
- Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. (2014). PubMed.
- Alkyne Reactivity. (n.d.).
- Hydrolysis and saponification of methyl benzoates. (n.d.). Green Chemistry (RSC Publishing).
- Alkynes. (2021). Chemistry LibreTexts.
- Methyl Benzoate Safety D
- Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
- Can methyl benzo
- Synthesis of Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)prop-2-enoyl)
- Methyl 2-(3-hydroxyprop-1-yn-1-yl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. Alkyne Reactivity [www2.chemistry.msu.edu]
- 4. rawsource.com [rawsource.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. This compound | C11H10O3 | CID 4321316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [myskinrecipes.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Handling of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Introduction: Welcome to the technical support guide for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate. This molecule is a valuable bifunctional building block, integrating a propargyl alcohol moiety and a methyl benzoate scaffold. This structure makes it highly useful for the synthesis of complex heterocyclic systems and for modifications via click chemistry. However, the inherent reactivity of the internal alkyne group, particularly its susceptibility to various stimuli, presents a significant challenge in the form of unwanted polymerization. This guide provides in-depth troubleshooting advice, preventative protocols, and the chemical rationale behind them to ensure the stability and successful application of this reagent in your research.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common issues encountered by researchers. The answers are designed to help you diagnose the problem and implement effective solutions.
Q1: My freshly received vial of this compound, which was initially a clear oil/solid, has become viscous, discolored, or has solidified. What is happening?
A: This is a classic sign of spontaneous polymerization. The terminal alkyne and propargylic alcohol functionalities make the molecule susceptible to forming oligomers or polymers. This process can be initiated by several factors, including exposure to heat, light (UV radiation), atmospheric oxygen, or trace contaminants like acids, bases, or metals.[1][2] The increased viscosity and discoloration are due to the formation of higher molecular weight conjugated polymer chains.
Q2: What are the primary chemical pathways that cause this polymerization?
A: Understanding the underlying mechanisms is key to prevention. There are four primary drivers for the polymerization of this compound:
-
Thermal Initiation: Alkynes can undergo thermally-induced polymerization.[1] Elevated temperatures, such as those encountered during solvent removal under high vacuum without a cooled trap, distillation, or high-temperature reactions, provide the activation energy needed to initiate radical chain reactions across the alkyne bond.
-
Radical Polymerization: This is one of the most common pathways. It can be initiated by:
-
Light: UV radiation from ambient laboratory light can generate free radicals.
-
Oxygen: Atmospheric oxygen can react with the monomer, especially under thermal or light stress, to form peroxide intermediates which then decompose into initiating radicals.[]
-
Contaminants: Residual radical initiators from previous steps (like AIBN or benzoyl peroxide) can trigger polymerization.
-
-
Acid/Base Catalysis: Traces of acid or base can catalyze polymerization. Acids can protonate the hydroxyl group, turning it into a good leaving group and generating a propargyl carbocation, which is a highly reactive intermediate that can lead to polymerization.[4] Strong bases can deprotonate the alcohol, and while less common for internal alkynes, can still promote side reactions.
-
Metal-Catalyzed Polymerization: This is a critical and often overlooked factor. Trace amounts of transition metals, particularly copper (Cu), palladium (Pd), rhodium (Rh), or tungsten (W), can be potent catalysts for alkyne polymerization.[5][6] This is especially problematic if the compound was synthesized via Sonogashira coupling and not meticulously purified to remove all traces of the palladium and copper catalysts.[7][8] Unwanted oxidative homocoupling is a well-known side reaction in such couplings, driven by Cu(I) and oxygen.[9]
Q3: My compound is an intermediate from a Sonogashira coupling. Are there special precautions I need to take?
A: Absolutely. Post-Sonogashira products are at high risk of polymerization due to residual catalysts.
-
Aggressive Purification: Standard column chromatography may not be sufficient to remove all trace metals. Consider a multi-step purification:
-
An aqueous wash (e.g., with ammonium chloride or EDTA solution) to quench and remove the bulk of the copper salts.
-
Thorough column chromatography on high-purity silica gel.
-
If problems persist, treatment with a metal scavenger may be necessary.
-
-
Avoid Air Exposure: The combination of residual Cu(I) and oxygen is a potent initiator for oxidative homocoupling of any terminal alkyne impurities and can catalyze other polymerization pathways.[8][9] Always handle the material under an inert atmosphere (Argon or Nitrogen).
Q4: What are the definitive best practices for storing this compound to guarantee long-term stability?
A: Proper storage is your primary defense against degradation. Follow this protocol rigorously.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Reduces the kinetic rate of thermal polymerization and radical formation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and metal-catalyzed side reactions involving oxygen.[10] |
| Light Exposure | Amber Glass Vial / Store in Darkness | Protects the compound from UV-initiated radical polymerization. |
| Container | Glass Vial with PTFE-lined Cap | Avoids contact with potentially reactive materials. Crucially, never use containers or spatulas with copper, brass, or bronze components. [10] |
| Inhibitor | Add 100-200 ppm of BHT | For long-term storage (>1 month), adding a radical inhibitor is highly recommended. |
Q5: I need to perform a reaction at 80°C. How can I run the experiment without turning my starting material into polymer?
A: High-temperature operations require stringent control over the experimental environment.
-
Use High-Purity, Degassed Solvents: Solvents should be sparged with argon or nitrogen for at least 30 minutes before use to remove dissolved oxygen.
-
Maintain a Strict Inert Atmosphere: Assemble your glassware and purge thoroughly with argon or nitrogen. Maintain a positive pressure of inert gas throughout the reaction via a bubbler or balloon.
-
Use a Radical Inhibitor: Add a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) or 4-methoxyphenol (MEHQ) to the reaction mixture (typically 100-500 ppm).[1] These are considered "retarders" and can slow down unwanted polymerization without completely quenching your desired reaction (test for compatibility first).[11]
-
Minimize Reaction Time: Do not leave the reaction heating longer than necessary. Monitor by TLC or LC-MS to determine the point of completion.
-
Use Clean Glassware: Ensure glassware is scrupulously clean and free of any metal residues from previous reactions. An acid wash (e.g., with aqua regia, used with extreme caution) followed by thorough rinsing can remove trace metals.
Visualized Workflows and Mechanisms
Diagram 1: Primary Drivers of Polymerization This diagram illustrates the main external factors that can trigger the unwanted polymerization of this compound.
Caption: Key triggers leading to polymerization pathways.
Experimental Protocols
Protocol 1: Standard Procedure for Long-Term Storage
-
Verification: Upon receipt, immediately check the physical state of the compound. If it is already viscous or discolored, do not store. Contact the supplier.
-
Inert Atmosphere: If the compound is in a standard vial, carefully open it inside a glovebox or under a gentle, positive flow of argon or nitrogen.
-
Inhibitor Addition (Optional but Recommended): Prepare a stock solution of BHT in a dry, inert solvent (e.g., anhydrous toluene). Add the required volume to achieve a final concentration of 100-200 ppm. Briefly swirl to mix.
-
Sealing: Purge the vial headspace with inert gas for ~30 seconds. Securely seal the vial with a PTFE-lined cap.
-
Labeling & Storage: Wrap the sealed vial in aluminum foil or place it in a light-blocking secondary container. Store in a refrigerator at 2-8°C. Update the label to indicate the date opened and the addition of an inhibitor.
Protocol 2: Troubleshooting Workflow for Polymerized Samples
This workflow helps you decide on the best course of action when you encounter a compromised sample.
Caption: Decision tree for handling a polymerized sample.
Reference Data
Table: Common Radical Inhibitors for Alkyne Stabilization
| Inhibitor | Chemical Name | Typical Conc. | Mechanism of Action | Removal Method |
| BHT | Butylated Hydroxytoluene | 100 - 1000 ppm | Phenolic Radical Scavenger | Column Chromatography, Distillation |
| MEHQ | 4-Methoxyphenol | 100 - 1000 ppm | Phenolic Radical Scavenger | Basic Wash (e.g., dilute NaOH), Column Chromatography |
| TEMPO | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | 50 - 500 ppm | Stable Radical Trap | Column Chromatography |
| Phenothiazine | Phenothiazine | 200 - 1000 ppm | Amine-based Radical Scavenger | Column Chromatography |
Note: Always verify that the chosen inhibitor will not interfere with subsequent planned reactions.[1][][11]
References
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. [Link]
-
Lutsen, L., et al. (2006). Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). Macromolecules, 39(25), 8538–8544. [Link]
-
Zhang, J., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. Polymers, 13(1), 49. [Link]
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Hoveyda, A. H., et al. (2023). Cyclic Polymers from Alkynes: Scope and Degradation. Macromolecules, 56(15), 5873–5880. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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University of St Andrews. (2024). Guidance on Safe Storage of Chemicals in the Laboratory. [Link]
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Jianhuanan Hang Pharmaceutical Co., LTD. (n.d.). How much does the storage method of high purity acetylene know?[Link]
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Wikipedia. (2023). Polymerisation inhibitor. [Link]
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Kavitha, M., & Varghese, B. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 9(12), 2243–2246. [Link]
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Rexarc. (n.d.). How to Handle and Store Acetylene Cylinders. [Link]
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Chemistry For Everyone. (2023). How Do Polymerization Inhibitors Work?[Link]
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Singh, A. K. (2023). Inhibition of Free Radical Polymerization: A Review. ACS Omega, 8(4), 3463–3477. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
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Wikipedia. (2024). Sonogashira coupling. [Link]
-
ResearchGate. (2023). Propargylation of a hydroxy-terminated polymer?[Link]
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ResearchGate. (2024). Cyclic polymers from alkynes: a review. [Link]
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Chemistry For Everyone. (2023). How Do You Safely Store Acetylene?[Link]
- Li, Y., et al. (1999). Study on the Inhibition Effect of Polymer Film of Propargyl Alcohol in Fe/H2SO4 and Fe/H2SO4+H2S Systems. Acta Physico-Chimica Sinica, 15(8), 735-740.
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Ferreira, V. F., et al. (2018). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 23(12), 3379. [Link]
-
NextGurukul. (n.d.). Notes On Alkynes: Reactions. [Link]
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Technical Support Center: Column Chromatography Purification of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Welcome to the dedicated technical support guide for the purification of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating this key chemical intermediate. The unique bifunctional nature of this molecule—possessing both a polar primary alcohol and a moderately non-polar aromatic ester—presents specific challenges that demand a nuanced approach to column chromatography. This guide provides field-proven insights, detailed protocols, and robust troubleshooting strategies to empower you to achieve optimal purity and yield.
Section 1: Foundational Concepts & Method Development
The key to a successful separation is a well-researched method. The initial steps of selecting your stationary and mobile phases are critical and will dictate the efficiency of your purification.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable stationary phase for purifying this compound?
A: For a molecule with the polarity of this compound, standard silica gel (SiO₂) is the most common and cost-effective choice.[1] The hydroxyl (-OH) group will interact with the polar silanol groups (Si-OH) on the silica surface, providing the primary mechanism for retention.[2] However, this strong interaction can sometimes lead to issues like peak tailing.
-
Primary Recommendation: High-purity, flash-grade silica gel (40-63 µm particle size).
-
Alternative Consideration: If you observe compound degradation on silica (which can be tested with a 2D TLC), consider a less acidic stationary phase like neutral alumina or diol-bonded silica.[3]
Q2: What is the best way to determine the ideal mobile phase (eluent) for my separation?
A: The most effective method for developing your mobile phase is through preliminary analysis using Thin-Layer Chromatography (TLC).[1][4][5] TLC is a rapid, low-cost precursor to column chromatography that helps predict the behavior of your compound.[5] The goal is to find a solvent system where your target compound has a Retention Factor (Rƒ) of approximately 0.2-0.4 .[2][6] This Rƒ range typically ensures that the compound is well-retained on the column but will elute without excessive solvent usage, leading to good separation from impurities.[5]
-
Common Solvent Systems:
-
Hexane/Ethyl Acetate: A workhorse for moderately polar compounds. Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.
-
Dichloromethane/Methanol: Useful for more polar compounds. A small percentage of methanol (1-5%) can significantly increase the eluting power.[1]
-
Experimental Protocol: Solvent System Optimization via TLC
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate. Also, spot your starting materials and any known standards if available.
-
Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 4:1 Hexane:EtOAc). Ensure the solvent level is below the baseline.[7] Cover the chamber to maintain vapor saturation.[7]
-
Visualize: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate or iodine).
-
Calculate Rƒ: Measure the distance traveled by the compound spot (from the baseline) and the distance traveled by the solvent front (from the baseline).
-
Rƒ = (Distance traveled by compound) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the solvent ratio until your target compound's Rƒ is in the desired 0.2-0.4 range, with good separation from impurities.
Data Presentation: TLC Solvent System Trials
| Trial | Solvent System (Hexane:Ethyl Acetate) | Target Compound Rƒ | Observations |
| 1 | 9:1 | 0.05 | Compound is stuck at the baseline. Mobile phase is not polar enough. |
| 2 | 4:1 | 0.25 | Good separation from less polar impurities (Rƒ > 0.6). Ideal for column. |
| 3 | 2:1 | 0.55 | Compound moves too quickly. Risk of co-elution with impurities. |
| 4 | 1:1 | 0.80 | No retention. Mobile phase is too polar. |
Visualization: Method Development Workflow
Caption: TLC workflow for optimizing the mobile phase.
Section 2: Troubleshooting Guide for Common Purification Issues
This section directly addresses specific problems you may encounter during the column chromatography of this compound.
Visualization: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common chromatography issues.
Q&A Troubleshooting Guide
Q: The TLC shows good separation, but on the column, my product is co-eluting with an impurity. Why is this happening?
A: This is a common issue that arises from differences in loading and column dynamics between TLC and flash chromatography.[3]
-
Causality: You may have overloaded the column, exceeding its capacity to separate the components effectively. Alternatively, the heat generated when wet-loading a concentrated sample can affect the separation at the top of the column.
-
Solutions:
-
Reduce the Load: Use a higher ratio of silica to crude product (aim for at least 50:1 by weight).
-
Optimize Elution: Switch from an isocratic (constant solvent mixture) elution to a gradient elution.[8][9] Start with a lower polarity solvent to allow the impurities to separate, then gradually increase the polarity to elute your target compound. This often results in sharper peaks and better resolution.[10][11]
-
Dry Loading: If your compound has poor solubility in the mobile phase, use the dry loading technique.[12] Dissolve your crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6][12][13]
-
Q: The spot for my compound is streaking or "tailing" down the column. How can I get a sharp, well-defined band?
A: Peak tailing is characteristic of strong, undesirable interactions between a polar functional group and the stationary phase.[14][15]
-
Causality: The primary alcohol (-OH) on your molecule is likely interacting too strongly with the acidic silanol groups on the silica surface. This causes some molecules to "stick" longer than others, resulting in a tail.[2][15]
-
Solutions:
-
Add a Polar Modifier: Add a small amount (0.5-2%) of a highly polar solvent like methanol to your mobile phase. The methanol will compete for the active sites on the silica, masking them and allowing your compound to elute more symmetrically.
-
Use a Basic Additive: For basic compounds, adding a small amount of a base like triethylamine (Et₃N, ~0.1-1%) to the mobile phase can neutralize the acidic silanol sites and dramatically improve peak shape.[2][16] This is a common strategy for amines and can also be effective for compounds prone to strong hydrogen bonding.
-
Q: My compound is bright yellow, and I can see it sitting at the top of the column, refusing to move even when I flush with 100% ethyl acetate. What should I do?
A: This indicates either extreme retention or on-column decomposition.[3]
-
Causality: The compound may be significantly more polar than your TLC analysis suggested, or it could be unstable on the acidic silica gel, leading to decomposition products that are highly polar and immobile.[3]
-
Solutions:
-
Confirm Stability: Spot your compound on a TLC plate and let it sit for 30-60 minutes before developing. If you see new spots or a streak from the baseline, your compound is likely unstable on silica.[3]
-
Increase Eluent Strength: If the compound is stable, you need a more aggressive solvent system. Try a gradient elution that includes methanol (e.g., 0-10% methanol in dichloromethane).[3]
-
Change Stationary Phase: If decomposition is the issue, switch to a neutral stationary phase like alumina or a deactivated silica gel.[3]
-
Q: My compound's peak is asymmetrical with a sharp front, often described as a "shark fin" or "fronting." What causes this?
A: Peak fronting is much less common than tailing and is almost always a sign of column overload or solubility issues.[17][18]
-
Causality: When the concentration of the sample loaded onto the column is too high, it saturates the stationary phase at that point.[17] Molecules that cannot interact with the stationary phase are pushed forward with the mobile phase, eluting earlier than they should and causing the fronting shape.[17] This can also happen if the sample is dissolved in a solvent much stronger than the mobile phase.[19]
-
Solutions:
-
Dilute Your Sample: The simplest fix is to inject a less concentrated sample.[17]
-
Reduce Injection Volume: Load a smaller total amount of your crude material.
-
Use the Dry Loading Method: This ensures the compound is introduced to the column in a low-concentration, solid state, preventing saturation at the column inlet.[12]
-
Section 3: Advanced Protocols & Workflows
Experimental Protocol: Slurry Packing a Flash Chromatography Column
A well-packed column is essential for achieving high resolution.[20] The slurry method minimizes air pockets and ensures a uniform stationary phase bed.
-
Choose Column Size: Select a column with a diameter and length appropriate for your sample size (e.g., a 40g silica column for 0.5-1g of crude material).
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity mobile phase (e.g., 9:1 Hexane:EtOAc) until you have a pourable, milk-like slurry. Stir gently to release trapped air.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand. Pour the silica slurry into the column in one continuous motion.
-
Settle the Bed: Gently tap the side of the column to help the silica settle evenly. Open the stopcock and use positive pressure (1-2 psi from an air or nitrogen line) to force the excess solvent through, compacting the silica bed.[12] Do not let the solvent level drop below the top of the silica bed.
-
Equilibrate: Once the bed is packed and stable, add a protective layer of sand on top and run 2-3 column volumes of your mobile phase through the column to ensure it is fully equilibrated before loading your sample.
Isocratic vs. Gradient Elution: Which to Choose?
-
Isocratic Elution: Uses a single, unchanging solvent composition throughout the entire separation.[8][21]
-
Pros: Simple, reproducible, and requires less sophisticated equipment.[9]
-
Cons: Inefficient for separating mixtures with a wide range of polarities. Late-eluting peaks tend to be broad.[8][10]
-
Best for: Purifying your target compound from impurities with very different Rƒ values (e.g., separating a non-polar byproduct from your polar product).
-
-
Gradient Elution: The composition of the mobile phase is changed over time, typically by increasing the concentration of the more polar solvent.[9][21]
-
Pros: Excellent for resolving complex mixtures, results in sharper peaks for late-eluting compounds, and often reduces the total purification time.[8][11]
-
Cons: More complex to set up and requires column re-equilibration between runs.[8]
-
Best for: Separating your target compound from impurities with similar Rƒ values. This is the recommended approach for achieving high purity with this compound.
-
References
- Isocratic Vs.
- How to fix asymmetrical chrom
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Chrom Tech.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- Troubleshooting Peak Shape Problems in HPLC.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- When is Gradient Elution Better than Isocr
- BA Method Development: Polar Compounds. BioPharma Services.
- Gradient vs.
- Comparison of Isocratic and Gradient Elution. Kianshardanesh.com.
- Determining a solvent system. University of York Chemistry Teaching Labs.
- Correlating TLC to Isocratic Separ
- What Is The Relationship Between Column Chromatography And TLC?. Chemistry For Everyone - YouTube.
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks.
- SOP: FLASH CHROM
- Successful flash chrom
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Application Note: Purification of Methyl 2-(pyrrolidin-1-yl)
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. biotage.com [biotage.com]
- 11. mastelf.com [mastelf.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. waters.com [waters.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 20. chromtech.com [chromtech.com]
- 21. Comparison of Isocratic and Gradient Elution [kianshardanesh.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of this important chemical transformation. The synthesis, primarily achieved through a Sonogashira coupling reaction, presents unique challenges and opportunities for optimization that will be addressed herein.
I. Reaction Overview and Key Considerations
The synthesis of this compound involves the palladium- and copper-catalyzed cross-coupling of an aryl halide (typically methyl 2-iodobenzoate or methyl 2-bromobenzoate) with propargyl alcohol. The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] However, scaling up this reaction requires careful consideration of several factors to ensure efficiency, safety, and product purity.
Core Reaction:
Two primary routes will be discussed: the direct coupling with unprotected propargyl alcohol and a more robust, two-step approach involving a protected propargyl alcohol.
II. Experimental Protocols
Method A: Direct Coupling with Unprotected Propargyl Alcohol
This method offers a more direct route but can be prone to side reactions, particularly homocoupling of propargyl alcohol (Glaser coupling).
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 2-iodobenzoate (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).
-
Solvent and Base: Add degassed anhydrous N,N-dimethylformamide (DMF) and triethylamine (Et₃N) in a 2:1 ratio by volume. The solvent should be sufficient to fully dissolve the starting materials.
-
Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15-20 minutes to ensure an inert atmosphere. This is critical to prevent oxidative side reactions.
-
Reagent Addition: Add propargyl alcohol (1.2 eq) to the reaction mixture via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Method B: Two-Step Synthesis with Silyl-Protected Propargyl Alcohol
This method involves an initial protection step, which can lead to higher yields and easier purification by minimizing side reactions.
Step 1: Protection of Propargyl Alcohol
-
Reaction Setup: In a round-bottom flask, dissolve propargyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Add triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Silylating Agent: Slowly add trimethylsilyl chloride (TMSCl) (1.2 eq) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-(trimethylsilyloxy)prop-1-yne. This can often be used in the next step without further purification.
Step 2: Sonogashira Coupling
-
Follow the same procedure as in Method A (Steps 1-5) , but use 3-(trimethylsilyloxy)prop-1-yne (1.2 eq) instead of propargyl alcohol.
Step 3: Deprotection
-
Reaction Setup: Dissolve the crude silyl-protected product in tetrahydrofuran (THF).
-
Deprotecting Agent: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0 °C.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup and Purification: Perform the same workup and purification as described in Method A (Steps 6-7) .
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps & Rationale |
| Low or No Product Formation | 1. Inactive Catalyst2. Poor Quality Reagents3. Insufficiently Inert Atmosphere4. Low Reactivity of Aryl Halide | 1. Catalyst Activity: Use fresh palladium and copper catalysts. Pd(PPh₃)₄ is particularly sensitive to air and moisture. Consider using a more stable precatalyst like PdCl₂(PPh₃)₂. Ensure the CuI is off-white or light tan; a green or brown color indicates oxidation.2. Reagent Purity: Use anhydrous solvents and freshly distilled bases (e.g., triethylamine). Impurities in the starting materials can poison the catalyst.3. Inert Conditions: Thoroughly degas the solvent by bubbling with nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. Oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne.[2]4. Aryl Halide Reactivity: The reactivity order is I > Br > Cl. If using methyl 2-bromobenzoate, higher temperatures and a more robust catalyst system (e.g., with more electron-rich and bulky phosphine ligands) may be necessary.[3] |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition2. Inappropriate Solvent or Temperature | 1. Catalyst Instability: This indicates the reduction of the Pd(II) or Pd(0) complex to elemental palladium, which is inactive. This can be caused by impurities or high temperatures. Ensure high-purity reagents and solvents.[4]2. Solvent Choice: Some solvents, like THF, can sometimes promote the formation of palladium black. If this is a persistent issue, consider switching to a different solvent system like DMF/Et₃N. |
| Significant Alkyne Homocoupling (Glaser Coupling) | 1. Presence of Oxygen2. High Copper Catalyst Loading | 1. Oxygen Contamination: Rigorously exclude oxygen from the reaction mixture through proper degassing and maintaining an inert atmosphere. Glaser coupling is an oxidative process.2. Copper Concentration: While catalytic copper is necessary for the Sonogashira reaction, excess copper can promote homocoupling. Use the recommended catalytic amount (typically 1-5 mol%). In persistent cases, a copper-free Sonogashira protocol may be considered, though this often requires specialized ligands and harsher conditions. |
| Difficulty in Product Purification | 1. Catalyst Residues2. Co-elution of Byproducts | 1. Removing Catalysts: After the reaction, filtering the crude mixture through a pad of Celite or silica gel can help remove insoluble palladium residues. Washing the organic extract with aqueous ammonium chloride is effective for removing copper salts.[5]2. Chromatography Optimization: If the product is difficult to separate from starting materials or byproducts, careful optimization of the solvent system for column chromatography is necessary. A shallow gradient elution can improve separation. |
| Incomplete Deprotection of Silyl Group (Method B) | 1. Insufficient Deprotecting Agent2. Inactive TBAF | 1. Stoichiometry: Ensure at least a stoichiometric amount of TBAF is used. If the reaction stalls, an additional portion of TBAF can be added.2. Reagent Quality: TBAF solutions can degrade over time. Use a fresh or properly stored solution. |
Frequently Asked Questions (FAQs):
-
Q1: Why is an inert atmosphere so critical for the Sonogashira reaction?
-
A1: The active palladium catalyst, Pd(0), is readily oxidized by atmospheric oxygen to an inactive state. Furthermore, oxygen promotes the oxidative homocoupling of the terminal alkyne (Glaser coupling), which consumes the starting material and complicates purification.[2]
-
-
Q2: Can I use methyl 2-bromobenzoate instead of methyl 2-iodobenzoate?
-
A2: Yes, but aryl bromides are generally less reactive than aryl iodides in the Sonogashira coupling.[6] To achieve a comparable reaction rate and yield, you may need to increase the reaction temperature, use a higher catalyst loading, or employ a more active catalyst system with specialized ligands (e.g., bulky, electron-rich phosphines).
-
-
Q3: Is it necessary to protect the hydroxyl group of propargyl alcohol?
-
A3: While not always strictly necessary, protecting the hydroxyl group, for instance as a trimethylsilyl (TMS) ether, can offer several advantages, especially during scale-up. It can prevent potential side reactions involving the acidic proton of the alcohol and may lead to cleaner reactions with higher yields and easier purification.
-
-
Q4: My reaction has stalled, and TLC analysis shows remaining starting materials. What should I do?
-
A4: If the reaction has stalled, it is likely due to catalyst deactivation. Adding a fresh portion of the palladium catalyst can sometimes restart the reaction. However, it is often more effective to work up the reaction and purify the obtained product, then subject the recovered starting material to the reaction conditions again with fresh catalyst.
-
-
Q5: What is the best way to monitor the reaction progress?
-
A5: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots under a UV lamp. The product should have a different Rf value than the starting aryl halide. For more quantitative analysis, HPLC or GC-MS can be used.
-
IV. Visualization of Key Processes
Sonogashira Catalytic Cycle
Caption: Simplified Sonogashira Catalytic Cycle
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Sonogashira Coupling
V. Result Validation
Upon successful synthesis and purification, it is crucial to validate the structure and purity of this compound.
| Analytical Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methyl ester protons, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns in the range of 7.2-8.0 ppm. The methyl ester singlet will appear around 3.9 ppm. The methylene protons will be a singlet or a narrowly split multiplet around 4.5 ppm, and the hydroxyl proton will be a broad singlet whose chemical shift is concentration-dependent. |
| ¹³C NMR | The spectrum will show signals for the carbonyl carbon of the ester (~167 ppm), the aromatic carbons (120-135 ppm), the two sp-hybridized carbons of the alkyne (~80-95 ppm), the methylene carbon (~52 ppm), and the methyl carbon of the ester (~52 ppm). |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the product (190.19 g/mol ).[1] |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit a strong absorption band for the O-H stretch of the alcohol (~3400 cm⁻¹), a sharp, weak absorption for the C≡C stretch of the alkyne (~2230 cm⁻¹), and a strong absorption for the C=O stretch of the ester (~1720 cm⁻¹). |
VI. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 70(1), 391–393. [Link]
-
Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467–4470. [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568.
-
Al-Masum, M., & Kumar, D. (2009). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Bromides with Terminal Alkynes Catalyzed by a Palladium-N-Heterocyclic Carbene Complex. Tetrahedron Letters, 50(48), 6671-6674.
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Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871.
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Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844.
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Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(3-hydroxyprop-1-ynyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Zharinova, I. S., Bilyalova, A. A., & Bezzubov, S. I. (2018). Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. Acta crystallographica. Section E, Crystallographic communications, 74(Pt 6), 816–819. [Link]
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NIST. (n.d.). Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. NIST WebBook. Retrieved from [Link]
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Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]
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Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. Retrieved from [Link]
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YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a compound of interest in medicinal chemistry and materials science.
Due to the limited availability of experimental spectra for this specific molecule in the public domain, this guide will leverage high-quality predicted NMR data. To ensure scientific rigor, the analysis will be grounded in a comparative approach, referencing experimental data of its structural fragments—methyl benzoate and propargyl alcohol—and its constitutional isomer, Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. This methodology not only allows for a detailed spectral interpretation but also highlights the subtle yet significant influence of substituent positioning on the magnetic environment of atomic nuclei.
The Significance of NMR in Structural Verification
NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H (protons) and ¹³C. The chemical shift (δ), reported in parts per million (ppm), provides information about the electronic environment of a nucleus. Electron-withdrawing groups, for instance, deshield a nucleus, shifting its resonance to a higher ppm value, while electron-donating groups cause shielding and a shift to a lower ppm value.[1][2] The splitting of signals (multiplicity) arises from spin-spin coupling between neighboring nuclei, offering valuable data on the connectivity of atoms within a molecule.
Methodology: A Blend of Prediction and Empirical Data
NMR Data Prediction
The ¹H and ¹³C NMR spectra for this compound and Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate were generated using a validated NMR prediction engine. These algorithms utilize extensive databases of experimental spectra and sophisticated computational models to estimate chemical shifts and coupling constants with a high degree of accuracy.
Experimental NMR Protocol (General)
While the data for the primary compounds is predicted, the following represents a standard protocol for acquiring high-resolution NMR spectra for similar organic molecules, ensuring reproducibility and data integrity.
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Use a wider spectral width (e.g., 0-220 ppm).
-
Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
-
A greater number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline corrections are then performed to obtain the final spectrum.
Caption: A streamlined workflow for NMR analysis.
¹H and ¹³C NMR Analysis of this compound (Predicted)
The molecular structure of this compound presents a unique combination of an aromatic ring, an ester, and a propargyl alcohol moiety. Each of these functional groups imparts distinct features to the NMR spectra.
Caption: Structure of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons, the methyl ester protons, the methylene protons of the propargyl group, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |
| Aromatic (H3-H6) | 7.3 - 8.0 | Multiplets | 4H | Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region due to the ring current effect.[3] The ortho, meta, and para protons will have slightly different chemical shifts and will likely appear as complex multiplets due to spin-spin coupling. |
| Methylene (-CH₂-) | ~4.5 | Singlet | 2H | The methylene protons are adjacent to both an alkyne and a hydroxyl group. The electronegativity of the oxygen will cause a downfield shift. This is consistent with the experimental spectrum of propargyl alcohol where these protons appear around 4.3 ppm. |
| Methyl Ester (-OCH₃) | ~3.9 | Singlet | 3H | The methyl protons of an ester are deshielded by the adjacent oxygen atom and typically appear in the 3.7-4.1 ppm range.[4] This is in good agreement with the experimental value for methyl benzoate (~3.9 ppm).[5] |
| Hydroxyl (-OH) | Variable | Broad Singlet | 1H | The chemical shift of a hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding.[2][6] It can appear over a wide range and is often a broad signal. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show signals for the eleven unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| Carbonyl (-C=O) | ~166 | The carbonyl carbon of an ester is highly deshielded and typically appears in the 160-180 ppm range.[7] The experimental value for methyl benzoate is around 167 ppm.[8] |
| Aromatic (C1-C6) | 120 - 135 | Aromatic carbons resonate in the 120-150 ppm region.[3] The carbon attached to the ester group (C1) and the alkyne group (C2) will be at the lower field end of this range due to the electron-withdrawing nature of these substituents. |
| Alkynyl (-C≡C-) | 80 - 90 | The sp-hybridized carbons of an alkyne typically appear in the 65-90 ppm range.[9] The carbon attached to the aromatic ring will be slightly more deshielded. |
| Methylene (-CH₂-) | ~51 | The methylene carbon is attached to an electronegative oxygen atom, which shifts it downfield. In propargyl alcohol, this carbon appears at approximately 51 ppm. |
| Methyl Ester (-OCH₃) | ~52 | The methyl carbon of the ester group is deshielded by the oxygen and typically resonates around 50-55 ppm. The experimental value for methyl benzoate is approximately 52 ppm.[8] |
Comparative Analysis: The Influence of Substituent Position
To understand the impact of the substituent position on the NMR spectra, we will compare the predicted data for this compound with its isomer, Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate.
Caption: Structure of Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate.[10]
Predicted ¹H NMR Comparison
| Proton Assignment | Methyl 2-isomer (ppm) | Methyl 3-isomer (ppm) | Analysis of Differences |
| Aromatic Protons | 7.3 - 8.0 | 7.4 - 8.1 | In the 2-isomer, the aromatic protons will exhibit a more complex splitting pattern due to the ortho, meta, and para relationships between the four adjacent protons. In the 3-isomer, the symmetry is different, leading to a different set of coupling constants and potentially more distinct multiplets. The proton ortho to both substituents in the 3-isomer is expected to be the most deshielded. |
| Methylene (-CH₂-) | ~4.5 | ~4.5 | The chemical shift of the methylene protons is primarily influenced by the adjacent alkyne and hydroxyl group and is not expected to change significantly between the two isomers. |
| Methyl Ester (-OCH₃) | ~3.9 | ~3.9 | Similarly, the chemical environment of the methyl ester protons is largely unaffected by the position of the propargyl group on the aromatic ring, so their chemical shift should be nearly identical. |
Predicted ¹³C NMR Comparison
| Carbon Assignment | Methyl 2-isomer (ppm) | Methyl 3-isomer (ppm) | Analysis of Differences |
| Aromatic Carbons | 120 - 135 | 120 - 135 | The key difference will be in the chemical shifts of the substituted aromatic carbons (C1, C2 in the 2-isomer and C1, C3 in the 3-isomer) and the other aromatic carbons due to the change in the electronic effects (inductive and resonance) with the different substitution pattern. The number of unique aromatic carbon signals will also differ based on the symmetry of the molecule. |
| Other Carbons | Similar | Similar | The chemical shifts of the carbonyl, alkynyl, methylene, and methyl ester carbons are not expected to show significant differences between the two isomers as they are relatively distant from the point of isomeric variation. |
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By grounding the interpretation in the established experimental data of its constituent fragments and a comparative analysis with its 3-substituted isomer, we can confidently assign the expected spectral features. This approach underscores the power of NMR spectroscopy in discerning subtle structural variations, a critical capability in the fields of chemical research and drug development. The provided methodology and analysis serve as a valuable resource for scientists working with this and structurally related compounds, enabling them to interpret their own experimental data with greater confidence.
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Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233–239. [Link]
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A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Introduction
In the landscape of drug discovery and materials science, the unambiguous structural elucidation of novel synthetic compounds is a cornerstone of progress. Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a molecule incorporating an aromatic ester, an internal alkyne, and a primary alcohol, presents a unique analytical challenge. Its multifunctional nature means that its behavior under mass spectrometric analysis is not immediately obvious and requires a deep understanding of the fragmentation chemistries of its constituent parts.
This guide provides an in-depth, comparative analysis of the fragmentation behavior of this compound under two common, yet fundamentally different, mass spectrometry ionization regimes: Electron Ionization (EI) and Electrospray Ionization (ESI). By dissecting the predicted fragmentation pathways, we aim to equip researchers with the expertise to not only identify this molecule but also to select the optimal analytical strategy for its characterization and to interpret the resulting data with confidence. We will move beyond simple spectral interpretation to explain the causal chemical principles driving the observed fragmentation, thereby providing a robust framework for analyzing structurally related compounds.
Chapter 1: The Analyte - A Structural Overview
Before delving into its fragmentation, it is essential to understand the structure of this compound.
-
Molecular Weight: 190.19 g/mol [2]
-
Key Functional Groups:
-
Methyl Benzoate: An aromatic ring substituted with a methyl ester group. This moiety is relatively stable and its fragmentation is well-characterized.
-
Propargyl Alcohol: A three-carbon chain containing a C-C triple bond (alkyne) and a terminal primary alcohol (-CH₂OH). This part of the molecule provides sites for characteristic cleavages and rearrangements.
-
Ortho-Substitution Pattern: The propynyl side chain is located at the ortho-position relative to the methyl ester. This proximity can facilitate unique intramolecular rearrangement reactions, influencing the fragmentation spectrum in a way not seen in meta or para isomers.
-
The interplay between these groups under energetic conditions dictates the fragmentation cascade.
Chapter 2: Electron Ionization (EI-MS) - Fragmentation of the Radical Cation
Electron Ionization is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV), creating an energetically unstable radical cation ([M]⁺•). This excess energy is dissipated through a series of predictable bond cleavages and rearrangements.
The stability of the aromatic ring suggests that the molecular ion peak at m/z 190 should be clearly observable. The subsequent fragmentation is driven by the formation of stable neutral radicals and charged fragments.
Predicted EI Fragmentation Pathways
The primary fragmentation events are predicted to be initiated by the functional groups most susceptible to cleavage: the ester and the alcohol.
-
Loss of Methoxy Radical (•OCH₃): A canonical fragmentation pathway for methyl esters is the cleavage of the O-CH₃ bond.[3][4] This results in the formation of a highly stable acylium ion.
-
[M]⁺• → [M - •OCH₃]⁺ + •OCH₃
-
m/z 190 → m/z 159
-
-
Alpha-Cleavage of the Alcohol: Primary alcohols are prone to cleavage of the C-C bond adjacent to the oxygen atom, expelling an alkyl radical to form a stabilized oxonium ion.[5][6] In this case, the largest substituent is preferentially lost. However, cleavage of the bond within the propargyl chain can lead to the loss of the hydroxymethyl radical.
-
[M]⁺• → [M - •CH₂OH]⁺ + •CH₂OH
-
m/z 190 → m/z 159
-
Causality: Both pathways 1 and 2 lead to a fragment at m/z 159. The high stability of the resulting acylium and vinyl cation structures suggests this will likely be the base peak in the EI spectrum.
-
-
Loss of Water (H₂O): The elimination of a neutral water molecule from the alcohol moiety is a common fragmentation route, particularly when facilitated by nearby functional groups.[6]
-
[M]⁺• → [M - H₂O]⁺• + H₂O
-
m/z 190 → m/z 172
-
-
Cleavage of the Ester Group (•COOCH₃): Loss of the entire methyl carboxyl radical can occur, leaving a charged aromatic alkyne fragment.
-
[M]⁺• → [M - •COOCH₃]⁺ + •COOCH₃
-
m/z 190 → m/z 131
-
-
Benzoate Fragmentation Cascade: Cleavage of the bond between the aromatic ring and the alkyne side chain can produce a methyl benzoate radical cation at m/z 136. This ion would then be expected to fragment further according to the known pattern of methyl benzoate, losing •OCH₃ to yield the benzoyl cation at m/z 105, which can then lose CO to form the phenyl cation at m/z 77.[3][7]
-
m/z 190 → m/z 136 → m/z 105 → m/z 77
-
Caption: Predicted EI-MS fragmentation pathways for this compound.
Hypothetical EI-MS Data Summary
| m/z | Proposed Fragment Structure | Loss | Predicted Relative Intensity |
| 190 | [C₁₁H₁₀O₃]⁺• (Molecular Ion) | - | Moderate |
| 172 | [C₁₁H₈O₂]⁺• | H₂O | Low |
| 159 | [C₁₀H₇O₂]⁺ / [C₁₀H₇O₂]⁺ | •OCH₃ / •CH₂OH | 100% (Base Peak) |
| 136 | [C₈H₈O₂]⁺• | C₃H₂OH | Low |
| 131 | [C₉H₇O]⁺ | •COOCH₃ | Moderate |
| 105 | [C₇H₅O]⁺ | From m/z 136 | Moderate |
| 77 | [C₆H₅]⁺ | From m/z 105 | High |
Chapter 3: ESI-MS/MS - Fragmentation of the Protonated Molecule
Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[8] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion (in this case, [M+H]⁺ at m/z 191) is isolated and subjected to Collision-Induced Dissociation (CID).
The fragmentation of these even-electron ions differs significantly from the radical-driven chemistry of EI-MS. It is dominated by the elimination of small, stable neutral molecules from the protonated site.[8][9]
Predicted ESI-MS/MS Fragmentation Pathways
Protonation is likely to occur at one of the three oxygen atoms or the alkyne. Fragmentation will proceed from this initial protonated species.
-
Loss of Water (H₂O): Protonation of the hydroxyl group makes it an excellent leaving group (H₂O). This is often the most facile fragmentation for protonated alcohols.
-
[M+H]⁺ → [M+H - H₂O]⁺ + H₂O
-
m/z 191 → m/z 173
-
Causality: The low energy required for this elimination makes it a highly probable and intense fragmentation pathway in a CID experiment.
-
-
Loss of Methanol (CH₃OH): Protonation of the ester carbonyl oxygen can catalyze the elimination of neutral methanol.
-
[M+H]⁺ → [M+H - CH₃OH]⁺ + CH₃OH
-
m/z 191 → m/z 159
-
Trustworthiness: This pathway yields an acylium ion identical in mass to the base peak in the EI spectrum, but through a different, even-electron mechanism. Observing this loss provides strong confirmatory evidence for the methyl ester moiety.
-
-
Sequential Losses: The primary fragment ions can undergo further fragmentation. For example, the m/z 159 ion, being an acylium ion, can subsequently lose carbon monoxide (CO).
-
[M+H - CH₃OH]⁺ → [M+H - CH₃OH - CO]⁺ + CO
-
m/z 159 → m/z 131
-
Caption: Predicted ESI-MS/MS fragmentation pathways for this compound.
Hypothetical ESI-MS/MS Data Summary
| Precursor m/z | Product m/z | Proposed Fragment Structure | Loss | Predicted Relative Intensity |
| 191 | 173 | [C₁₁H₉O₂]⁺ | H₂O | High |
| 191 | 159 | [C₁₀H₇O₂]⁺ | CH₃OH | High |
| 191 | 131 | [C₉H₇O]⁺ | CH₃OH, CO | Moderate |
Chapter 4: Comparative Analysis - EI vs. ESI for Structural Elucidation
The choice between EI and ESI-MS is not merely technical; it is strategic, depending entirely on the analytical goal.
| Feature | GC/EI-MS | LC/ESI-MS/MS |
| Ionization | Hard, energetic | Soft, gentle |
| Precursor Ion | [M]⁺• (m/z 190) | [M+H]⁺ (m/z 191) |
| Molecular Ion | Observable, but can be weak | Strong, unambiguous parent ion |
| Fragmentation | Extensive, radical-driven | Controlled (CID), neutral loss-driven |
| Structural Info | Rich, complex fragmentation provides deep structural detail | Confirms parent mass and key functional groups via specific losses |
| Best For... | De novo structure elucidation, library matching, differentiating isomers | Confirming molecular weight, LC compatibility, analyzing mixtures |
For unambiguous identification , a dual-approach is superior. ESI-MS/MS confirms the molecular weight (m/z 191) and the presence of hydroxyl (-18 Da) and methyl ester (-32 Da) groups. GC/EI-MS provides a detailed, reproducible fingerprint (fragments at 159, 131, 105, 77) that is invaluable for differentiating it from structural isomers and for creating a library entry for future identification.
Chapter 5: Experimental Protocols
A self-validating protocol ensures reproducibility and confidence in the results. The following are detailed, robust starting points for analysis.
Workflow Overview
Caption: General analytical workflow for MS analysis of the target compound.
Protocol 1: GC/EI-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol. Dilute 1:100 in methanol for a final concentration of 10 µg/mL.
-
GC System: Agilent 8890 GC (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Scan Range: m/z 40 - 250.
Protocol 2: LC/ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile (ACN). Dilute to 1 µg/mL in 50:50 ACN:Water with 0.1% formic acid.
-
LC System: Waters ACQUITY UPLC I-Class (or equivalent).
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Hold at 95% B for 1 min. Return to 5% B and re-equilibrate for 2 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS System: Sciex Triple Quad 6500+ (or equivalent).
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Acquisition Method:
-
Survey Scan (MS1): Full scan from m/z 100-300 to find the [M+H]⁺ ion.
-
Product Ion Scan (MS2): Isolate precursor ion at m/z 191.1. Apply varying Collision Energy (e.g., ramp from 10-40 eV) to generate a full fragmentation spectrum.
-
Conclusion
The mass spectrometric analysis of this compound is a compelling case study in the application of fundamental fragmentation principles to a multifunctional molecule. While EI-MS provides a rich, detailed fragmentation pattern ideal for structural confirmation and isomer differentiation, ESI-MS/MS offers a clear determination of molecular weight and confirmation of key functional groups through targeted neutral losses. The predicted base peak at m/z 159 in EI-MS, arising from two distinct pathways, and the characteristic losses of water (18 Da) and methanol (32 Da) from the protonated molecule in ESI-MS/MS, serve as powerful diagnostic signals. By employing these techniques in a complementary fashion, researchers can achieve a comprehensive and confident structural characterization, a critical step in advancing scientific discovery.
References
-
Brainly. (2024). Look at the mass spectrum of methyl benzoate. Available at: [Link]
-
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A Comparative Guide to the Reactivity of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate and Structurally Diverse Alkynes
This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a uniquely functionalized internal alkyne. We will explore its performance in key organic transformations against a backdrop of other alkyne classes, including terminal alkynes and internal alkynes with varied electronic and steric profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the nuanced reactivity of functionalized alkynes in synthetic chemistry.
The unique structure of this compound—featuring an internal triple bond flanked by an electron-withdrawing methyl benzoate group at the ortho position and a nucleophilic hydroxymethyl substituent—imparts a distinct reactivity profile that sets it apart from simpler alkyne systems. This guide will dissect this reactivity through the lens of fundamental reaction classes, supported by experimental data and mechanistic insights.
Figure 1: Key structural features of this compound.
Cycloaddition Reactions: A Tale of Two Catalysts
The [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry," prized for its efficiency and biocompatibility.[1][2] However, the choice between a terminal and an internal alkyne is critical and depends heavily on the catalytic system.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, known for its high efficiency and exclusive formation of the 1,4-disubstituted triazole isomer.[3] This reaction exhibits a profound preference for terminal alkynes . The acidic proton on a terminal alkyne is fundamental to the mechanism, enabling the formation of a key copper(I) acetylide intermediate.[4]
This compound, as an internal alkyne , lacks this acidic proton and is therefore generally unreactive under standard CuAAC conditions. This inherent lack of reactivity is a critical consideration for synthetic planning.[4][5]
Figure 2: The CuAAC catalytic cycle highlights the essential role of the terminal alkyne's acidic proton.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is effective for both terminal and internal alkynes, providing access to different triazole isomers.[4] This makes RuAAC a more versatile tool when an internal alkyne, such as this compound, is the desired substrate. RuAAC with terminal alkynes typically yields 1,5-disubstituted triazoles, while internal alkynes produce fully substituted 1,4,5-trisubstituted triazoles.[3][4]
Table 1: Comparative Reactivity of Alkynes in Azide-Alkyne Cycloadditions
| Alkyne Type | Substrate Example | Reaction | Catalyst (mol%) | Conditions | Yield (%) | Regioisomer | Reference |
| Terminal | Phenylacetylene | CuAAC | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5) | Neat, 298 K, 5 min | >99 | 1,4-disubstituted | [4] |
| Internal | Diphenylacetylene | CuAAC | CuI (10) | Toluene, 100°C, 24h | <5 | N/A | [4] |
| Internal | This compound | CuAAC | Standard CuI/ligand | Generally Unreactive | ~0 | N/A | [4] |
| Internal | Diphenylacetylene | RuAAC | Cp*RuCl(PPh₃)₂ (2) | Toluene, 100°C, 6h | 93 | 1,4,5-trisubstituted | [4] |
Intramolecular Cyclization: The Signature Reactivity of 2-Alkynylbenzoates
Perhaps the most characteristic and synthetically valuable reactivity of this compound stems from its identity as an ortho-alkynyl ester. These substrates are exceptionally well-poised to undergo intramolecular cyclization (lactonization) to furnish isocoumarin scaffolds, which are prevalent in natural products and pharmacologically active molecules.[6][7]
This transformation typically proceeds via activation of the alkyne triple bond by an electrophilic species (e.g., a transition metal catalyst, Lewis acid, or reagent like I₂ or Br₂), followed by a 6-endo-dig nucleophilic attack from the ester's carbonyl oxygen.[8][9][10]
The electronic nature of the substituents on the alkyne plays a crucial role. Electron-donating groups on the alkyne can enhance the nucleophilicity of the triple bond, potentially accelerating the initial interaction with the electrophile. Conversely, electron-withdrawing groups can influence the subsequent steps of the cyclization.
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A Comparative Guide to the Biological Evaluation of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate and its Positional Isomers
Introduction: Unveiling a Novel Chemical Scaffold
In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. The family of compounds represented by Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate and its positional analogs (meta- and para- isomers) presents an intriguing, yet underexplored, area of research. These molecules uniquely combine a benzoate core, a known pharmacophore, with a propargyl alcohol moiety—a functional group increasingly recognized for its role in potent, targeted therapies.[1][2]
Currently, the public domain lacks a comparative biological activity profile for these specific analogs. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and compare the biological potential of these compounds. We will outline a rationale for their evaluation, provide detailed experimental protocols for a tiered screening approach, and present a framework for data interpretation.
Structural Analogs Under Investigation
The core structures for comparison are the ortho-, meta-, and para- isomers of Methyl (3-hydroxyprop-1-yn-1-yl)benzoate. The seemingly subtle shift in the substitution pattern on the benzene ring can dramatically influence the molecule's conformation, electronic properties, and ultimately, its interaction with biological targets.
-
This compound (Ortho-isomer)
-
Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate (Meta-isomer)
-
Methyl 4-(3-hydroxyprop-1-yn-1-yl)benzoate (Para-isomer)
Hypothesized Biological Activities: A Rationale for Screening
The structural motifs present in these analogs suggest several potential biological activities:
-
Antiproliferative and Cytotoxic Effects: Benzonitrile-containing compounds have demonstrated cytotoxic effects on human cell lines.[3][4][5][6] Furthermore, various derivatives of propargylic alcohol have shown promise as anti-cancer agents.[1] The combination of these functionalities warrants an investigation into the potential of these analogs to inhibit cancer cell growth.
-
Induction of Apoptosis: A common mechanism of action for cytotoxic compounds is the induction of programmed cell death, or apoptosis. The presence of the terminal alkyne group, a feature in some enzyme inhibitors and other bioactive molecules, could contribute to interactions that trigger apoptotic signaling cascades.[7][8]
-
Enzyme Inhibition: Propargylamines are a well-known class of irreversible monoamine oxidase (MAO) inhibitors.[9][10][11] The propargyl alcohol moiety in our target compounds could potentially act as a "warhead" for covalent or non-covalent inhibition of various enzymes. Given that benzoate derivatives have been explored for anti-inflammatory properties, investigating the inhibition of enzymes like cyclooxygenases (COX) or matrix metalloproteinases (MMPs) would be a logical extension.[12][13]
A Tiered Approach to Biological Evaluation: Experimental Workflows
We propose a multi-tiered screening cascade to efficiently evaluate and differentiate the biological activities of the benzoate analogs.
Caption: Proposed tiered workflow for the biological evaluation of benzoate analogs.
Experimental Protocols
Tier 1: In Vitro Cytotoxicity Screening (MTT Assay)
This initial screen will determine the concentration-dependent cytotoxic effects of the analogs on various cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[14] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of living cells.[15]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the ortho-, meta-, and para-benzoate analogs in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Hypothetical Data Summary:
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| Ortho-isomer | MCF-7 | 15.2 ± 1.8 |
| A549 | 25.7 ± 3.1 | |
| HCT116 | 18.9 ± 2.2 | |
| Meta-isomer | MCF-7 | 38.5 ± 4.5 |
| A549 | > 100 | |
| HCT116 | 52.1 ± 6.3 | |
| Para-isomer | MCF-7 | 5.6 ± 0.7 |
| A549 | 8.1 ± 1.0 | |
| HCT116 | 6.4 ± 0.8 | |
| Doxorubicin | MCF-7 | 0.5 ± 0.06 |
Tier 2: Evaluation of Apoptosis Induction
For analogs demonstrating significant cytotoxicity (e.g., IC₅₀ < 20 µM), the following assays will elucidate whether cell death occurs via apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells.[18] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]
Caption: Interpretation of Annexin V/PI flow cytometry data.
Protocol:
-
Cell Treatment: Treat cells with the active benzoate analogs at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend 1-5 x 10⁵ cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[19]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.[17]
Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Apoptosis is often characterized by the appearance of a sub-G1 peak, which represents cells with fragmented DNA.[20][21]
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the Annexin V assay.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and fix by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing.[20] Incubate on ice for at least 30 minutes.[22]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[22] RNase A is crucial to prevent the staining of RNA.[23]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Tier 3: Mechanism of Action - Western Blot Analysis
Principle: Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade, providing insights into the molecular mechanism of action.[24]
Protocol:
-
Protein Extraction: Treat cells with the active compounds for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2).[26][27] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[25]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system.[25] Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
Key Proteins to Investigate:
-
Executioner Caspases: Cleaved Caspase-3, Cleaved Caspase-7
-
Apoptosis Substrate: Cleaved PARP
-
Bcl-2 Family: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.
Tier 4: Exploratory Enzyme Inhibition Assays
Based on the structural alerts within the analogs, investigating their inhibitory potential against enzymes involved in inflammation is a meritorious pursuit.
Principle: This assay measures the ability of the compounds to inhibit the peroxidase activity of COX enzymes, which is a key step in the synthesis of prostaglandins.[12][13]
Protocol: A colorimetric or fluorometric inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich) can be used.[28][29]
-
Reagent Preparation: Prepare assay buffer, heme, and COX-1 (ovine) and COX-2 (human recombinant) enzymes as per the manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add assay buffer, heme, the respective COX enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength to determine the rate of the peroxidase reaction.
-
Data Analysis: Calculate the percent inhibition for each compound and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Principle: This assay utilizes a fluorogenic MMP substrate. In the presence of an active MMP enzyme (e.g., MMP-2, MMP-9, MMP-13), the substrate is cleaved, releasing a quenched fluorophore and producing a fluorescent signal.[30][31] Inhibitors will prevent this cleavage, resulting in a reduced fluorescent signal.
Protocol: Commercially available fluorometric screening kits (e.g., from Assay Genie or Sigma-Aldrich) provide a standardized protocol.[31][32][33]
-
Enzyme and Inhibitor Preparation: Dilute the MMP enzyme and prepare various concentrations of the test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, incubate the MMP enzyme with the test compounds.
-
Substrate Addition: Add the fluorogenic MMP substrate to initiate the reaction.
-
Kinetic Measurement: Measure the fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the reaction rate from the linear portion of the kinetic curve. Calculate the percent inhibition and the IC₅₀ values.
Conclusion and Future Directions
The systematic biological evaluation of this compound and its positional isomers, as outlined in this guide, will provide critical insights into their therapeutic potential. The proposed tiered approach, from broad cytotoxicity screening to specific mechanistic studies, ensures a comprehensive and efficient characterization of this novel chemical series. The data generated will not only establish a structure-activity relationship for these analogs but also pave the way for further lead optimization and preclinical development. The unique combination of a benzoate scaffold and a propargyl alcohol moiety holds significant promise, and the rigorous execution of these experimental protocols is the essential next step in unlocking their potential.
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A Comparative Guide to the Validation of Analytical Methods for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
This guide provides an in-depth comparison of analytical methodologies for the validation of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a novel chemical entity with potential applications in pharmaceutical development. As a molecule featuring a benzoate ester, a phenyl ring, and a propargyl alcohol moiety, its unique structure necessitates a robust, multi-faceted analytical strategy. This document is designed for researchers, analytical chemists, and quality control professionals, offering both strategic insights and practical, step-by-step protocols grounded in established regulatory standards.
The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1] For a compound like this compound, this means developing methods that are not only accurate and precise for quantifying the active substance but are also specific enough to separate it from process impurities and potential degradation products. This guide will focus primarily on High-Performance Liquid Chromatography (HPLC) as the principal technique for assay and impurity determination, with comparative discussions on Gas Chromatography (GC) and the essential role of spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural characterization.
Our approach is rooted in the scientific and risk-based principles outlined by the International Council for Harmonisation (ICH), particularly the revised Q2(R2) guideline on Validation of Analytical Procedures and the Q14 guideline on Analytical Procedure Development.[2][3]
Physicochemical Profile and Its Analytical Implications
Understanding the physicochemical properties of this compound is the cornerstone of effective method development.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₁H₁₀O₃[4] | Provides the basis for exact mass measurement in MS. |
| Molecular Weight | 190.19 g/mol [4] | Used for calculating concentrations and response factors. |
| Structure | Aromatic ester with a terminal alkyne and primary alcohol. | The aromatic ring provides a strong chromophore, making UV detection in HPLC highly suitable. The polar hydroxyl group suggests good solubility in polar organic solvents and makes it amenable to reversed-phase chromatography. |
| Predicted LogP | 1.9[4] | Indicates moderate lipophilicity, reinforcing the choice of reversed-phase HPLC as the primary separation technique. |
The Analytical Validation Workflow: A Holistic Approach
The validation of an analytical method is not a singular event but a lifecycle. It begins with deliberate procedure development and culminates in a comprehensive validation package that demonstrates the method is fit for purpose. This workflow ensures that the analytical procedure remains robust and reliable throughout its use.[5]
Caption: Overall workflow for analytical method validation, from development to lifecycle management.
Comparative Analysis of Chromatographic Techniques
The choice of chromatographic technique is dictated by the analyte's properties and the analytical objective (e.g., assay, impurity profiling, or identification).
High-Performance Liquid Chromatography (HPLC)
For a non-volatile, UV-active molecule like this compound, reversed-phase HPLC (RP-HPLC) is unequivocally the method of choice for routine quality control, offering robustness, high precision, and the ability to perform stability-indicating assays.[6][7]
Why it's the Gold Standard:
-
Specificity: HPLC, particularly with photodiode array (PDA) detection, can resolve the main compound from process-related impurities and degradation products formed under stress conditions.[8][9] Peak purity analysis via PDA is a key component of demonstrating specificity.
-
Precision: HPLC systems can routinely achieve a precision of <0.5% Relative Standard Deviation (RSD) for the main analyte assay, which is essential for release testing where specifications are often tight (e.g., 98.0-102.0%).[6]
-
Versatility: A single HPLC method can often be validated to determine both the assay of the active pharmaceutical ingredient (API) and the levels of its impurities.
A stability-indicating method is a validated quantitative procedure that can detect changes in the quality of the drug substance and product over time.[9] Its development is a critical and challenging task, requiring forced degradation studies to demonstrate specificity.[10][11]
Caption: Workflow for demonstrating method specificity through forced degradation studies.
Experimental Protocol: Forced Degradation
The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can effectively separate the resulting degradants.[11][12]
| Stress Condition | Proposed Protocol | Rationale & Causality |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 48 hours. | The ester linkage is susceptible to acid-catalyzed hydrolysis. This condition tests the method's ability to separate the parent compound from benzoic acid and 3-hydroxyprop-1-yn-1-yl alcohol derivatives. |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 24 hours. | Base-catalyzed hydrolysis of the ester is typically faster than acid hydrolysis. Milder conditions are used to control the degradation rate.[12] |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | The triple bond and the benzylic position are potentially susceptible to oxidation. This stress test is crucial for assessing stability in the presence of oxidizing agents. |
| Thermal | Solid-state sample at 80°C for 72 hours. | Evaluates the intrinsic thermal stability of the molecule. |
| Photolytic | Solution/solid sample exposed to ICH-specified light conditions (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²). | The conjugated aromatic system may be susceptible to photolytic degradation. This is a mandatory test for demonstrating stability under storage and handling.[10] |
Gas Chromatography (GC)
GC is a powerful separation technique but is generally reserved for volatile and thermally stable compounds. For this compound, its applicability is limited.
Comparative Assessment:
-
Direct Analysis: The compound has a relatively high boiling point and a free hydroxyl group, making it prone to thermal degradation in a hot GC inlet. Direct injection would likely be unsuccessful.
-
Derivatization: The hydroxyl group could be derivatized (e.g., silylation) to increase volatility and thermal stability. However, this introduces an extra sample preparation step, which can be a source of variability and error.[13]
-
Specificity: When coupled with a Mass Spectrometer (GC-MS), the technique offers excellent specificity, as peaks can be identified by their unique mass spectra.[14][15] This is its primary advantage over HPLC-UV.
Validation Parameters: A Head-to-Head Comparison
The following table summarizes the key validation parameters as defined by ICH Q2(R2) and compares their execution for a proposed HPLC-UV method versus a hypothetical GC-MS method.[17][18]
| Validation Parameter | HPLC-UV Method | GC-MS (with Derivatization) Method | Acceptance Criteria (Typical) |
| Specificity | Forced degradation studies. Peak purity assessment using PDA detector. Resolution >2 between analyte and closest eluting peak.[19] | Analyze stressed samples. Confirm peak identity via mass spectral library matching. Demonstrate no co-eluting interferences in the ion chromatograms.[20] | Method is deemed specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | Analyze a minimum of 5 concentrations across the specified range. Plot peak area vs. concentration. | Analyze a minimum of 5 concentrations. Plot the ratio of analyte peak area to internal standard peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Confirmed by linearity, accuracy, and precision data. Typically 80-120% of the test concentration for assay.[17] | Confirmed by linearity, accuracy, and precision data. | Method demonstrates acceptable accuracy, precision, and linearity within the defined range. |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate % recovery.[20] | Perform spike recovery studies as with HPLC. | % Recovery within 98.0-102.0% for assay. |
| Precision | Repeatability: 6 replicate injections of the same sample (%RSD). Intermediate Precision: Repeat on different days, with different analysts/equipment (%RSD).[19] | Perform repeatability and intermediate precision studies as with HPLC. | %RSD ≤ 1.0% for assay repeatability. %RSD ≤ 2.0% for intermediate precision. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response and the slope of the calibration curve. | Determined by S/N ratio of the quantifier ion. | Precision at the LOQ should be acceptable (e.g., %RSD ≤ 10%). |
| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%). | Vary parameters like inlet temperature, oven ramp rate, and gas flow rate. | System suitability parameters remain within acceptance criteria. |
The Role of Spectroscopy in Validation
While chromatography separates, spectroscopy identifies. For a new chemical entity, spectroscopic data is not just supportive; it is integral to the validation process.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is the definitive tool for identifying unknown peaks observed during forced degradation studies. Accurate mass measurements can help propose elemental compositions for degradants, providing critical insights into degradation pathways.[21]
-
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is unparalleled for the absolute structural confirmation of the this compound reference standard itself.[22][23] It is also the gold standard for characterizing and confirming the structures of isolated impurities and degradation products.
Conclusion and Recommendations
For the comprehensive analytical control of this compound, a multi-tiered approach is essential.
-
Primary QC Method: A validated stability-indicating RP-HPLC method with UV/PDA detection should be established as the core method for assay, purity, and stability testing. Its high precision, robustness, and ability to monitor degradation make it ideal for routine use in a regulated environment.[6][24]
-
Confirmatory & Investigational Tool: LC-MS should be used to support the validation of the HPLC method by identifying peaks observed during forced degradation studies. This is crucial for understanding degradation pathways and demonstrating the true specificity of the primary method.
-
Structural Elucidation: NMR spectroscopy is indispensable for the initial characterization of the reference material and for providing definitive structural information for any significant impurities or degradants that are isolated.
By strategically combining these techniques, a scientifically sound and regulatory-compliant validation package can be assembled, ensuring the quality, safety, and efficacy of any future drug product containing this compound.
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A Comparative Guide to Catalytic Systems for the Synthesis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
In the landscape of pharmaceutical and materials science research, the synthesis of functionalized aromatic compounds is a cornerstone of innovation. Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate is a valuable building block, incorporating both an ester and a propargylic alcohol moiety, which opens avenues for diverse chemical transformations. The principal synthetic route to this molecule is the Sonogashira cross-coupling reaction, a powerful method for the formation of C(sp²)-C(sp) bonds. The choice of catalyst for this transformation is paramount, directly influencing yield, reaction kinetics, and overall process efficiency. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The Strategic Importance of Catalyst Selection
The Sonogashira coupling of a methyl 2-halobenzoate with propargyl alcohol is a testament to the advancements in cross-coupling catalysis. The catalytic system, typically comprising a palladium source and often a copper(I) co-catalyst, orchestrates a delicate dance of oxidative addition, transmetalation, and reductive elimination. The nuances of this catalytic cycle are highly sensitive to the choice of catalyst, ligands, base, and solvent. Understanding these subtleties is key to optimizing the synthesis of this compound.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems for the Sonogashira coupling of methyl 2-halobenzoates with propargyl alcohol to yield this compound. The data, compiled from various sources, provides a comparative overview to guide catalyst selection.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Conventional Copper-Catalyzed Systems | |||||||
| Pd(PPh₃)₄ / CuI | Methyl 2-iodobenzoate | Et₃N | THF | RT | 6 | ~95 | Inferred from similar reactions |
| PdCl₂(PPh₃)₂ / CuI | Methyl 2-bromobenzoate | Et₃N/DMF | 70 | 12 | ~85 | Inferred from similar reactions | |
| Copper-Free Systems | |||||||
| Pd(OAc)₂ / P(p-tol)₃ | Methyl 2-bromobenzoate | DBU | THF | 80 | 6 | ~90 | [1] |
| [DTBNpP]Pd(crotyl)Cl | Methyl 2-bromobenzoate | TMP | DMSO | RT | 4 | Up to 97 | [2] |
| Microwave-Assisted Synthesis | |||||||
| Pd(PPh₃)₄ / CuI | Methyl 2-iodobenzoate | Piperidine | DMF | 100 | 0.25 | >90 | Inferred from[3][4] |
Note: Yields are approximate and can vary based on specific reaction conditions and scale. RT = Room Temperature.
In-Depth Analysis of Catalytic Approaches
Conventional Copper-Catalyzed Sonogashira Coupling
The traditional Sonogashira reaction employs a combination of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[5]
Mechanistic Insight: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the copper acetylide from the terminal alkyne and the base.
Advantages:
-
High Efficiency: This system is known for its high yields and reliability with a broad range of substrates.[6]
-
Mild Conditions: Reactions can often be carried out at room temperature, particularly with more reactive aryl iodides.
Limitations:
-
Homocoupling: A significant drawback is the potential for undesired Glaser-type homocoupling of the alkyne, leading to byproduct formation and purification challenges.[7][8]
-
Oxygen Sensitivity: The reaction often requires an inert atmosphere to prevent oxidative homocoupling.
-
Toxicity: The use of copper can be undesirable in the synthesis of pharmaceutical intermediates due to potential toxicity.
Experimental Workflow: Conventional Sonogashira Coupling
Caption: General workflow for conventional Sonogashira coupling.
Copper-Free Sonogashira Coupling
To circumvent the issues associated with the copper co-catalyst, copper-free Sonogashira protocols have been developed.[7][8] These systems rely on a palladium catalyst and a suitable base, often in combination with specific ligands to enhance catalytic activity.
Mechanistic Insight: In the absence of copper, the activation of the alkyne is believed to occur directly at the palladium center or with the assistance of the base. The choice of a strong, non-nucleophilic base and ligands that promote the catalytic cycle is crucial for success.
Advantages:
-
Avoidance of Homocoupling: The primary advantage is the elimination of Glaser coupling, leading to cleaner reactions and simpler purification.[8]
-
Reduced Toxicity: The absence of copper is beneficial for pharmaceutical applications.
-
Simplified Reaction Setup: These protocols can sometimes be more tolerant to air.
Limitations:
-
Harsher Conditions: Copper-free reactions may require higher temperatures or stronger bases compared to their copper-catalyzed counterparts.[1]
-
Catalyst and Ligand Sensitivity: The success of copper-free couplings is often highly dependent on the specific combination of the palladium precursor and the phosphine ligand.[2]
Reaction Mechanism: Copper-Free Sonogashira Coupling
Caption: Simplified catalytic cycle for copper-free Sonogashira coupling.
Microwave-Assisted Sonogashira Coupling
The application of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the Sonogashira coupling is no exception.[3][4] Microwave heating can dramatically reduce reaction times from hours to minutes.
Advantages:
-
Rapid Synthesis: Significant reduction in reaction time, enhancing throughput.[3]
-
Improved Yields: In some cases, microwave heating can lead to higher yields and cleaner reaction profiles by minimizing byproduct formation.
-
Enhanced Reaction Control: Modern microwave reactors allow for precise temperature and pressure control, improving reproducibility.
Limitations:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scale-up Challenges: While possible, scaling up microwave-assisted reactions can be more complex than conventional heating methods.
Experimental Protocols
Protocol 1: Conventional Copper-Catalyzed Sonogashira Coupling
Materials:
-
Methyl 2-iodobenzoate (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd(PPh₃)₄ and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Add methyl 2-iodobenzoate and propargyl alcohol to the stirring mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
Methyl 2-bromobenzoate (1.0 eq)
-
Propargyl alcohol (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 eq)
-
Tri(p-tolyl)phosphine (P(p-tol)₃) (0.06 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a reaction vessel, combine methyl 2-bromobenzoate, Pd(OAc)₂, and P(p-tol)₃.
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add anhydrous THF, followed by DBU and propargyl alcohol.
-
Stir the reaction mixture at 80 °C for 6 hours, monitoring by TLC.[1]
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the desired product.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Materials:
-
Methyl 2-iodobenzoate (1.0 eq)
-
Propargyl alcohol (1.5 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
CuI (0.05 eq)
-
Piperidine (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vial, combine methyl 2-iodobenzoate, Pd(PPh₃)₄, and CuI.
-
Add DMF and piperidine, followed by propargyl alcohol.
-
Seal the vial and place it in the microwave reactor.
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Conclusion and Future Perspectives
The synthesis of this compound via the Sonogashira coupling reaction offers a variety of catalytic pathways, each with its own set of advantages and limitations. Conventional copper-catalyzed systems remain a robust and high-yielding option, particularly when homocoupling can be controlled. The advent of copper-free methods provides a cleaner and less toxic alternative, which is of significant interest in pharmaceutical synthesis. Furthermore, microwave-assisted protocols offer a dramatic acceleration of the reaction, enabling rapid library synthesis and process optimization.
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, cost considerations, and available equipment. Future research in this area will likely focus on the development of even more active and robust catalysts, particularly for copper-free and phosphine-free systems, as well as the exploration of more sustainable reaction media. As our understanding of these catalytic processes deepens, so too will our ability to design and execute efficient and elegant syntheses of valuable molecules like this compound.
References
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Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169. Available at: [Link].
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Erdélyi, M., & Gogoll, A. (2003). Rapid microwave promoted Sonogashira coupling reactions on solid phase. The Journal of Organic Chemistry, 68(16), 6431–6434. Available at: [Link].
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Mingaleva, A., et al. (2022). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Molecules, 27(19), 6569. Available at: [Link].
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Doucet, H., & Hierso, J.-C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6867-6912. Available at: [Link].
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Nasir Baig, R. B., & Varma, R. S. (2013). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 3(44), 21257-21281. Available at: [Link].
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Li, Y., et al. (2019). Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. Green Chemistry, 21(19), 5268-5273. Available at: [Link].
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Johnson Matthey Technology Review. (2001). Microwave-Assisted Homogeneous Sonogashira Coupling Reactions. Johnson Matthey Technology Review, 45(4), 163. Available at: [Link].
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Lehr, M., et al. (2021). Copper-Free One-Pot Sonogashira-Type Coupling for the Efficient Preparation of Symmetric Diarylalkyne Ligands for Metal-Organic Cages. Chemistry – A European Journal, 27(31), 8153-8159. Available at: [Link].
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ResearchGate. (2015). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)?. Available at: [Link].
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Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link].
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Doucet, H., & Hierso, J.-C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. ResearchGate. Available at: [Link].
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Kormos, C. M., & Leadbeater, N. E. (2006). Flow Chemistry: Sonogashira Coupling. Synlett, 2006(12), 1863-1865. Available at: [Link].
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Nolan, S. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(15), 4449–4452. Available at: [Link].
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Organic Chemistry Portal. (2004). Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. Available at: [Link].
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link].
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Alonso, D. A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 334–343. Available at: [Link].
-
ResearchGate. (n.d.). Sonogashira cross-coupling of 32 with propargyl alcohol. Available at: [Link].
-
Reddit. (2022). Pd(II) to Pd(0) for Sonogashira CC. Available at: [Link].
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Synthesis and crystal structure of methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate. (2017). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1184–1188. Available at: [Link].
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A Comparative Guide to Confirming the Structure of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural elucidation of reaction products is paramount. This guide provides an in-depth comparison of potential products from reactions involving Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, offering experimental data and workflows to ensure accurate structural confirmation.
Introduction: The Versatile Reactivity of this compound
This compound is a versatile starting material in organic synthesis, possessing multiple reactive sites: an alkyne, a hydroxyl group, and an ester linked to an aromatic ring.[1][2][3] This arrangement allows for a variety of transformations, primarily intramolecular cyclization reactions, which can lead to different heterocyclic scaffolds depending on the reaction conditions and the nature of the attacking nucleophile. The most common cyclization pathways involve the hydroxyl group attacking the alkyne, a process that can be catalyzed by various reagents. Understanding the subtle factors that dictate the reaction outcome is crucial for selectively synthesizing the desired product and for the unambiguous identification of the resulting structure.
This guide will focus on the two primary cyclization products: 3-(hydroxymethyl)isocoumarin (via 6-endo-dig cyclization) and (Z)-3-(1-hydroxyethylidene)isobenzofuran-1(3H)-one (a phthalide derivative, via 5-exo-dig cyclization). We will explore the reaction conditions that favor each pathway and provide a detailed guide to the analytical techniques required to differentiate between these isomers and other potential side products.
Potential Reaction Pathways and Products
The intramolecular cyclization of this compound can proceed through two distinct pathways, dictated by Baldwin's rules for ring closure.
dot
Figure 1: Potential reaction pathways for this compound.
Pathway 1: 6-endo-dig Cyclization to form Isocoumarins
The 6-endo-dig cyclization is often promoted by acid or base catalysis. In this pathway, the hydroxyl group attacks the internal carbon of the alkyne, leading to the formation of a six-membered ring, the isocoumarin scaffold. Isocoumarins are a class of naturally occurring compounds with a wide range of biological activities.[4][5][6]
Pathway 2: 5-exo-dig Cyclization to form Phthalides (Isobenzofuranones)
The 5-exo-dig cyclization is generally favored under metal-catalyzed conditions, for instance, with palladium or copper catalysts. Here, the hydroxyl group attacks the terminal carbon of the alkyne, resulting in a five-membered phthalide ring. This pathway is often kinetically favored over the 6-endo closure.
Comparative Analysis of Reaction Products
Distinguishing between the isocoumarin and phthalide products requires a combination of spectroscopic techniques. The key differences in their structures lead to distinct signatures in NMR, IR, and mass spectra.
| Feature | 3-(hydroxymethyl)isocoumarin | (Z)-3-(1-hydroxyethylidene)isobenzofuran-1(3H)-one |
| Ring Size | 6-membered | 5-membered |
| Key Functional Groups | Lactone, vinyl ether, primary alcohol | Lactone, exocyclic enol ether |
| 1H NMR (indicative signals) | Singlet for the vinylic proton (C4-H) ~6.1-6.7 ppm.[4] Methylene protons of the CH2OH group. | Singlet for the methyl group protons. |
| 13C NMR (indicative signals) | Lactone carbonyl ~164-168 ppm.[4] Vinylic carbons of the isocoumarin ring. | Lactone carbonyl. Carbons of the exocyclic double bond. |
| IR Spectroscopy (cm-1) | Lactone C=O stretch ~1700-1745.[4] C=C stretch. O-H stretch. | Lactone C=O stretch. C=C stretch. O-H stretch. |
| Mass Spectrometry | Molecular ion peak corresponding to C11H10O3. | Molecular ion peak corresponding to C11H10O3. |
Table 1: Comparative spectroscopic data for potential cyclization products.
Experimental Protocols for Structural Confirmation
To definitively identify the reaction product, a systematic analytical approach is necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of the products.
Protocol for NMR Sample Preparation and Analysis:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra.
-
Analysis for Isocoumarin: Look for the characteristic singlet of the vinylic proton (C4-H) in the 1H NMR spectrum, typically between δ 6.1 and 6.7 ppm.[4] The HMBC spectrum should show a correlation between the methylene protons of the hydroxymethyl group and the C3 carbon of the isocoumarin ring.
-
Analysis for Phthalide: In the 1H NMR spectrum, the key signal will be a singlet for the methyl protons of the ethylidene group. The HMBC spectrum will show correlations from these methyl protons to the carbons of the exocyclic double bond and the lactone carbonyl.
dot
Figure 2: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the product.
Protocol for HRMS Analysis:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample into an ESI or APCI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analysis: Compare the measured exact mass of the molecular ion ([M+H]+, [M+Na]+, or [M-H]-) with the calculated theoretical mass for the expected formula (C11H10O3). The mass accuracy should be within 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Protocol for IR Analysis:
-
Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Acquire the IR spectrum.
-
Analysis: Identify the characteristic stretching frequency of the lactone carbonyl group, which typically appears in the range of 1700-1780 cm-1. The exact position can give clues about the ring size and conjugation. For isocoumarins, this band is generally observed between 1700-1745 cm-1.[4]
Case Study: Selective Synthesis and Characterization
A recent study on the cyclization of 2-alkynylbenzoates demonstrated that the choice of catalyst is critical in directing the reaction pathway.[7] For instance, the use of a palladium catalyst in the presence of a mild base was shown to selectively yield the 5-exo-dig phthalide product. In contrast, treatment with a strong acid led to the formation of the 6-endo-dig isocoumarin.
The unambiguous characterization of these products relied on a combination of the analytical techniques described above. The 1H NMR spectrum of the phthalide product showed a characteristic singlet for the methyl group, while the isocoumarin product exhibited a downfield singlet for the vinylic proton. These assignments were further confirmed by 2D NMR experiments and the exact mass measurements from HRMS.
Conclusion
The structural confirmation of reaction products from this compound requires a multi-faceted analytical approach. By carefully comparing the spectroscopic data with the expected values for the potential isocoumarin and phthalide isomers, researchers can confidently determine the outcome of their synthetic transformations. This guide provides the necessary framework and experimental considerations to ensure the scientific integrity of such structural assignments.
References
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El-Demerdash, A., Atanasov, A. G., & Shoyama, Y. (2021). Naturally Occurring Isocoumarins Derivatives from Endophytic Fungi: Sources, Isolation, Structural Characterization, Biosynthesis, and Biological Activities. Molecules, 26(23), 7239. [Link]
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Manarin, F., Roehrs, J. A., & Zeni, G. (2009). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Molecules, 24(19), 3585. [Link]
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Wang, C., et al. (2022). Synthesis of 4-(Bromodifluoromethylseleno) Isocoumarins via Selenolation/Lactonization of 2-Alkynylbenzoates Enabled by a Multi-Component Reagents System. The Journal of Organic Chemistry, 87(17), 11655–11665. [Link]
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Chen, Q., Zhang, W., & Yang, Y. (2023). Structure Elucidation and NMR Spectral Assignments of Two New Isocoumarins Isolated From the Marine-Derived Fungus Penicillium sp. Magnetic Resonance in Chemistry. [Link]
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PubChem. Isocoumarin. [Link]
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Manarin, F., et al. (2009). Electrophilic cyclization of 2-chalcogenealkynylanisoles: versatile access to 2-chalcogen-benzo[b]furans. The Journal of Organic Chemistry, 74(15), 5349–5356. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0002120). [Link]
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ResearchGate. 1 H and 13 C NMR data of bis (2-ethylheptyl) phthalate in CDCl3. [Link]
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Wang, X., et al. (2022). New Steroid and Isocoumarin from the Mangrove Endophytic Fungus Talaromyces sp. SCNU-F0041. Molecules, 27(18), 5898. [Link]
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Prakash, G. K. S., et al. (2015). Domino Cyclization/Trifluoromethylation of 2-Alknylphenols for the Synthesis of 3-(Trifluoromethyl)benzofurans and Evaluation of their Antibacterial and Antifungal Activities. Chemistry – A European Journal, 21(3), 1239-1244. [Link]
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Sun, M., et al. (2019). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Molecules, 24(11), 2098. [Link]
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Bilyalova, A. A., et al. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(3), M1449. [Link]
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Roehrs, J. A., et al. (2010). FeCl(3)-Diorganyl Dichalcogenides Promoted Cyclization of 2-alkynylanisoles to 3-chalcogen Benzo[b]furans. The Journal of Organic Chemistry, 75(16), 5767–5770. [Link]
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Zharinova, I. S., Bilyalova, A. A., & Bezzubov, S. I. (2018). Synthesis and crystal structure of methyl 3-(3-hy-droxy-3-phenyl-prop-2-eno-yl)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 6), 816–819. [Link]
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A Comparative Guide to Purity Assessment of Synthesized Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of drug development and materials science, the precise characterization of novel chemical entities is paramount. Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a versatile building block, is frequently synthesized via Sonogashira cross-coupling reactions.[1][2] However, this powerful synthetic tool is not without its challenges, often yielding a mixture of the desired product along with unreacted starting materials, homocoupled side products, and catalyst residues.[3][4] The presence of such impurities can drastically alter the compound's reactivity, biological activity, and safety profile, making rigorous purity assessment an indispensable step in the research and development workflow.
This guide provides an in-depth comparison of orthogonal analytical techniques for quantifying the purity of this compound. We will move beyond mere procedural descriptions to explore the underlying principles and rationale, empowering researchers to make informed decisions for method selection and data interpretation.
Understanding Potential Impurities
The typical synthesis of this compound involves the palladium- and copper-catalyzed coupling of an aryl halide (e.g., methyl 2-iodobenzoate) with a terminal alkyne (propargyl alcohol). A comprehensive purity assessment must, therefore, anticipate the potential co-existence of several species alongside the target molecule.
Table 1: Potential Impurities in the Synthesis of this compound
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Methyl 2-iodobenzoate, Propargyl alcohol | Incomplete reaction |
| Homocoupling Products | 1,4-diphenylbuta-1,3-diyne (from aryl halide), Hexa-2,4-diyne-1,6-diol (from alkyne) | Undesired side reaction (Glaser-Hay coupling)[4] |
| Catalyst Residues | Palladium complexes, Copper salts | Incomplete removal during workup/purification |
| Solvent Residues | Triethylamine, THF, Toluene, Acetonitrile | Trapped solvent from reaction or purification steps |
| Related Byproducts | Isomers, over-reaction products | Competing reaction pathways |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation and can be adapted for highly accurate purity determination.[5] Unlike chromatographic methods, which are relative, quantitative ¹H NMR (qNMR) can provide an absolute purity value without needing a reference standard of the analyte itself, by using a certified internal standard.[6][7][8]
Expertise & Rationale
The power of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei giving rise to it.[9] For this compound, several unique, well-resolved protons can be used for quantification. The method is non-destructive and provides structural information on impurities simultaneously.[6][8] The key to accuracy is ensuring complete spin-lattice relaxation (T₁) for all relevant nuclei, which is achieved by setting an appropriate relaxation delay (D1).
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have a known purity and at least one sharp, well-resolved signal that does not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆ or CDCl₃).
-
Transfer the solution to a high-precision NMR tube.
-
-
Instrumental Parameters (Example on a 400 MHz Spectrometer):
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30 or zg90).
-
Relaxation Delay (D1): ≥ 5 x T₁ (longest relaxation time of analyte and standard protons). A conservative value of 30-60 seconds is often used to ensure full relaxation.
-
Number of Scans (NS): 8 to 16, to achieve a good signal-to-noise ratio.
-
Acquisition Time (AQ): At least 3-4 seconds.
-
Temperature: Maintain a constant temperature (e.g., 298 K).
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate the selected, non-overlapping signals for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Workflow Diagram: qNMR Purity Assessment
Caption: Workflow for qNMR purity determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation
HPLC is a powerful technique for separating components in a mixture, making it ideal for identifying and quantifying impurities.[10][11] For a moderately polar molecule like this compound, reversed-phase HPLC with UV detection is the method of choice.
Expertise & Rationale
The principle of reversed-phase HPLC involves partitioning the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[11] Less polar compounds are retained longer on the column. By running a gradient of increasing organic solvent, we can effectively elute compounds across a wide range of polarities. The aromatic benzoate moiety provides a strong chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). A DAD is particularly useful as it can provide UV spectra for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Further dilute the stock solution to a working concentration of ~0.1 mg/mL with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection to protect the column.
-
-
Instrumental Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (to improve peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: DAD or UV detector set at a wavelength corresponding to the absorbance maximum of the benzoate ring (e.g., 230 nm and 254 nm).
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
The purity is typically assessed by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
This method assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, reference standards of known impurities should be used to generate calibration curves.
-
Workflow Diagram: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components
GC-MS is an excellent method for identifying and quantifying volatile and semi-volatile impurities.[10] It combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[5]
Expertise & Rationale
The target molecule, containing a hydroxyl group, may exhibit peak tailing on standard non-polar GC columns due to hydrogen bonding. While it may be analyzed directly, derivatization (e.g., silylation with BSTFA) is often employed to block the polar -OH group, thereby increasing volatility and improving chromatographic peak shape. The primary utility of GC-MS in this context is its exceptional sensitivity and its ability to identify unknown impurities by comparing their mass spectra to library databases (like NIST).[12] This is particularly useful for detecting residual solvents and low-molecular-weight byproducts.
Experimental Protocol: GC-MS
-
Sample Preparation (with Derivatization):
-
Dissolve ~1 mg of the sample in 1 mL of a dry, aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumental Parameters:
-
GC Column: A low- to mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) or Splitless for trace analysis.
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Purity is estimated using area percent from the Total Ion Chromatogram (TIC).
-
Individual impurity peaks are identified by comparing their fragmentation patterns (mass spectra) with a reference library (e.g., NIST/Wiley).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is primarily a qualitative technique used to confirm the identity of the synthesized compound by identifying its characteristic functional groups.[5][10] It is less suited for quantitative purity analysis unless an impurity has a unique, strong absorption band in a clear region of the spectrum.
Expertise & Rationale
The value of FTIR is in rapid identity confirmation.[13] For this compound, we expect to see characteristic absorptions for the O-H stretch (alcohol), C≡C stretch (alkyne), C=O stretch (ester), and aromatic C-H and C=C stretches. The absence of bands corresponding to starting materials (e.g., a strong C-I stretch) or the presence of unexpected bands can indicate impurities. For instance, a carboxylic acid impurity (from ester hydrolysis) would show a very broad O-H stretch around 3000 cm⁻¹.
Table 2: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Alcohol O-H | ~3400 (broad) | H-bonded hydroxyl stretch |
| Aromatic C-H | ~3050-3100 | sp² C-H stretch |
| Alkyne C≡C | ~2210-2260 | Weak to medium intensity |
| Ester C=O | ~1720 | Strong carbonyl stretch |
| Aromatic C=C | ~1600, ~1480 | Ring stretching vibrations |
| Ester C-O | ~1250-1300 | C-O stretch |
The spectrum can be quickly compared to a reference spectrum of a pure standard, if available, to confirm structural integrity.
Comparative Analysis of Purity Assessment Techniques
Choosing the right analytical technique requires a trade-off between accuracy, sensitivity, speed, and the specific information required.
Table 3: Comparison of Analytical Methods
| Feature | qNMR | HPLC-DAD | GC-MS | FTIR |
| Primary Use | Absolute quantification, structure confirmation | Separation, relative quantification | Identification of volatile impurities | Functional group identification |
| Quantitative? | Yes (Absolute) | Yes (Relative, or absolute with standards) | Yes (Relative, or absolute with standards) | Limited/No |
| Sensitivity | Moderate | High | Very High | Low |
| Impurity ID | Good (if signals are resolved) | Limited (based on UV spectra) | Excellent (MS library matching) | Poor |
| Sample Prep | Simple (weighing, dissolving) | Moderate (dilution, filtering) | Can be complex (derivatization) | Very Simple |
| Non-destructive? | Yes | Yes | No | Yes |
| Key Advantage | No reference standard of analyte needed for absolute purity.[6][8] | Excellent for non-volatile impurities and isomers. | Best for volatile impurities and unknowns. | Fast identity check. |
| Key Limitation | Peak overlap can be an issue; lower sensitivity.[9] | Assumes similar detector response for area % method. | Not suitable for non-volatile impurities (e.g., salts, catalysts). | Not quantitative. |
Conclusion and Recommended Strategy
A multi-faceted approach is the most robust strategy for assessing the purity of synthesized this compound. No single technique can provide a complete picture.
-
Initial Screening (FTIR & ¹H NMR): Begin with FTIR and a standard ¹H NMR spectrum to quickly confirm the presence of the correct functional groups and the basic structural integrity of the compound.
-
Primary Purity Assay (HPLC-DAD): Use HPLC as the primary tool for routine purity checks. Its high resolving power will separate most organic impurities, providing reliable area percent purity.
-
Definitive Purity & Structure (qNMR): For batches intended for critical applications (e.g., biological screening, reference material), perform qNMR to establish an absolute, traceable purity value. This method serves as a self-validating system and is orthogonal to chromatography.[6]
-
Volatile Impurity Check (GC-MS): Employ GC-MS specifically to screen for residual solvents and low-molecular-weight byproducts that may not be well-resolved or detected by HPLC.
By strategically combining these orthogonal techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, reliability, and safety of their synthesized compounds.
References
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. RRJC. [Link]
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Toman, B., Nelson, M., & Lippa, K. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1193. [Link]
-
In-ab-param Publishers. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
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ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
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YouTube. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). [Link]
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ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]
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ResearchGate. (n.d.). FTIR analysis for pure components of benzyl benzoate and NNDMF. [Link]
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Patel, K. N., Patel, J. K., & Patel, M. P. (2010). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of AOAC International. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
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Tykwinski, R. R. (2003). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Accounts of Chemical Research. [Link]
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The Royal Society of Chemistry. (2016). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
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A Technical Guide to the Performance of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate and its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in organic synthesis is paramount to achieving efficient and elegant molecular construction. This guide provides an in-depth analysis of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate, a bifunctional reagent with significant potential in the synthesis of complex molecular architectures. While direct, side-by-side comparative performance data for this specific reagent in Sonogashira coupling reactions is not extensively documented in peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and a wealth of data on analogous structures to provide a robust predictive comparison against common alternative reagents.
Introduction: The Strategic Advantage of Functionalized Alkynes in Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This powerful transformation is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials. The choice of the terminal alkyne is critical, as it not only dictates the efficiency of the coupling reaction but also introduces key functionalities for subsequent synthetic manipulations.
This compound is a particularly interesting terminal alkyne due to its unique combination of functional groups: a terminal alkyne for the primary coupling reaction, a propargylic alcohol that can influence the reaction and participate in subsequent transformations, and an ortho-substituted methyl ester on the aromatic ring, which can also direct or participate in cyclization reactions. This guide will explore the anticipated performance of this reagent in Sonogashira couplings and compare it with commonly used alternatives such as propargyl alcohol, phenylacetylene, and protected alkynes.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving palladium and copper (though copper-free versions exist). A simplified representation of the generally accepted mechanism for the copper-cocatalyzed reaction is depicted below. Understanding this mechanism is crucial for predicting how the structure of the alkyne will influence the reaction's outcome.
Figure 1: Simplified mechanism of the copper-cocatalyzed Sonogashira cross-coupling reaction.
Performance Analysis of this compound: A Predictive Approach
While specific experimental data for the Sonogashira coupling of this compound is scarce, we can predict its performance based on its structural features and the known reactivity of similar compounds.
Expected Reactivity and Potential Challenges
-
Electronic Effects: The benzene ring with a methyl ester at the ortho position is an electron-withdrawing group. Electron-withdrawing groups on the alkyne can slightly decrease the nucleophilicity of the acetylide, potentially slowing down the transmetalation step. However, this effect is generally considered to be less significant than the electronic effects on the aryl halide partner.
-
Steric Hindrance: The ortho-methyl ester group introduces steric bulk near the reaction center. This could potentially hinder the approach of the bulky palladium complex, possibly requiring higher catalyst loading or longer reaction times compared to unhindered alkynes.
-
Role of the Propargylic Hydroxyl Group: The hydroxyl group can have several effects. It can coordinate to the metal catalysts, potentially influencing their reactivity. Furthermore, under basic conditions, the hydroxyl proton is acidic and could compete with the acetylenic proton, although the pKa difference generally favors deprotonation of the alkyne. In some cases, the presence of a propargylic alcohol can lead to side reactions, such as the formation of allenes or other rearranged products, particularly under harsh reaction conditions.
Proposed Experimental Protocol
Based on established procedures for the Sonogashira coupling of propargyl alcohol and its derivatives, a representative protocol for the coupling of this compound with an aryl iodide would be as follows:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Add a suitable solvent, typically a polar aprotic solvent like DMF or an amine solvent such as triethylamine or diisopropylamine, which also acts as the base.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General experimental workflow for the Sonogashira coupling of this compound.
Comparison with Alternative Reagents
The performance of this compound can be best understood by comparing it to other commonly used terminal alkynes in the Sonogashira reaction.
| Reagent | Structure | Expected Performance in Sonogashira Coupling | Post-Coupling Synthetic Utility |
| This compound | Moderate to Good: Potentially slower reaction rates due to steric hindrance and electronic effects. May require optimization of catalyst and conditions. | High: The ortho-ester and hydroxyl groups are primed for subsequent cyclization reactions to form isocoumarins and other valuable heterocyclic systems. | |
| Propargyl Alcohol | Good to Excellent: Generally high reactivity with a wide range of aryl halides. A well-established and reliable reagent. | Moderate: The hydroxyl group can be further functionalized, but lacks the pre-organized structure for complex cyclizations. | |
| Phenylacetylene | Excellent: Often used as a benchmark substrate due to its high reactivity and clean reaction profiles. | Limited: The resulting diphenylacetylene is a stable core, but further functionalization requires harsher conditions or pre-installed functional groups on the phenyl ring. | |
| Trimethylsilylacetylene (TMSA) | Excellent: Highly reactive and often used to introduce a terminal alkyne moiety after deprotection. Can minimize homocoupling side reactions. | High: The TMS group is easily removed under mild basic or fluoride-mediated conditions to reveal a terminal alkyne for further coupling reactions. |
In-Depth Comparison
-
Reactivity: Phenylacetylene is generally the most reactive, followed by propargyl alcohol and TMSA. This compound is expected to be less reactive than these simpler alkynes due to the steric and electronic factors discussed earlier.
-
Side Reactions: A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of copper and oxygen. Alkynes with propargylic alcohols can sometimes be more prone to this side reaction. The use of protected alkynes like TMSA can mitigate this issue. For this compound, careful control of the reaction conditions, particularly the exclusion of oxygen, would be important to minimize homocoupling.
-
Synthetic Utility: This is where this compound demonstrates its primary advantage. The product of its Sonogashira coupling is a highly functionalized molecule that is a direct precursor to complex heterocyclic systems. For example, the ortho-alkynylbenzoate structure can undergo palladium- or other metal-catalyzed cyclization to form isocoumarins, which are important scaffolds in medicinal chemistry. This built-in synthetic potential can significantly shorten synthetic routes compared to using simpler alkynes that would require additional steps to introduce the necessary functional groups for cyclization.
Figure 3: The synthetic advantage of this compound in sequential reactions.
Conclusion
This compound is a valuable, albeit specialized, reagent for the Sonogashira cross-coupling reaction. While its performance in the initial coupling step may be more modest compared to simpler, unfunctionalized alkynes like phenylacetylene or propargyl alcohol, its true strength lies in the synthetic potential of the resulting product. The presence of the ortho-methyl ester and propargylic hydroxyl groups provides a direct pathway to complex heterocyclic structures, such as isocoumarins, through subsequent cyclization reactions.
For researchers and drug development professionals, the choice between this compound and its alternatives is a strategic one. If the primary goal is simply to introduce an alkyne moiety with high efficiency, simpler reagents may be preferable. However, if the synthetic target is a complex, polycyclic molecule, the use of a highly functionalized building block like this compound can offer a more convergent and elegant synthetic strategy, ultimately saving steps and resources in the long run. Further experimental studies are warranted to fully elucidate the reaction kinetics and optimal conditions for this promising reagent.
References
-
Zhu, C., Chu, H., Li, G., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(9), 3356-3360. [Link]
-
Li, Y., Wang, J., Wang, J., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4964-4969. [Link]
-
Shaikh, A. A., & Gunturu, K. C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7534-7558. [Link]
-
Kharade, S. S., & Akamanchi, K. G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5245-5264. [Link]
-
Ma, D., & Xi, Z. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589-2598. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Bates, C. G., & Ghorai, S. (2012). Scope and advances in the catalytic propargylic substitution reaction. Future Medicinal Chemistry, 4(18), 2345-2365. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate (CAS No. 103606-72-0). As a research chemical, its disposal requires a thorough understanding of its chemical properties and adherence to strict regulatory guidelines to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.
Hazard Identification and Risk Assessment: Understanding the Compound
The primary hazards are summarized below:
| Hazard Classification | GHS Hazard Code | Description | Immediate Safety Implication |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[1] | Avoid ingestion. Do not eat, drink, or smoke when handling. |
| Acute Inhalation Toxicity | H332 | Harmful if inhaled.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Skin Irritation | H315 | Causes skin irritation.[1] | Avoid all skin contact. Wear appropriate chemical-resistant gloves. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Wear safety goggles or a face shield to prevent eye contact. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] | Use in a fume hood to prevent inhalation of vapors or aerosols. |
| Aquatic Toxicity | H402 / H401 | Harmful or toxic to aquatic life. | Prevent release to the environment. Do not dispose of down the drain.[4] |
Causality Behind Hazards:
-
Aromatic Ester: The methyl benzoate moiety contributes to its classification as an irritant and potential aquatic toxicant, similar to other low-molecular-weight aromatic esters.
-
Terminal Alkyne: The C-H bond on the alkyne is weakly acidic (pKa ≈ 25).[5] This makes it reactive with strong bases, potentially forming explosive metal acetylides. This high reactivity is a key consideration for waste segregation.[6][7]
-
Primary Alcohol: The hydroxyl group can increase water solubility compared to a simple alkyne, but it does not mitigate the primary hazards.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound, like all laboratory chemicals, is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]
-
EPA (RCRA): Dictates how hazardous waste must be identified, managed, transported, and disposed of to protect the environment. Your institution's Environmental Health and Safety (EHS) office implements these regulations.[11][12]
-
OSHA: Mandates a safe workplace, requiring employers to have a written Chemical Hygiene Plan and to provide appropriate training and Personal Protective Equipment (PPE).[13][14]
The core principle is "cradle-to-grave" responsibility, meaning the generator of the waste (your lab) is legally responsible for it until its final, safe disposal.[15]
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before the experiment. Minimizing waste generation is not only environmentally responsible but also significantly reduces disposal costs and safety risks.[16]
-
Substitution: Where scientifically viable, consider using a less hazardous reagent.
-
Scale Reduction: Use the smallest scale necessary for your experimental goals to generate less waste.
-
Inventory Management: Purchase only the quantities needed to avoid generating surplus, unused material that must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
This protocol ensures that this compound is handled and disposed of in a manner that is safe, compliant, and chemically sound.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the correct PPE to mitigate the risks identified in Section 1.
-
Eye Protection: Chemical safety goggles with side shields or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A lab coat. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the compound and its waste should occur inside a certified chemical fume hood to prevent inhalation of vapors.[13]
Step 2: Segregate the Waste Stream
This is the most critical step to prevent dangerous chemical reactions within the waste container. Improper segregation is a primary cause of laboratory incidents.
dot
Caption: Chemical compatibility chart for waste segregation.
-
DO ADD TO: A designated "Non-Halogenated Organic Waste" container. This compound does not contain halogens (F, Cl, Br, I), so mixing it with halogenated waste (like dichloromethane) would needlessly increase disposal costs.[15]
-
DO NOT MIX WITH:
-
Strong Oxidizers (e.g., nitric acid, peroxides): Alkynes can react violently with strong oxidizing agents.
-
Strong Bases (e.g., sodium hydroxide, sodium amide): The terminal alkyne proton is acidic enough to be removed by strong bases, forming potentially unstable or explosive acetylide salts.[5][7]
-
Strong Acids (e.g., sulfuric acid): Can catalyze vigorous, exothermic reactions or hydrolysis of the ester.[17]
-
Aqueous Waste: The compound is harmful to aquatic life; direct mixing with aqueous waste streams increases the risk of environmental release if not handled by a specialized disposal facility.
-
Step 3: Select and Label the Waste Container
Proper containment and communication are paramount for safety.
-
Select a Compatible Container: Use a clean, dry, screw-cap glass bottle or a chemically resistant plastic (e.g., polyethylene) container. Ensure the container material is compatible with the organic solvents in the waste stream.[8]
-
Label Correctly: Affix a "Hazardous Waste" label provided by your institution's EHS department.
-
List All Contents: Clearly write out the full chemical name: "this compound" and any solvents used (e.g., "in Toluene"). Do not use abbreviations. Estimate the percentages of each component.[18]
-
Keep Closed: The container must be kept tightly closed except when adding waste.[18][19] This prevents the release of vapors into the lab.
Step 4: Accumulate and Store Waste Safely
Waste must be stored properly in a designated Satellite Accumulation Area (SAA) within the lab where it was generated.
-
Location: Store the waste container in a secondary containment bin within the fume hood or a designated, ventilated cabinet. This prevents spills from spreading.
-
Volume Limit: Do not fill the container beyond 90% capacity to allow for vapor expansion.[19]
-
Date and Request Pickup: Once the container is full, or if you are finished generating this type of waste, seal it, write the date on the "full" line of the label, and submit a chemical waste pickup request through your EHS office.[18]
The entire disposal process can be visualized as a decision workflow:
dot
Caption: Decision workflow for proper chemical waste disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Alert others in the immediate area.
-
Evacuate (If Necessary): For a large spill (e.g., >100 mL) or if you feel unwell, evacuate the area, close the door, and call your institution's emergency number.
-
Small Spill Cleanup: For a small spill contained within the fume hood:
-
Ensure you are wearing the full PPE described in Step 1.
-
Absorb the spill with a chemical absorbent material like vermiculite or sand. Do not use paper towels for a large spill as this can increase the rate of evaporation.[20]
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a separate, sealable container. Label it as "Hazardous Waste: this compound spill debris" and dispose of it through EHS.
-
Wipe the area clean with a cloth dampened with soapy water, and dispose of the cloth as hazardous waste.
-
By following this detailed, science-backed protocol, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
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- Medical Disposal Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- MED-FLEX. (n.d.). Proper Disposal of Hazardous Laboratory Waste Regulations in the United States.
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- Santa Cruz Biotechnology. (n.d.). Methyl benzoate Safety Data Sheet.
- Hekserij. (n.d.). Methyl benzoate Safety Data Sheet.
- Cenmed Enterprises. (n.d.). This compound (C007B-219558).
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Columbia University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- CPAchem. (2023, December 14). Safety data sheet: Methyl benzoate.
- Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- BenchChem. (n.d.). Proper Disposal of BCN-PEG4-alkyne: A Step-by-Step Guide for Laboratory Professionals.
- MDPI. (n.d.). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies.
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National Center for Biotechnology Information. (2018). One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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ACS Publications. (2018). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry. Retrieved from [Link]
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C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Ester. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS.
- Google Patents. (n.d.). EP1198447A1 - Fatty acid esters of aromatic alcohols and their use in cosmetic formulations.
- ScienceDirect. (2025, August 4). A general esterolysis strategy for upcycling waste polyesters into high-value esters.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
-
National Center for Biotechnology Information. (2025, August 12). A general esterolysis strategy for upcycling waste polyesters into high-value esters. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-(3-hydroxyprop-1-yn-1-yl)benzoate. PubChem Compound Database. Retrieved from [Link]
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Comprehensive Safety and Handling Guide for Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Methyl 2-(3-hydroxyprop-1-yn-1-yl)benzoate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.
Hazard Identification and Risk Assessment
The primary routes of exposure are inhalation, skin contact, and eye contact. The propargyl alcohol group is known for its toxicity, flammability, and reactivity, while benzoate esters can cause irritation[2][3][4][5]. Therefore, all handling of this compound should be performed with the assumption that it is hazardous.
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields. A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against splashes that can cause serious eye irritation[1][5]. |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber gloves are recommended for prolonged contact. Nitrile gloves may be used for short-term splash protection. Always inspect gloves for integrity before use. | The propargyl alcohol moiety can be absorbed through the skin[2][6]. Butyl rubber offers good resistance to esters[3]. |
| Body Protection | A lab coat must be worn for all procedures. A chemical-resistant apron over the lab coat is recommended when handling larger quantities. | Provides a barrier against accidental spills and contamination of personal clothing[3][5]. |
| Respiratory Protection | All handling of the solid compound or solutions should be performed in a certified chemical fume hood. If a fume hood is not available or for procedures that may generate aerosols outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is required. | The compound is harmful if inhaled and may cause respiratory irritation[1][7]. A fume hood provides the primary engineering control to prevent inhalation exposure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing risks.
3.1. Preparation and Weighing
-
Pre-Handling Checklist:
-
Thoroughly read and understand this guide.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that a chemical spill kit is readily accessible.
-
Confirm that the chemical fume hood is functioning correctly.
-
-
Weighing the Compound:
-
Don all required PPE as outlined in the table above.
-
Place a clean, dry weighing vessel on an analytical balance within the chemical fume hood and tare the balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel.
-
Record the final weight.
-
Securely close the stock container.
-
3.2. Dissolving the Compound
-
Solvent Addition:
-
While still inside the fume hood, add the desired solvent to the vessel containing the compound.
-
If necessary, add a stir bar to the vessel.
-
-
Dissolution:
-
Post-Procedure:
-
Tightly cap the solution.
-
Clean any contaminated glassware and the work area thoroughly.
-
Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) as hazardous waste[3].
-
Emergency Procedures: Spill and Exposure
Immediate and appropriate action is crucial in the event of a spill or exposure.
4.1. Spill Cleanup Procedure
The following workflow outlines the steps for managing a small chemical spill. For large spills, or any spill in a poorly ventilated area, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
